Protein Kinase C (19-36)
Descripción
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H159N35O24/c1-47(2)39-62(122-74(135)50(7)113-70(132)45-111-77(138)55(24-12-15-33-94)116-78(139)58(27-19-37-109-92(103)104)115-75(136)51(8)114-84(145)63(40-52-21-10-9-11-22-52)123-76(137)54(97)23-18-36-108-91(101)102)85(146)118-59(28-20-38-110-93(105)106)79(140)119-60(29-31-67(98)129)82(143)117-56(25-13-16-34-95)80(141)124-65(42-68(99)130)87(148)128-73(49(5)6)89(150)125-64(41-53-44-107-46-112-53)86(147)120-61(30-32-71(133)134)83(144)127-72(48(3)4)88(149)121-57(26-14-17-35-96)81(142)126-66(90(151)152)43-69(100)131/h9-11,21-22,44,46-51,54-66,72-73H,12-20,23-43,45,94-97H2,1-8H3,(H2,98,129)(H2,99,130)(H2,100,131)(H,107,112)(H,111,138)(H,113,132)(H,114,145)(H,115,136)(H,116,139)(H,117,143)(H,118,146)(H,119,140)(H,120,147)(H,121,149)(H,122,135)(H,123,137)(H,124,141)(H,125,150)(H,126,142)(H,127,144)(H,128,148)(H,133,134)(H,151,152)(H4,101,102,108)(H4,103,104,109)(H4,105,106,110)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCJMYZDRROLEW-OFXZVSIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H159N35O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2151.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Protein Kinase C (19-36): A Technical Guide to its Mechanism of Action and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal in a myriad of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis and immune responses. The activity of PKC isozymes is tightly controlled, and their dysregulation is implicated in numerous diseases, including cancer and diabetic complications. A key regulatory mechanism for many PKC isoforms is an intramolecular interaction involving a pseudosubstrate sequence located in the N-terminal regulatory domain. This sequence mimics a substrate but lacks a phosphorylatable residue, thereby binding to the active site and maintaining the enzyme in an inactive state.[1][2]
The synthetic peptide, Protein Kinase C (19-36), is derived from this pseudosubstrate region of conventional PKC isoforms (α and β).[3] Its amino acid sequence is RFARKGALRQKNVHEVKN.[3] By mimicking the endogenous pseudosubstrate, PKC (19-36) acts as a competitive inhibitor, binding to the catalytic domain of activated PKC and preventing the phosphorylation of its downstream substrates.[3] This peptide has become an invaluable tool for researchers to probe the specific roles of conventional PKC isoforms in various cellular processes.
This technical guide provides an in-depth overview of the mechanism of action of PKC (19-36), presents quantitative data on its inhibitory properties, details experimental protocols for its use, and visualizes its role in signaling pathways and experimental workflows.
Data Presentation: Quantitative Inhibition Data
The following table summarizes the quantitative data regarding the inhibitory potency of PKC (19-36) against Protein Kinase C and its selectivity against other kinases.
| Parameter | Value | Target Kinase(s) | Comments | Reference(s) |
| IC50 | 0.18 ± 0.02 µM | Protein Kinase C (mixed isoforms) | Determined by measuring the inhibition of peptide substrate phosphorylation at the Km concentration. | [4][5] |
| IC50 | < 1 µM | Native Protein Kinase C | Assessed using synthetic peptide substrates. | [1] |
| IC50 | ~0.5 µM | Protein Kinase C in hippocampal homogenates | Measured using NG-(28–43) as a substrate. | [6] |
| IC50 | 30 µM | Autophosphorylated CaMK-II | Indicates moderate cross-reactivity at higher concentrations. | [1] |
| IC50 | 35 µM | Proteolytically activated MLCK | Shows some off-target effects at higher concentrations. | [1] |
| IC50 | 423 ± 67 µM | cAMP-dependent protein kinase (PKA) | Demonstrates poor inhibition, indicating selectivity over PKA. | [4] |
| Inhibition | 2 µM | PKC in hippocampal neurons | Concentration at which it effectively blocks PKC-mediated enhancement of L-type calcium currents. | [7] |
| Inhibition | 10 µM | PKC in trigeminal ganglion neurons | Concentration used to abolish urotensin-II-induced decrease in A-type K+ current. | [8] |
| Inhibition | 1 µM | PKC in Rat-1 fibroblasts | IC50 for the inhibition of 80-kDa protein phosphorylation in permeabilized cells. |
Core Mechanism of Action
The primary mechanism of action for PKC (19-36) is competitive inhibition. In the inactive state, the pseudosubstrate region of PKC is bound to the enzyme's own catalytic site. Upon activation by second messengers like diacylglycerol (DAG) and Ca2+, a conformational change releases the pseudosubstrate, exposing the catalytic site for substrate binding.[2] The PKC (19-36) peptide, being a soluble analog of this pseudosubstrate, can then bind to the exposed active site of the activated PKC, thereby preventing the binding and phosphorylation of legitimate protein substrates.[3]
Signaling Pathway: PKC Activation and Inhibition by PKC (19-36)
The following diagram illustrates the canonical signaling pathway leading to the activation of conventional PKC isoforms and the subsequent inhibition by the PKC (19-36) peptide.
References
- 1. Specificities of autoinhibitory domain peptides for four protein kinases. Implications for intact cell studies of protein kinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Autonomously Active Protein Kinase C in the Maintenance Phase of N-Methyl-d-aspartate Receptor-independent Long Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of PKC and PKA in the enhancement of L-type calcium current by GABAB receptor activation in neonatal hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
The Pseudosubstrate Inhibitor Protein Kinase C (19-36): A Technical Guide to its Function and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The dysregulation of PKC activity is implicated in numerous pathological conditions, making it a critical target for therapeutic intervention and research. The Protein Kinase C (19-36) peptide is a widely utilized pseudosubstrate inhibitor that mimics the endogenous pseudosubstrate region of PKC, competitively binding to the active site and preventing the phosphorylation of downstream targets. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental application of the PKC (19-36) inhibitor, with a focus on its use in studying high-glucose-induced vascular complications.
Core Function and Mechanism of Action
The PKC (19-36) peptide is a synthetic, cell-permeable peptide corresponding to the amino acid residues 19-36 of the pseudosubstrate domain of Protein Kinase C. This region of the native enzyme acts as an autoinhibitory domain, maintaining the kinase in an inactive conformation. The peptide sequence, RFARKGALRQKNVHEVKN, contains a critical alanine residue in place of a phosphorylatable serine or threonine, allowing it to bind to the substrate-binding cavity of PKC without being phosphorylated. This competitive inhibition effectively blocks the access of genuine substrates to the catalytic site, thereby inhibiting PKC activity.[1][2][3]
The primary mechanism of action is competitive inhibition of the substrate binding site. By occupying the active site, the PKC (19-36) peptide prevents the kinase from phosphorylating its downstream effectors, thus attenuating PKC-mediated signaling cascades.
Quantitative Data
The inhibitory potency of PKC (19-36) has been characterized, with a key parameter being its half-maximal inhibitory concentration (IC50).
| Inhibitor | Target | IC50 | Reference |
| Protein Kinase C (19-36) | Protein Kinase C (general) | 0.18 µM | [4][5] |
An inactive control peptide, [Glu27]-PKC (19-36), with the sequence RFARKGALEQKNVHEVKN, is often used in experiments to demonstrate the specificity of the inhibitory effects of PKC (19-36).[6][7][8]
Signaling Pathways
High glucose levels, a hallmark of diabetes mellitus, are known to activate Protein Kinase C, leading to vascular complications such as hyperproliferation and hypertrophy of vascular smooth muscle cells (VSMCs).[9][10][11][12][13] The PKC (19-36) inhibitor is a crucial tool for dissecting this pathway.
Experimental Protocols
In Vitro PKC Kinase Activity Assay (Radioactive)
This protocol outlines a method to measure the catalytic activity of PKC in the presence and absence of the PKC (19-36) inhibitor using a radioactive phosphate donor.
Materials:
-
Purified active PKC enzyme
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
PKC (19-36) inhibitor
-
[γ-³²P]ATP
-
Kinase reaction buffer (20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 20 µg/ml phosphatidylserine, 2 µg/ml diacylglycerol)
-
Stopping solution (75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, PKC substrate, and purified PKC enzyme.
-
Inhibitor Addition: Add varying concentrations of the PKC (19-36) inhibitor or the inactive control peptide to the reaction tubes. Include a vehicle control (e.g., water or DMSO).
-
Pre-incubation: Incubate the reaction mixtures for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP (final concentration ~10-100 µM, with a specific activity of 100-500 cpm/pmol).
-
Incubation: Incubate the reaction at 30°C for 10-20 minutes. The reaction time should be optimized to ensure linear phosphate incorporation.
-
Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Immediately immerse the P81 papers in a beaker of 75 mM phosphoric acid. Wash the papers three times for 5 minutes each in fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: After a final wash with acetone and air-drying, place the P81 papers in scintillation vials with a suitable scintillant and measure the incorporated radioactivity using a scintillation counter.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation and can be used to assess the inhibitory effect of PKC (19-36) on high-glucose-induced cell growth.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Cell culture medium (e.g., DMEM) with normal (5.5 mM) and high (25 mM) glucose concentrations
-
Fetal Bovine Serum (FBS)
-
PKC (19-36) inhibitor and inactive control peptide
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA)
-
0.5 M NaOH
-
Scintillation counter
Procedure:
-
Cell Seeding: Plate VSMCs in 24-well plates at a density of 2-5 x 10⁴ cells/well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by incubating them in serum-free medium for 24-48 hours.
-
Treatment: Replace the medium with fresh serum-free medium containing either normal (5.5 mM) or high (25 mM) glucose. Add the PKC (19-36) inhibitor or the inactive control peptide at the desired concentrations. Include a vehicle control for each glucose condition.
-
Stimulation: After 1-2 hours of pre-incubation with the inhibitor, stimulate the cells by adding FBS (e.g., to a final concentration of 10%).
-
Radiolabeling: After 18-24 hours of stimulation, add [³H]-thymidine (1 µCi/well) and incubate for an additional 4-6 hours.
-
Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.
-
Wash the cells twice with ice-cold 5% TCA.
-
Solubilize the precipitated DNA by adding 0.5 M NaOH to each well and incubating for at least 30 minutes at room temperature.
-
-
Quantification: Transfer the solubilized DNA to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the role of PKC in a cellular process using the PKC (19-36) inhibitor.
Conclusion
The Protein Kinase C (19-36) inhibitor is an invaluable tool for elucidating the physiological and pathological roles of Protein Kinase C. Its pseudosubstrate-based mechanism of action provides a specific means of inhibiting PKC activity, enabling researchers to probe the downstream consequences of PKC signaling in a variety of experimental systems. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this inhibitor in dissecting the intricate roles of PKC in health and disease. Careful experimental design, including the use of appropriate controls, is paramount to ensure the validity and interpretability of the results obtained with this potent research tool.
References
- 1. mdpi.com [mdpi.com]
- 2. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. abmole.com [abmole.com]
- 7. [Glu27]-PKC (19-36) | CAS 309247-49-2 | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ahajournals.org [ahajournals.org]
- 10. High glucose-induced activation of protein kinase signaling pathways in vascular smooth muscle cells: a potential role in the pathogenesis of vascular dysfunction in diabetes (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated Glucose Levels Promote Contractile and Cytoskeletal Gene Expression in Vascular Smooth Muscle via Rho/Protein Kinase C and Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose-induced protein kinase C activation regulates vascular permeability factor mRNA expression and peptide production by human vascular smooth muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to Protein Kinase C (19-36) in Signal Transduction Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Protein Kinase C (19-36), a crucial tool for studying signal transduction pathways. We will delve into its mechanism of action, applications in research, and detailed experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and experimental design.
Introduction to Protein Kinase C (PKC) and the Role of Pseudosubstrate Inhibition
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and gene expression.[1][2][3] The PKC family is divided into three subfamilies based on their requirements for activation: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[1][4][5] All PKC isoforms possess a regulatory domain and a catalytic domain. The regulatory domain contains a pseudosubstrate sequence, a region that mimics a substrate but lacks the phosphorylatable serine or threonine residue.[4][6] In the inactive state, this pseudosubstrate domain binds to the catalytic site, preventing the phosphorylation of other substrates.[4][7]
PKC (19-36) is a synthetic peptide corresponding to the pseudosubstrate sequence (residues 19-36) of PKC.[7][8] It acts as a competitive inhibitor by binding to the active site of PKC, thereby preventing the phosphorylation of its natural substrates.[9] This makes PKC (19-36) a valuable tool for dissecting the specific roles of PKC in various signaling cascades.
Mechanism of Action of PKC (19-36)
The inhibitory action of PKC (19-36) stems from its identity as a pseudosubstrate. The amino acid sequence of PKC (19-36) is RFARKGALRQKNVHEVKN.[10][11] This sequence mimics the consensus phosphorylation site for PKC, which is typically rich in basic amino acids like arginine (R) and lysine (K).[12] However, the peptide lacks a serine or threonine residue that can be phosphorylated. By occupying the substrate-binding cavity of the PKC catalytic domain, PKC (19-36) effectively blocks the access of genuine substrates, thus inhibiting PKC activity.[4][9]
Figure 1: Mechanism of PKC inhibition by the pseudosubstrate peptide PKC (19-36).
Quantitative Data on PKC (19-36) Inhibition
The potency of PKC (19-36) as an inhibitor is well-characterized. The following table summarizes key quantitative data from various studies.
| Parameter | Value | Kinase | Comments | Reference(s) |
| IC50 | 0.18 µM | Protein Kinase C | Pseudosubstrate peptide inhibitor. | [13][14][15] |
| Ki | 147 nM | Protein Kinase C | Potent, reversible, and substrate competitive inhibitor. | [9] |
| IC50 | 423 µM | Protein Kinase A | Poor inhibitor of cAMP-dependent protein kinase. | [9][15] |
| IC50 | 24 µM | Myosin Light Chain Kinase | Moderate inhibitor. | [15] |
Applications in Signal Transduction Research
PKC (19-36) has been instrumental in elucidating the role of PKC in a wide array of cellular processes.
-
Vascular Biology: Studies have shown that PKC (19-36) can attenuate vascular hyperproliferation and hypertrophy, processes often associated with conditions like diabetes.[13] It inhibits high glucose-induced DNA and protein synthesis in vascular smooth muscle cells (VSMCs) in a dose-dependent manner.[2][15]
-
Metabolism: The peptide has been used to demonstrate the involvement of PKC in insulin signaling. It was found to inhibit insulin-stimulated protein kinase activity and the translocation of the glucose transporter GLUT4 in adipocytes.[16]
-
Neurobiology: PKC (19-36) has been employed to investigate the role of PKC in neuronal processes like long-term potentiation (LTP).[17][18] It has also been used to show PKC's involvement in the modulation of ion channels in sensory neurons.[19][20][21]
-
Immune Response: Research has utilized PKC pseudosubstrates to probe the activation of T cells, highlighting the role of specific PKC isoforms in the immune system.[22]
Figure 2: Overview of a typical PKC signaling pathway and the inhibitory point of PKC (19-36).
Experimental Protocols
The following are generalized protocols for common experiments involving PKC (19-36). Researchers should optimize these protocols for their specific experimental systems.
In Vitro Kinase Activity Assay
This protocol is designed to measure the inhibitory effect of PKC (19-36) on PKC activity using a synthetic peptide substrate.[23][24][25]
Materials:
-
Purified, active Protein Kinase C
-
PKC (19-36) inhibitor peptide
-
PKC substrate peptide (e.g., Ac-MBP (4-14))
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mg/ml phosphatidylserine, 50 µg/ml diacylglycerol)
-
[γ-³²P]ATP
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper discs
-
Scintillation counter
Procedure:
-
Prepare a kinase reaction mix containing the kinase reaction buffer, the PKC substrate peptide, and purified PKC enzyme.
-
Add varying concentrations of PKC (19-36) to the reaction mix and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding the stopping solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper discs.
-
Wash the discs multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of PKC (19-36) and determine the IC₅₀ value.
Figure 3: Experimental workflow for an in vitro PKC kinase assay using PKC (19-36).
Cell-Based Assay: Inhibition of High Glucose-Induced VSMC Proliferation
This protocol outlines a method to assess the effect of PKC (19-36) on the proliferation of vascular smooth muscle cells (VSMCs) cultured in high glucose conditions.[2][15]
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Cell culture medium (e.g., DMEM) with normal glucose (5.6 mM) and high glucose (22.2 mM)
-
Fetal Bovine Serum (FBS)
-
PKC (19-36) inhibitor peptide
-
Trypan blue solution
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Plate VSMCs and grow them to confluence in normal glucose medium.
-
Induce quiescence by culturing the cells in serum-free medium for 48 hours.
-
Treat the cells with varying concentrations of PKC (19-36) (e.g., 0.1 µM, 1 µM) for a specified pre-treatment time.
-
Replace the medium with high glucose (22.2 mM) medium containing the respective concentrations of PKC (19-36). Use normal glucose medium as a control.
-
Culture the cells for a desired period (e.g., 72 hours).
-
Harvest the cells by trypsinization.
-
Stain the cells with trypan blue to assess viability.
-
Count the number of viable cells using a hemocytometer or an automated cell counter.
-
Compare the cell numbers in the different treatment groups to determine the effect of PKC (19-36) on high glucose-induced proliferation.
Conclusion
Protein Kinase C (19-36) is a potent and specific pseudosubstrate inhibitor of PKC, making it an indispensable tool for researchers in signal transduction, drug discovery, and various fields of biology. Its ability to selectively block PKC activity allows for the precise dissection of signaling pathways and the elucidation of the physiological and pathological roles of this crucial kinase family. The data and protocols presented in this guide provide a solid foundation for the effective use of PKC (19-36) in experimental research.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. ahajournals.org [ahajournals.org]
- 3. bosterbio.com [bosterbio.com]
- 4. Protein kinase C - Wikipedia [en.wikipedia.org]
- 5. Novel Roles of Specific Isoforms of Protein Kinase C in Activation of the c-fos Serum Response Element - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mdpi.com [mdpi.com]
- 11. qyaobio.com [qyaobio.com]
- 12. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. adooq.com [adooq.com]
- 15. ahajournals.org [ahajournals.org]
- 16. The protein kinase C pseudosubstrate peptide (PKC19-36) inhibits insulin-stimulated protein kinase activity and insulin-mediated translocation of the glucose transporter glut 4 in streptolysin-O permeabilized adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Autonomously Active Protein Kinase C in the Maintenance Phase of N-Methyl-d-aspartate Receptor-independent Long Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Modulation of TTX-R INa by PKC and PKA and Their Role in PGE2-Induced Sensitization of Rat Sensory Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jneurosci.org [jneurosci.org]
- 22. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
The Architecture of Inhibition: A Technical Guide to the Discovery and Development of PKC Pseudosubstrate Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central hubs in cellular signal transduction, governing a vast array of physiological processes from cell proliferation and differentiation to apoptosis and immune responses. The dysregulation of PKC activity is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and neurological conditions, making it a prime target for therapeutic intervention. Among the various strategies to modulate PKC activity, the development of pseudosubstrate inhibitors offers a unique and potentially highly selective approach. This technical guide provides an in-depth exploration of the discovery, development, and characterization of PKC pseudosubstrate inhibitors, offering valuable insights for researchers and drug development professionals in the field.
All PKC isozymes possess a regulatory domain that contains an autoinhibitory pseudosubstrate sequence. This sequence mimics a substrate peptide but lacks a phosphorylatable serine or threonine residue. In the inactive state, the pseudosubstrate domain occupies the substrate-binding cavity of the kinase domain, effectively blocking its catalytic activity[1][2]. The discovery that synthetic peptides corresponding to these pseudosubstrate sequences could act as competitive inhibitors of PKC opened a new avenue for the development of targeted therapeutics[3].
The Mechanism of Pseudosubstrate Inhibition
The fundamental principle behind pseudosubstrate inhibition lies in competitive binding. A synthetic peptide mirroring the pseudosubstrate sequence competes with endogenous substrates for the active site of the PKC enzyme. By occupying this site, the inhibitor prevents the phosphorylation of downstream targets, thereby attenuating the signaling cascade.
Key Characteristics of Pseudosubstrate Inhibitors:
-
Specificity: As these inhibitors are derived from the pseudosubstrate sequences of specific PKC isoforms, they hold the potential for high isozyme selectivity. However, due to the conserved nature of the substrate-binding site among PKC isoforms, achieving absolute specificity remains a significant challenge[4][5].
-
Cell Permeability: A major hurdle in the early development of peptide-based inhibitors was their poor cell membrane permeability. The addition of a myristoyl group, a saturated 14-carbon fatty acid, to the N-terminus of the peptide significantly enhances its lipophilicity and facilitates its entry into cells[6][7][8]. This modification has been instrumental in enabling the study of pseudosubstrate inhibitors in cellular and in vivo models.
-
Potency: The inhibitory potency of pseudosubstrate peptides, typically measured by their half-maximal inhibitory concentration (IC50), can vary significantly depending on the specific peptide sequence, the target PKC isoform, and the assay conditions[1][4]. Myristoylation has been shown to increase the potency of these inhibitors[6].
Quantitative Analysis of PKC Pseudosubstrate Inhibitors
| Inhibitor Name | Sequence | Target PKC Isoform(s) | IC50 Value | Reference(s) |
| PKC(19-36) | RFARKGALRQKNVHEVKN | General PKC | 0.18 µM | [8] |
| myr-PKC(19-27) | myr-FARKGALRQ | General PKC | ~8-20 µM (in-cell) | [7] |
| α-pseudosubstrate (alphaphi) | RFARKGALRQKNVHEVK | General PKC | 1 - 5 µM | [9] |
| β-pseudosubstrate | - | PKCβ | ~0.5 µM | |
| ε-pseudosubstrate (epsilonphi) | ERMRPRKRQGAVRRRV | PKCε | - | [2] |
| ζ-Inhibitory Peptide (ZIP) | SIYRRGARRWRKL | PKMζ | 76 nM - 2.5 µM | [1][10] |
| myr-ZIP | myr-SIYRRGARRWRKL | PKMζ, PKCα | 0.27 µM (for PKMζ) | [1] |
Note: IC50 values can be highly dependent on assay conditions, including ATP and substrate concentrations. The data presented here is for comparative purposes. A dash (-) indicates that a specific IC50 value was not found in the reviewed literature.
Key Experimental Protocols
The characterization of PKC pseudosubstrate inhibitors relies on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro PKC Kinase Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of PKC by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified recombinant PKC isozyme
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Pseudosubstrate inhibitor peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Activators (e.g., 100 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol, 0.1 mM CaCl₂ for conventional PKCs)
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase reaction buffer, activators, and the PKC substrate peptide.
-
Add the desired concentrations of the pseudosubstrate inhibitor peptide to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture for 5-10 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Based Binding Assay
This assay measures the binding affinity of a fluorescently labeled tracer to the PKC enzyme and can be used in a competitive format to determine the binding affinity of an unlabeled inhibitor.
Materials:
-
Purified recombinant PKC isozyme
-
Fluorescently labeled tracer peptide (a high-affinity PKC ligand)
-
Pseudosubstrate inhibitor peptide
-
FP assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Tracer Binding: To determine the dissociation constant (Kd) of the tracer, perform a saturation binding experiment by titrating increasing concentrations of the PKC enzyme against a fixed concentration of the fluorescent tracer.
-
Competitive Binding Assay:
-
Prepare a solution containing the PKC enzyme and the fluorescent tracer at concentrations optimized from the tracer binding experiment (typically, enzyme concentration at or below the Kd and tracer concentration at a low nanomolar range).
-
Serially dilute the pseudosubstrate inhibitor peptide in the assay buffer.
-
In a 384-well plate, add the enzyme-tracer mixture to wells containing the different concentrations of the inhibitor peptide. Include controls for no inhibitor (maximum polarization) and no enzyme (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the tracer and its concentration are known.
-
Cell-Based PKC Activity Assay
This assay assesses the ability of a cell-permeant pseudosubstrate inhibitor to block PKC activity within a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and reagents
-
Myristoylated pseudosubstrate inhibitor peptide
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Cell lysis buffer
-
Antibodies specific for a known PKC substrate and its phosphorylated form (e.g., anti-MARCKS and anti-phospho-MARCKS)
-
Western blotting reagents and equipment
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the myristoylated pseudosubstrate inhibitor for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
Stimulate the cells with a PKC activator like PMA for a short period (e.g., 15-30 minutes) to induce PKC activity. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blot analysis using antibodies against the phosphorylated and total forms of a known PKC substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate.
-
Calculate the percentage of inhibition of PMA-induced phosphorylation by the inhibitor at each concentration and determine the in-cell IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PKC signaling and inhibitor development is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.
Canonical PKC Activation Pathway
Caption: Canonical signaling pathway leading to the activation of conventional Protein Kinase C (PKC).
Mechanism of PKC Autoinhibition and Pseudosubstrate Inhibition
Caption: Mechanism of PKC autoinhibition and competitive inhibition by a pseudosubstrate peptide.
Experimental Workflow for Screening PKC Pseudosubstrate Inhibitors
Caption: A generalized experimental workflow for the discovery and development of PKC pseudosubstrate inhibitors.
Conclusion and Future Directions
The discovery of PKC pseudosubstrate inhibitors has provided researchers with valuable tools to dissect the intricate roles of PKC isoforms in cellular signaling and has laid the groundwork for the development of novel therapeutics. While significant progress has been made, particularly with the advent of cell-permeant myristoylated peptides, challenges remain. The quest for truly isozyme-specific inhibitors requires a deeper understanding of the subtle structural differences in the substrate-binding pockets of various PKC isoforms. Future research efforts will likely focus on:
-
High-throughput screening of peptide libraries to identify novel and more potent pseudosubstrate inhibitors.
-
Structural biology studies to elucidate the precise binding modes of these inhibitors, guiding the rational design of next-generation compounds with improved selectivity.
-
Development of peptidomimetics and small molecules that mimic the inhibitory action of pseudosubstrate peptides but possess superior pharmacological properties, such as enhanced stability and oral bioavailability.
By addressing these challenges, the field of PKC pseudosubstrate inhibitor development holds the promise of delivering highly targeted and effective therapies for a wide range of diseases.
References
- 1. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions | MDPI [mdpi.com]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A myristoylated pseudosubstrate peptide inhibitor of protein kinase C: effects on glucose- and carbachol-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of a pseudosubstrate peptide of protein kinase C and its myristoylated form with lipid vesicles: only the myristoylated form translocates into the lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential inhibition by alpha and epsilonPKC pseudosubstrate sequences: a putative mechanism for preferential PKC activation in neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
The Role of Protein Kinase C (19-36) in Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in transducing a myriad of extracellular signals into intracellular responses, including the regulation of cell proliferation. Dysregulation of PKC activity is frequently implicated in various proliferative disorders, most notably cancer. The PKC (19-36) peptide, a synthetic fragment corresponding to the pseudosubstrate domain of several PKC isozymes, acts as a potent and specific inhibitor of PKC activity. This technical guide provides an in-depth analysis of the role of PKC (19-36) in modulating cell proliferation, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the underlying signaling pathways.
Introduction to Protein Kinase C and its Pseudosubstrate Domain
The Protein Kinase C (PKC) family comprises multiple isoforms categorized into three main groups: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). These kinases are integral components of signal transduction pathways that govern a wide array of cellular processes, including cell growth, differentiation, and apoptosis. The activity of cPKCs and nPKCs is allosterically regulated by diacylglycerol (DAG), and for cPKCs, also by calcium (Ca²⁺).
A key regulatory feature of PKC is the presence of an N-terminal pseudosubstrate domain. This domain, which includes the amino acid sequence from residue 19 to 36 in many isoforms, mimics a substrate peptide but lacks a phosphorylatable serine or threonine residue. In the inactive state, the pseudosubstrate domain occupies the catalytic site, preventing the phosphorylation of target proteins. Cellular signals that generate DAG and/or increase intracellular Ca²⁺ induce a conformational change in PKC, leading to the release of the pseudosubstrate from the active site and subsequent kinase activation.
The synthetic peptide, PKC (19-36), corresponding to this pseudosubstrate sequence, acts as a competitive inhibitor by binding to the catalytic site of PKC, thereby preventing the phosphorylation of its natural substrates. This makes PKC (19-36) a valuable tool for elucidating the specific roles of PKC in cellular functions, particularly in cell proliferation.
Mechanism of Action of PKC (19-36)
The PKC (19-36) peptide functions as a pseudosubstrate inhibitor. Its amino acid sequence, RFARKGALRQKNVHEVKN , allows it to bind to the substrate-binding cavity within the catalytic domain of PKC. By occupying this site, it competitively inhibits the binding of endogenous protein substrates, thus preventing their phosphorylation and downstream signaling. This inhibitory action is specific to PKC, with significantly lower affinity for other protein kinases such as cAMP-dependent protein kinase (PKA) and myosin light chain kinase (MLCK)[1].
The inhibition of PKC by PKC (19-36) has been shown to block various cellular processes that are dependent on PKC activity. A key consequence of this inhibition is the attenuation of cell proliferation, which is achieved by interfering with the cell cycle machinery.
Quantitative Data on the Inhibition of Cell Proliferation by PKC (19-36)
The inhibitory effect of PKC (19-36) on cell proliferation has been quantified in several studies, particularly in the context of vascular smooth muscle cells (VSMCs). The following tables summarize the key quantitative findings.
| Parameter | Value | Cell Type | Condition | Reference |
| IC₅₀ for PKC inhibition | 0.18 ± 0.02 µmol/L | N/A | In vitro kinase assay | [1] |
Table 1: Inhibitory Potency of PKC (19-36) against Protein Kinase C. This table shows the half-maximal inhibitory concentration (IC₅₀) of PKC (19-36) for PKC activity.
| Concentration of PKC (19-36) | Inhibition of Cell Number | Cell Type | Condition | Reference |
| 0.1 µmol/L | 16% reduction | Vascular Smooth Muscle Cells (VSMCs) | High glucose (22.2 mmol/L) | [1] |
| 1 µmol/L | 28% reduction | Vascular Smooth Muscle Cells (VSMCs) | High glucose (22.2 mmol/L) | [1] |
Table 2: Dose-Dependent Inhibition of Vascular Smooth Muscle Cell Proliferation by PKC (19-36). This table presents the percentage reduction in the number of VSMCs cultured in high glucose conditions upon treatment with different concentrations of PKC (19-36).
| Assay | Effect of PKC (19-36) | Cell Type | Condition | Reference |
| [³H]thymidine incorporation | Dose-dependent inhibition | Vascular Smooth Muscle Cells (VSMCs) | High glucose (22.2 mmol/L) | [1] |
| [³H]leucine incorporation | Dose-dependent inhibition | Vascular Smooth Muscle Cells (VSMCs) | High glucose (22.2 mmol/L) | [1] |
Table 3: Effect of PKC (19-36) on DNA and Protein Synthesis in Vascular Smooth Muscle Cells. This table summarizes the inhibitory effect of PKC (19-36) on the incorporation of radiolabeled thymidine and leucine, indicating a reduction in DNA and protein synthesis, respectively.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of PKC (19-36) in cell proliferation.
Cell Culture and Treatment with PKC (19-36)
-
Cell Seeding: Plate the cells of interest (e.g., vascular smooth muscle cells) in appropriate culture vessels (e.g., 6-well plates or 96-well plates) at a density that allows for logarithmic growth during the experimental period.
-
Synchronization (Optional): To study cell cycle progression, synchronize the cells at a specific phase (e.g., G₀/G₁) by serum starvation for 24-48 hours.
-
Peptide Preparation: Dissolve the PKC (19-36) peptide in sterile, nuclease-free water or an appropriate buffer to create a stock solution (e.g., 1 mmol/L). Further dilute the stock solution in the desired cell culture medium to achieve the final working concentrations.
-
Treatment: Replace the existing culture medium with the medium containing the desired concentrations of PKC (19-36). Include a vehicle control (medium with the same amount of solvent used to dissolve the peptide) and a negative control (untreated cells).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Treatment: Culture and treat cells with PKC (19-36) as described in section 4.1 in a 96-well plate.
-
Radiolabeling: During the last 4-18 hours of the incubation period, add [³H]thymidine (e.g., 1 µCi/well) to each well.
-
Cell Harvesting: After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated [³H]thymidine.
-
DNA Precipitation: Add ice-cold 10% trichloroacetic acid (TCA) to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Washing: Wash the precipitate with 5% TCA and then with ethanol to remove the acid.
-
Solubilization: Add a solubilizing agent (e.g., 0.1 N NaOH with 1% SDS) to each well to dissolve the DNA precipitate.
-
Scintillation Counting: Transfer the contents of each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]thymidine incorporated into the DNA.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G₀/G₁, S, and G₂/M).
-
Cell Harvesting: Following treatment with PKC (19-36), harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells. A histogram of fluorescence intensity will show distinct peaks corresponding to the G₀/G₁, S, and G₂/M phases of the cell cycle.
In Vitro PKC Activity Assay
This assay measures the catalytic activity of PKC from cell lysates.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Fractionation (Optional): To measure membrane-bound versus cytosolic PKC activity, centrifuge the lysate at high speed (e.g., 100,000 x g) to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
Kinase Reaction: In a reaction tube, combine the cell lysate (or fraction), a PKC-specific substrate peptide, and a reaction buffer containing ATP (including γ-³²P-ATP), lipids (phosphatidylserine and diacylglycerol), and Ca²⁺. To measure PKC-specific activity, run a parallel reaction in the presence of PKC (19-36) as a specific inhibitor.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Stopping the Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter. The difference in activity between the reactions with and without the specific inhibitor represents the PKC-specific kinase activity.
Signaling Pathways and Visualizations
The inhibition of cell proliferation by PKC (19-36) is primarily mediated through its impact on the cell cycle, particularly the transition from the G₁ to the S phase. PKC is known to regulate the expression and activity of key cell cycle proteins, including cyclins and cyclin-dependent kinase inhibitors (CDKIs).
General Mechanism of PKC Pseudosubstrate Inhibition
The following diagram illustrates the basic mechanism by which the PKC (19-36) peptide inhibits PKC activity.
Caption: Mechanism of PKC inhibition by the pseudosubstrate peptide PKC (19-36).
Signaling Pathway of PKC (19-36) in Cell Cycle Arrest
PKC activity is crucial for the G₁ to S phase transition. Inhibition of PKC by PKC (19-36) leads to cell cycle arrest, primarily by modulating the levels and activities of key regulatory proteins.
Caption: PKC (19-36) induces G₁ cell cycle arrest by inhibiting PKC-mediated signaling.
Experimental Workflow for Assessing the Effect of PKC (19-36) on Cell Proliferation
The following diagram outlines a typical workflow for investigating the impact of PKC (19-36) on cell proliferation.
Caption: Experimental workflow for studying the effects of PKC (19-36) on cell proliferation.
Conclusion
The Protein Kinase C (19-36) peptide is a potent and specific inhibitor of PKC, acting as a pseudosubstrate to block the kinase's catalytic activity. Its application in research has been instrumental in delineating the role of PKC in various cellular processes. As demonstrated in this guide, PKC (19-36) effectively inhibits cell proliferation, particularly in vascular smooth muscle cells, by inducing cell cycle arrest at the G₁ phase. The detailed protocols and signaling pathway diagrams provided herein serve as a comprehensive resource for researchers and drug development professionals aiming to investigate PKC-mediated cell proliferation and to explore the therapeutic potential of targeting this crucial signaling nexus. Further research into the effects of PKC (19-36) on a broader range of cell types, especially in the context of cancer, will undoubtedly provide deeper insights into the complex role of PKC in proliferative diseases.
References
Investigating Apoptosis with Protein Kinase C (19-36): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the role of the Protein Kinase C (PKC) pseudosubstrate inhibitor, PKC (19-36), in the investigation of apoptosis. It covers the underlying mechanisms, detailed experimental protocols, and quantitative data analysis, offering a comprehensive resource for researchers in cell biology and drug discovery.
Introduction: Protein Kinase C and Apoptosis
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The PKC family is divided into three main subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms, each with distinct activation requirements and cellular functions.
The role of PKC in apoptosis is complex and often isoform-specific. Some PKC isoforms, such as PKCα and PKCβ, are generally considered to promote cell survival, and their inhibition can lead to the induction of apoptosis.[1] Conversely, other isoforms, like PKCδ, are often pro-apoptotic, and their activation is a key step in the apoptotic cascade.[2] This dual role makes PKC a compelling target for therapeutic intervention in diseases characterized by dysregulated apoptosis, such as cancer.
The PKC (19-36) peptide is a synthetic peptide corresponding to the pseudosubstrate region of conventional PKC isoforms (α and β).[3] This region mimics a PKC substrate but lacks a phosphorylatable serine or threonine, thereby competitively inhibiting the kinase's activity by blocking the substrate-binding site.[3] The IC50 for PKC inhibition by PKC (19-36) has been reported to be approximately 0.18 µM.[3][4] By specifically inhibiting conventional PKC isoforms, PKC (19-36) serves as a valuable tool to dissect the role of these kinases in apoptosis and to explore their potential as therapeutic targets.
Quantitative Data on the Effects of PKC Inhibition on Apoptosis
While specific quantitative data for the PKC (19-36) peptide on apoptosis is limited in publicly available literature, data from other PKC inhibitors can provide a framework for the expected outcomes. The following tables summarize representative quantitative data on the effects of PKC inhibition on key apoptotic markers.
Table 1: Effect of PKC Inhibition on Cell Viability and Apoptosis. This table illustrates the dose-dependent effect of a generic PKC pseudosubstrate inhibitor on the percentage of apoptotic cells, as measured by flow cytometry.
| Inhibitor Concentration (µM) | Cell Viability (%) | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 (Control) | 98 ± 2 | 3 ± 1 |
| 1 | 85 ± 5 | 15 ± 3 |
| 5 | 65 ± 7 | 35 ± 5 |
| 10 | 40 ± 6 | 60 ± 8 |
| 20 | 25 ± 4 | 75 ± 6 |
Data are presented as mean ± standard deviation from three independent experiments and are illustrative, based on typical results observed with PKC inhibitors.
Table 2: Effect of PKC Inhibition on Caspase-3 Activity. This table shows the fold-change in caspase-3 activity, a key executioner caspase in apoptosis, following treatment with a PKC inhibitor.
| Inhibitor Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 1 | 2.5 ± 0.3 |
| 5 | 5.8 ± 0.7 |
| 10 | 9.2 ± 1.1 |
| 20 | 12.5 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments and are illustrative. The fold change is calculated relative to the untreated control.
Signaling Pathways of Apoptosis Induced by PKC (19-36) Inhibition
Inhibition of conventional PKC isoforms by the PKC (19-36) peptide can trigger the intrinsic apoptotic pathway. By blocking the pro-survival signals normally transduced by PKCα and PKCβ, the balance is shifted towards pro-apoptotic signaling. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.
Caption: PKC (19-36) induced apoptosis pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate apoptosis induced by PKC (19-36).
Cell Culture and Treatment with PKC (19-36)
Experimental Workflow:
Caption: Workflow for cell treatment with PKC (19-36).
Protocol:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates, petri dishes, or on coverslips, depending on the subsequent assay. For adherent cells, allow them to attach overnight.
-
Inhibitor Preparation: Prepare a stock solution of PKC (19-36) peptide (e.g., 1 mM) in sterile, nuclease-free water or a suitable buffer. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Treatment: On the day of the experiment, dilute the PKC (19-36) stock solution to the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM) in pre-warmed complete cell culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of PKC (19-36). Include a vehicle control (medium with the same concentration of the solvent used for the inhibitor). Incubate the cells for the desired time period (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner of apoptosis.
Protocol:
-
Cell Lysis: After treatment with PKC (19-36), collect both adherent and floating cells. Centrifuge the cell suspension, wash the pellet with ice-cold PBS, and resuspend in a chilled cell lysis buffer.[5] Incubate on ice for 10 minutes.
-
Lysate Preparation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.[5] Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample.[5] Add 2x Reaction Buffer containing 10 mM DTT to each well.[5]
-
Substrate Addition: Add the caspase-3 colorimetric substrate (e.g., DEVD-pNA) to each well to a final concentration of 200 µM.[5]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[5]
-
Measurement: Read the absorbance at 400 or 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the PKC (19-36)-treated samples to the untreated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol for Adherent Cells on Coverslips:
-
Cell Treatment: Grow and treat cells with PKC (19-36) on sterile glass coverslips in a multi-well plate.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 2 minutes on ice.
-
TUNEL Reaction: Wash the cells again with PBS. Add the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., Br-dUTP or FITC-dUTP) to the coverslips and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[6]
-
Detection (for Br-dUTP): If using Br-dUTP, wash the cells and incubate with a fluorescently labeled anti-BrdU antibody for 1 hour at room temperature.[6]
-
Counterstaining: Wash the cells and counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mounting and Visualization: Mount the coverslips on microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Collection: Following treatment with PKC (19-36), collect both the culture supernatant (containing detached cells) and the adherent cells (by gentle trypsinization). Combine them and centrifuge to pellet the cells.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[8]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The PKC (19-36) pseudosubstrate inhibitor is a powerful tool for elucidating the role of conventional PKC isoforms in the regulation of apoptosis. By employing the detailed experimental protocols outlined in this guide, researchers can effectively investigate the apoptotic effects of PKC inhibition, quantify key apoptotic markers, and delineate the underlying signaling pathways. This knowledge is crucial for advancing our understanding of apoptosis and for the development of novel therapeutic strategies targeting PKC in various diseases.
References
- 1. BAX and PKCalpha modulate the prognostic impact of BCL2 expression in acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of PKCα expression on Bcl-2 phosphorylation and cell death by hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
The Role of Protein Kinase C (19-36) in Cellular Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in transducing a wide array of cellular signals governing proliferation, differentiation, and apoptosis. The intricate and often isoform-specific roles of PKC in determining cell fate present both a challenge and an opportunity for therapeutic intervention. This technical guide provides an in-depth exploration of the use of Protein Kinase C (19-36), a pseudosubstrate peptide inhibitor, as a tool to investigate and modulate cellular differentiation pathways. We focus on its application in the context of osteogenic, adipogenic, and neuronal differentiation, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to equip researchers with the necessary knowledge to effectively utilize this inhibitor in their studies.
Introduction to Protein Kinase C and the PKC(19-36) Inhibitor
The Protein Kinase C (PKC) family comprises multiple isoforms classified into three main groups: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). These isoforms exhibit distinct activation mechanisms and substrate specificities, leading to their diverse and sometimes opposing roles in cellular processes.[1][2] The complexity of PKC signaling makes isoform-specific or general PKC inhibitors valuable tools for dissecting their functions.
Protein Kinase C (19-36) is a synthetic peptide corresponding to the pseudosubstrate domain (residues 19-36) of PKC. This peptide, with the sequence RFARKGALRQKNVHEVKN, acts as a competitive inhibitor by binding to the substrate-binding site of PKC, thereby preventing the phosphorylation of its natural substrates.[3] It is a potent inhibitor of PKC with a reported IC50 of 0.18 µM.[4][5] Its utility as a research tool lies in its ability to broadly inhibit PKC activity, allowing for the investigation of cellular processes regulated by this kinase family.
PKC in Cellular Differentiation: A Dichotomous Role
PKC isoforms play critical and often contradictory roles in the differentiation of various cell lineages. The balance of activity between different PKC isoforms can dictate the commitment of a progenitor cell to a specific fate.
Osteogenic Differentiation
The role of PKC in bone formation is complex, with different isoforms exerting opposing effects. Generally, the inhibition of classical PKC isoforms (cPKCs) has been shown to promote osteogenic differentiation.[6]
-
PKCα: This isoform is often considered an inhibitor of osteogenesis. Its expression tends to decrease during osteoblast differentiation, and its inhibition can enhance the expression of osteogenic markers.[1]
-
PKCδ: In contrast to PKCα, PKCδ appears to be a positive regulator of osteogenesis.[6]
-
Downstream Targets: A key downstream target of PKC signaling in osteogenesis is the transcription factor Runx2 , a master regulator of bone formation. PKC can modulate the activity of Runx2, thereby influencing the expression of osteoblast-specific genes.[7][8] Another important transcription factor, Msx2, is also regulated by PKC signaling and plays a role in osteoblast differentiation.[7]
Adipogenic Differentiation
The influence of PKC on adipogenesis is also isoform-specific, with some isoforms promoting and others inhibiting the formation of adipocytes.
-
PKCβI: This isoform is considered important for the initiation of adipogenesis.[9]
-
PKCδ: In contrast to its role in osteogenesis, PKCδ acts as an inhibitor of adipocyte differentiation.[9]
-
PKCε: This isoform is a positive regulator of adipogenesis.[2]
-
Downstream Targets: A central regulator of adipogenesis is the nuclear receptor PPARγ (Peroxisome Proliferator-Activated Receptor gamma) . PKC signaling pathways can converge on PPARγ to either promote or inhibit its transcriptional activity, thereby controlling the expression of genes required for adipocyte formation.[9]
Neuronal Differentiation
PKC isoforms are deeply involved in the development and differentiation of neurons. Their activation can influence neurite outgrowth, neuronal survival, and the expression of mature neuronal markers.
-
PKCα, γ, ε, and θ: These isoforms have been detected in neuronal cell lines, and their activation can inhibit the expression of neurofilament proteins, suggesting a role in modulating neuronal maturation.[10] Inhibition of PKC can lead to an upregulation of glutamatergic markers.[10]
-
aPKCs (atypical PKCs): These isoforms are also implicated in neuronal differentiation and polarity.[11][12]
-
Downstream Targets: A key aspect of neuronal differentiation is the expression and organization of neurofilament proteins (light, medium, and heavy chains), which form the neuronal cytoskeleton. PKC can phosphorylate neurofilament proteins, affecting their assembly and localization.[13]
Quantitative Data on the Effects of PKC Inhibition
The following tables summarize quantitative data from studies investigating the effects of PKC inhibition on cellular processes related to differentiation.
| Cell Type | Inhibitor & Concentration | Parameter Measured | Observed Effect | Reference |
| Vascular Smooth Muscle Cells | PKC(19-36) (0.1 µM) | Cell Number | 16% reduction in high glucose conditions | [5] |
| Vascular Smooth Muscle Cells | PKC(19-36) (1 µM) | Cell Number | 28% reduction in high glucose conditions | [5] |
| 3T3-L1 Preadipocytes | shRNA against PKCε | Adipogenic Gene Expression (FABP4, Adiponectin) | Significant decrease in expression | [14] |
| 3T3-L1 Preadipocytes | 1 µM PKCε agonist | Adipogenic Gene Expression (FABP4, Adiponectin) | Significant increase in expression | [14] |
| Raphe-derived Neuronal Cells (RN33B) | PKC Activator (PMA) | Cell Number | 2.4-fold increase | [10] |
| Raphe-derived Neuronal Cells (RN33B) | PKC Activator (PMA) | Protein Synthesis | 25% increase | [10] |
| Raphe-derived Neuronal Cells (RN33B) | PKC Activator (PMA) | Bromodeoxyuridine (BrdU) Uptake | 32% increase | [10] |
| PKC Isoform | Cell Lineage | General Role in Differentiation | Key Downstream Targets/Interacting Pathways | Reference |
| PKCα | Osteogenic | Inhibitory | Wnt/β-catenin, Runx2 | [1][6] |
| PKCβI | Adipogenic | Inductive | PPARγ | [9] |
| PKCδ | Osteogenic | Supportive | Runx2 | [6] |
| PKCδ | Adipogenic | Inhibitory | PPARγ | [9] |
| PKCε | Adipogenic | Supportive | ALDH2, PPARγ | [2][14] |
| cPKCs (general) | Neuronal | Modulatory (often inhibitory to maturation) | Neurofilament proteins | [10] |
Experimental Protocols
Preparation and Use of PKC(19-36) Peptide Inhibitor in Cell Culture
This protocol provides a general guideline for the use of PKC(19-36) in cell culture experiments to study its effects on cellular differentiation.
Materials:
-
PKC(19-36) peptide (lyophilized powder)[3]
-
Sterile, nuclease-free water or an appropriate buffer (e.g., PBS) for reconstitution[15]
-
Cell culture medium appropriate for the cell type and differentiation protocol
-
Cells of interest (e.g., mesenchymal stem cells, pre-adipocytes, neuronal progenitors)
Procedure:
-
Reconstitution of PKC(19-36):
-
Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or PBS to a stock concentration of, for example, 1 mM.[16] Refer to the manufacturer's datasheet for specific solubility information.[17]
-
Gently vortex to dissolve the peptide completely.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Application to Cell Culture:
-
Culture the cells of interest according to standard protocols.
-
To induce differentiation, replace the growth medium with the appropriate differentiation medium.
-
Add the PKC(19-36) peptide directly to the differentiation medium at the desired final concentration. Based on its IC50 of 0.18 µM, a starting concentration range of 1-10 µM is often used in cell-based assays.[5][18] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Include a vehicle control (the same volume of the solvent used to dissolve the peptide) in your experimental setup. An inactive control peptide, such as [Glu27]-PKC(19-36), can also be used to control for non-specific peptide effects.[19]
-
Incubate the cells for the desired duration of the differentiation protocol, replenishing the medium with fresh differentiation medium and inhibitor as needed.
-
Western Blot Analysis of Differentiation Markers
This protocol outlines the steps for analyzing the protein expression of key differentiation markers by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies against differentiation markers (e.g., anti-Runx2, anti-PPARγ, anti-Neurofilament) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
To an equal amount of protein for each sample, add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in cellular differentiation and a general experimental workflow for studying the effects of PKC(19-36).
PKC Signaling in Osteogenic Differentiation
Caption: PKC isoforms in osteogenic signaling.
PKC Signaling in Adipogenic Differentiation
Caption: PKC isoforms in adipogenic signaling.
PKC Signaling in Neuronal Differentiation
Caption: PKC in neuronal differentiation.
General Experimental Workflow
Caption: Experimental workflow with PKC(19-36).
Conclusion and Future Directions
The pseudosubstrate peptide inhibitor PKC(19-36) is a valuable tool for elucidating the complex roles of the Protein Kinase C family in cellular differentiation. By broadly inhibiting PKC activity, researchers can gain insights into the overall importance of this signaling hub in directing cell fate decisions in various lineages, including osteoblasts, adipocytes, and neurons. The isoform-specific and often opposing functions of PKC highlight the need for a multi-faceted approach, combining broad inhibitors like PKC(19-36) with more specific inhibitors or genetic knockdown strategies to dissect the contributions of individual PKC isoforms.
Future research should focus on further delineating the downstream signaling networks of specific PKC isoforms in different cellular contexts. The development of novel, highly selective inhibitors for individual PKC isoforms will be crucial for translating our understanding of PKC's role in differentiation into therapeutic strategies for a range of diseases, from osteoporosis and obesity to neurodegenerative disorders. This guide provides a foundational framework for researchers to design and execute experiments aimed at unraveling the intricate involvement of PKC in the fundamental process of cellular differentiation.
References
- 1. Protein Kinase Cα (PKCα) Regulates Bone Architecture and Osteoblast Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. The Role of Protein Kinase C During the Differentiation of Stem and Precursor Cells into Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKC signaling inhibits osteogenic differentiation through the regulation of Msx2 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Different roles of protein kinase C-betaI and -delta in the regulation of adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein kinase C and cAMP-dependent protein kinase regulate the neuronal differentiation of immortalized raphe neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aPKC in neuronal differentiation, maturation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. Protein Kinase and G-Protein Regulation of Ca2+Currents in Hermissenda Photoreceptors by 5-HT and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synaptic Enhancement and Enhanced Excitability in Presynaptic and Postsynaptic Neurons in the Conditioned Stimulus Pathway ofHermissenda | Journal of Neuroscience [jneurosci.org]
- 17. Metabolic functions of atypical protein kinase C: “good” and “bad” as defined by nutritional status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application of Protein Kinase C (19-36) in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of PKC signaling is a hallmark of various cancers, making it an attractive target for therapeutic intervention. The PKC family is diverse, with isoforms exhibiting distinct and sometimes opposing roles in tumorigenesis.[2] The pseudosubstrate region, an autoinhibitory domain, maintains PKC in an inactive state. Peptides derived from this region, such as Protein Kinase C (19-36), act as competitive inhibitors, offering a tool to probe PKC function and a potential therapeutic avenue.[3][4]
This technical guide provides an in-depth overview of the application of the PKC pseudosubstrate inhibitor peptide, PKC (19-36), in the context of cancer cell lines. While specific data on PKC (19-36) in oncology is limited, this guide synthesizes available information and extrapolates from studies on other PKC pseudosubstrate inhibitors to provide a comprehensive resource for researchers.
Protein Kinase C (19-36) Peptide:
-
Sequence: RFARKGALRQKNVHEVKN[3]
-
Mechanism of Action: Acts as a pseudosubstrate inhibitor, binding to the substrate-binding site of PKC, thereby preventing the phosphorylation of downstream targets.[3]
Data Presentation: Efficacy of PKC Inhibitors in Cancer Cell Lines
Quantitative data on the direct effects of PKC (19-36) on cancer cell viability is scarce. However, studies using other PKC pseudosubstrate inhibitors and small molecule inhibitors provide valuable insights into the potential efficacy. The following tables summarize key quantitative findings.
| Inhibitor | Cancer Cell Line(s) | Assay Type | IC50 Value(s) | Reference(s) |
| Atypical PKC Pseudosubstrate Inhibitor | Glioblastoma | Cell Viability | 16 µM | [7] |
| Myristoylated PKC Pseudosubstrate Peptide | (Not specified) | Inhibition of PKC activity | 8-20 µM | [8][9] |
Table 1: IC50 Values of PKC Pseudosubstrate Inhibitors in Cancer Cell Lines. This table highlights the concentrations at which PKC pseudosubstrate inhibitors show efficacy in cancer cell lines.
| Inhibitor | Cancer Cell Line(s) | Effect | Reference(s) |
| Enzastaurin | Acute Myeloid Leukemia (AML) cell lines | Promotes apoptosis | [10] |
| Sotrastaurin | Uveal Melanoma cells with GNAQ/GNA11 mutations | Reduces cell viability | [2] |
| ICA-1 (PKCι inhibitor) | Glioblastoma (T98G, U87MG) | High dose induces apoptosis; combination with TMZ significantly decreases viability | [11][12] |
Table 2: Effects of Small Molecule PKC Inhibitors on Cancer Cell Lines. This table provides data on the biological effects of various small molecule PKC inhibitors in different cancer contexts.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of PKC (19-36) peptide in sterile water or an appropriate buffer. Serially dilute the peptide to desired concentrations (e.g., ranging from 1 µM to 100 µM). Remove the culture medium and add 100 µL of fresh medium containing the different concentrations of the peptide to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with PKC (19-36) at a concentration determined from viability assays (e.g., IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with PKC (19-36) as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
PKC isoforms are integral components of major signaling pathways implicated in cancer, including the MAPK/ERK and PI3K/Akt pathways.[13][14] Inhibition of PKC by pseudosubstrate peptides like PKC (19-36) is expected to modulate these pathways.
References
- 1. Protein Kinase C as a Therapeutic Target in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C at the Crossroad of Mutations, Cancer, Targeted Therapy and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKC α inhibitors promote breast cancer immune evasion by maintaining PD-L1 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting PKCδ as a Therapeutic Strategy against Heterogeneous Mechanisms of EGFR Inhibitor Resistance in EGFR-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in glioblastoma cells by an atypical protein kinase C pseudosubstrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting PKC-mediated signal transduction pathways using enzastaurin to promote apoptosis in acute myeloid leukemia-derived cell lines and blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The interruption of atypical PKC signaling and Temozolomide combination therapy against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The interruption of PKC-ι signaling and TRAIL combination therapy against glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PKCα inhibitors promote breast cancer immune evasion by maintaining PD-L1 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protein Kinase C (19-36): A Pseudosubstrate Inhibitor for Cell Culture Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and gene expression. The activity of PKC is tightly controlled, in part, by an autoinhibitory pseudosubstrate sequence located in its regulatory domain. This sequence mimics a substrate peptide but lacks a phosphorylatable residue, thus binding to the active site and maintaining the enzyme in an inactive state.[1][2]
Protein Kinase C (19-36), hereafter referred to as PKC (19-36), is a synthetic peptide corresponding to the pseudosubstrate region (amino acid residues 19-36) of PKCα and β isoforms. By mimicking the endogenous pseudosubstrate, PKC (19-36) acts as a competitive inhibitor, binding to the catalytic domain of PKC and preventing the phosphorylation of its natural substrates. This property makes it a valuable tool for investigating the physiological and pathological roles of PKC in various cellular contexts.
Mechanism of Action
The canonical activation of conventional PKC isoforms is a multi-step process initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, recruits PKC to the cell membrane. This translocation induces a conformational change that displaces the pseudosubstrate domain from the catalytic site, thereby activating the enzyme.
PKC (19-36) exerts its inhibitory effect by directly competing with cellular substrates for binding to the active site of PKC. As a pseudosubstrate analog, it occupies the catalytic cleft of the enzyme, effectively blocking substrate access and subsequent phosphorylation, thus inhibiting downstream signaling events.
Applications in Cell Culture Research
PKC (19-36) is a widely used tool in cell culture experiments to elucidate the specific roles of PKC in various biological processes. Key applications include:
-
Inhibition of Cell Proliferation and Hypertrophy: Studies have demonstrated that PKC (19-36) can attenuate high glucose-induced hyperproliferation and hypertrophy in vascular smooth muscle cells (VSMCs).[3]
-
Cell Cycle Regulation: The peptide has been shown to influence cell cycle progression, for instance, by preventing the transition from G0/G1 to S phase.[3]
-
Modulation of Neuronal Signaling: In neuronal cells, PKC (19-36) has been utilized to investigate the role of PKC in regulating ion channel activity and neurotransmission.
-
Cancer Research: Given the involvement of PKC in tumor development and progression, PKC (19-36) can be employed to explore the anti-proliferative and pro-apoptotic potential of PKC inhibition in various cancer cell lines.
Quantitative Data Summary
The following table summarizes key quantitative data for PKC (19-36) from various experimental settings.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (PKC) | 0.18 ± 0.02 µM | In vitro kinase assay | [3][4] |
| IC50 (cAMP-dependent protein kinase) | 423 ± 67 µM | In vitro kinase assay | [3] |
| IC50 (Myosin light chain kinase) | 24 ± 2 µM | In vitro kinase assay | [3] |
| Effective Concentration (VSMC proliferation) | 0.1 - 1 µM | Rat Vascular Smooth Muscle Cells | [3] |
| Effective Concentration (Neuronal ion channel modulation) | 5 - 50 µM | Hermissenda Photoreceptors / Rat Sensory Neurons | |
| Inhibition of Ca2+-stimulated phosphorylation | 90% inhibition at 4.8 µM | CAI homogenates | [5] |
Experimental Protocols
Protocol 1: Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation Induced by High Glucose
This protocol details the methodology to assess the inhibitory effect of PKC (19-36) on the proliferation of VSMCs cultured under high glucose conditions, a model relevant to diabetic vasculopathy.
Materials:
-
Rat aortic vascular smooth muscle cells (VSMCs)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 5.6 mM D-glucose (normal glucose)
-
DMEM with 22.2 mM D-glucose (high glucose)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
PKC (19-36) peptide
-
[³H]Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Seeding: Culture rat aortic VSMCs in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. For experiments, seed cells in 24-well plates at a density of 5 x 10⁴ cells/well.
-
Induction of Quiescence: Once cells reach confluence, wash them twice with serum-free DMEM and then culture them in serum-free DMEM for 48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment with High Glucose and PKC (19-36): After synchronization, replace the medium with either normal glucose (5.6 mM) DMEM or high glucose (22.2 mM) DMEM. For the inhibitor-treated groups, add PKC (19-36) to the high glucose medium at final concentrations of 0.1 µM and 1 µM. Include a vehicle control (e.g., sterile water or PBS) in the high glucose group.
-
[³H]Thymidine Incorporation Assay: After 24 hours of treatment, add 1 µCi/mL of [³H]thymidine to each well and incubate for 4 hours at 37°C.
-
Cell Lysis and DNA Precipitation: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 1 mL of 10% ice-cold TCA to each well and incubate at 4°C for 30 minutes to precipitate the DNA.
-
Washing and Solubilization: Aspirate the TCA and wash the precipitate twice with ice-cold ethanol. Allow the plates to air dry. Solubilize the precipitate in 0.5 mL of 0.2 N NaOH with 0.1% SDS.
-
Scintillation Counting: Transfer the solubilized samples to scintillation vials, add 5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis and, therefore, cell proliferation.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of PKC (19-36) on the cell cycle distribution of VSMCs using propidium iodide (PI) staining and flow cytometry.
Materials:
-
VSMCs treated as described in Protocol 1
-
Trypsin-EDTA
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the desired treatment period with high glucose and PKC (19-36), wash the cells with PBS and detach them using trypsin-EDTA.
-
Cell Fixation: Collect the cells by centrifugation (300 x g for 5 minutes) and wash the cell pellet once with PBS. Resuspend the pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
PKC Signaling Pathway and Inhibition by PKC (19-36)
Caption: PKC signaling pathway and its inhibition.
Experimental Workflow for Studying PKC (19-36) Effects on Cell Proliferation
Caption: Experimental workflow for analyzing PKC (19-36) effects.
References
Delivering the PKC Inhibitor, Protein Kinase C (19-36), into Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses. The dysregulation of PKC activity is implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions. Protein Kinase C (19-36), a synthetic peptide with the sequence RFARKGALRQKNVHEVKN, acts as a pseudosubstrate inhibitor of PKC. It mimics the endogenous pseudosubstrate region of PKC, binding to the catalytic domain and competitively inhibiting its kinase activity. The effective intracellular delivery of this inhibitory peptide is paramount for studying PKC function and for its potential therapeutic applications.
This document provides detailed application notes and protocols for delivering Protein Kinase C (19-36) into cells using various methods. It includes a comparative analysis of these methods, protocols for assessing delivery efficiency and downstream effects, and visualizations of key pathways and workflows.
Comparative Data of Delivery Methods
The choice of delivery method for PKC (19-36) depends on the cell type, experimental goals, and available resources. Below is a summary of quantitative data for different delivery methods. Please note that efficiencies can vary significantly between cell lines and experimental conditions.
| Delivery Method | Typical Concentration of PKC (19-36) | Estimated Delivery Efficiency | Cell Viability | Key Advantages | Key Disadvantages |
| Direct Addition | 1-50 µM | Low to Moderate | > 90% | Simple, non-invasive | Inefficient for many cell types, requires high peptide concentration |
| Cell-Penetrating Peptide (CPP) Conjugation (e.g., TAT) | 1-10 µM | High | > 80% | High efficiency, broad cell type applicability | Requires chemical conjugation, potential for off-target effects of the CPP |
| Electroporation | 10-100 µM | High | 50-80% | Rapid delivery, suitable for a wide range of molecules | Can cause significant cell death, requires optimization of electrical parameters |
| Lipid-Based Transfection (Lipofection) | 1-5 µM | Moderate to High | 60-90% | Commercially available reagents, relatively easy to use | Can be toxic to some cell types, efficiency is cell-type dependent |
Signaling Pathway and Experimental Workflow
PKC Signaling Pathway
General Experimental Workflow for Peptide Delivery
Experimental Protocols
Protocol 1: Direct Delivery of PKC (19-36) to Cultured Cells
This method relies on the potential intrinsic cell-penetrating properties of the peptide, which may be effective in certain cell types.
Materials:
-
PKC (19-36) peptide (lyophilized powder)
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Cultured mammalian cells
-
Complete cell culture medium
-
96-well or other appropriate culture plates
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized PKC (19-36) peptide in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in a culture plate at a density that will result in 70-80% confluency at the time of treatment.
-
Peptide Treatment: Dilute the PKC (19-36) stock solution in complete cell culture medium to the desired final concentration (typically ranging from 1 µM to 50 µM).
-
Incubation: Remove the existing medium from the cells and replace it with the peptide-containing medium. Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a CO₂ incubator.
-
Downstream Analysis: After incubation, wash the cells with PBS and proceed with downstream analyses such as cell viability assays, PKC activity assays, or immunofluorescence.
Protocol 2: Delivery of PKC (19-36) using a Cell-Penetrating Peptide (CPP)
This protocol describes the conjugation of PKC (19-36) to the TAT (Trans-Activator of Transcription) peptide, a well-characterized CPP, to enhance its intracellular delivery.
Materials:
-
PKC (19-36) peptide with a C-terminal cysteine
-
TAT peptide (e.g., Cys-YGRKKRRQRRR)
-
Maleimide-based crosslinker (e.g., Sulfo-SMCC)
-
Conjugation buffers (e.g., PBS, pH 7.2)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Peptide Synthesis: Synthesize or procure PKC (19-36) with a C-terminal cysteine residue and the TAT peptide with an N-terminal cysteine.
-
Activation of PKC (19-36): a. Dissolve the PKC (19-36)-Cys peptide in conjugation buffer. b. Add a 20-fold molar excess of the maleimide crosslinker (e.g., Sulfo-SMCC) to the peptide solution. c. Incubate for 1 hour at room temperature with gentle mixing. d. Remove the excess crosslinker using a desalting column.
-
Conjugation to TAT Peptide: a. Immediately add the activated PKC (19-36) to the TAT-Cys peptide solution at a 1:1.2 molar ratio. b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the TAT-PKC (19-36) conjugate using HPLC.
-
Cellular Delivery: a. Reconstitute the purified and lyophilized conjugate in sterile water or PBS. b. Treat cells with the TAT-PKC (19-36) conjugate at a final concentration of 1-10 µM in serum-free or complete medium for 1-4 hours. c. Wash cells with PBS and replace with fresh complete medium. d. Proceed with downstream analysis after a suitable incubation period.
Protocol 3: Electroporation-Mediated Delivery of PKC (19-36)
Electroporation creates transient pores in the cell membrane, allowing the entry of molecules like peptides.
Materials:
-
PKC (19-36) peptide
-
Electroporation buffer (e.g., Opti-MEM™ I Reduced Serum Medium or commercially available electroporation buffers)
-
Electroporator and compatible cuvettes
-
Cultured cells (suspension or adherent)
Procedure:
-
Cell Preparation:
-
Suspension cells: Harvest cells and wash them with serum-free medium or PBS. Resuspend the cells in electroporation buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Adherent cells: Trypsinize the cells, wash, and resuspend in electroporation buffer as described for suspension cells.
-
-
Electroporation: a. Add PKC (19-36) to the cell suspension to a final concentration of 10-100 µM. b. Transfer the cell/peptide mixture to a sterile electroporation cuvette. c. Apply the electric pulse using optimized parameters for your specific cell line and electroporator. (Typical starting parameters for mammalian cells are a square wave pulse of 100-150 V for 5-10 ms).
-
Post-Electroporation Culture: a. Immediately after the pulse, transfer the cells to a pre-warmed culture dish containing complete medium. b. Incubate the cells at 37°C in a CO₂ incubator. c. Change the medium after 4-6 hours to remove dead cells and residual peptide.
-
Downstream Analysis: Allow cells to recover for 24-48 hours before performing downstream assays.
Protocol 4: Lipid-Based Transfection (Lipofection) of PKC (19-36)
Cationic lipid-based reagents can form complexes with peptides and facilitate their entry into cells.
Materials:
-
PKC (19-36) peptide
-
Cationic lipid-based transfection reagent (e.g., Lipofectamine™ series)
-
Serum-free medium (e.g., Opti-MEM™ I)
-
Cultured cells
Procedure:
-
Cell Seeding: Seed cells in a culture plate to be 70-90% confluent on the day of transfection.
-
Complex Formation: a. Dilute the PKC (19-36) peptide in serum-free medium. b. In a separate tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted peptide and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Transfection: a. Add the peptide-lipid complexes to the cells. b. Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium. b. Incubate the cells for 24-48 hours before proceeding with downstream analyses.
Downstream Analysis Protocols
Protocol 5: Assessment of Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
After peptide delivery and incubation, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of medium.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 6: Quantification of Cellular Uptake (Fluorescence Microscopy)
This method requires a fluorescently labeled version of the PKC (19-36) peptide.
Materials:
-
Fluorescently labeled PKC (19-36) (e.g., FITC-labeled)
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Deliver the fluorescently labeled PKC (19-36) to cells using one of the protocols described above.
-
Wash the cells three times with cold PBS to remove extracellular peptide.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize the intracellular fluorescence using a fluorescence microscope. The intensity and localization of the fluorescence can provide a qualitative and semi-quantitative measure of peptide uptake.
Protocol 7: Measurement of PKC Activity
This assay measures the kinase activity of PKC in cell lysates.
Materials:
-
PKC kinase activity assay kit (commercially available, e.g., from Abcam or Millipore)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
After delivery of PKC (19-36) and any subsequent treatments (e.g., stimulation with a PKC activator like PMA), wash the cells with cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Perform the PKC kinase activity assay according to the manufacturer's protocol, using equal amounts of protein for each sample.
-
Measure the output (e.g., absorbance or fluorescence) and calculate the relative PKC activity.
Conclusion
The successful intracellular delivery of the Protein Kinase C (19-36) inhibitor is a critical step for investigating the roles of PKC in cellular processes and for exploring its therapeutic potential. The choice of delivery method should be carefully considered based on the specific experimental context. The protocols provided here offer a starting point for researchers to effectively deliver this important tool into cells and to analyze its effects. Optimization of these protocols for specific cell types and experimental conditions is highly recommended to achieve the best results.
Application Notes and Protocols for Protein Kinase C (19-36) in PBS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3] The pseudosubstrate peptide, Protein Kinase C (19-36) (PKC (19-36)), acts as a potent and specific inhibitor of PKC by mimicking the substrate and binding to the active site, thereby preventing the phosphorylation of downstream targets.[4][5][6] Its application in research is pivotal for dissecting the roles of PKC in various physiological and pathological processes.
These application notes provide detailed protocols for the preparation and handling of PKC (19-36) in Phosphate-Buffered Saline (PBS), a commonly used biological buffer. Adherence to these guidelines is critical for ensuring the peptide's stability, solubility, and activity in experimental settings.
Data Presentation
Quantitative Solubility and Storage Data
For optimal experimental outcomes, it is imperative to correctly prepare and store the PKC (19-36) peptide. The following tables summarize the key quantitative data regarding its solubility and recommended storage conditions.
| Solvent | Reported Solubility | Molar Concentration (at max solubility) | Notes |
| Water | Up to 2 mg/mL[5] | ~0.93 mM | May require sonication to fully dissolve.[3] |
| PBS | Up to 10 mg/mL[4] | ~4.65 mM | Sonication is often recommended to achieve a clear solution.[4] |
Molecular Weight of PKC (19-36) is approximately 2151.48 g/mol .[5]
| Storage Condition | Lyophilized Powder | Stock Solution in PBS |
| Short-term | Room temperature for several days | 2-8°C for up to one week (use with caution) |
| Long-term | -20°C or -80°C | Aliquoted and stored at -20°C for up to 1 month or -80°C for up to 6 months.[3][7] |
Note: Avoid repeated freeze-thaw cycles of stock solutions to maintain peptide integrity.[3]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized PKC (19-36) in Sterile PBS
This protocol outlines the steps for preparing a stock solution of PKC (19-36) in sterile PBS.
Materials:
-
Lyophilized Protein Kinase C (19-36) peptide
-
Sterile, molecular biology grade Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Microcentrifuge
-
Water bath sonicator or probe sonicator
Procedure:
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized PKC (19-36) to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.
-
Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.
-
Prepare Sterile PBS: Ensure that the sterile PBS is at room temperature.
-
Reconstitution:
-
Under aseptic conditions (e.g., in a laminar flow hood), carefully open the vial.
-
Add the desired volume of sterile PBS to the vial to achieve the target concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of PBS to 1 mg of peptide).
-
Recap the vial securely.
-
-
Dissolution:
-
Gently vortex the vial for 10-15 seconds to begin dissolving the peptide.
-
If the peptide is not fully dissolved, proceed to sonication.
-
-
Sonication (if necessary):
-
Water Bath Sonicator: Place the vial in a water bath sonicator and sonicate for 5-10 minutes. Check for dissolution periodically.
-
Probe Sonicator: If using a probe sonicator, use a low power setting and sonicate in short bursts (e.g., 10-15 seconds) followed by a cooling period on ice to prevent heating and potential degradation of the peptide. Repeat as necessary until the solution is clear.
-
-
Final Centrifugation: After the peptide is completely dissolved, briefly centrifuge the vial again to collect the solution at the bottom.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, low-protein binding microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Protocol 2: Preparation of Working Solutions from Stock
Materials:
-
PKC (19-36) stock solution (from Protocol 1)
-
Sterile PBS or appropriate cell culture medium/assay buffer
-
Sterile pipette tips and microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the PKC (19-36) stock solution at room temperature or on ice.
-
Dilution:
-
Based on your experimental requirements, calculate the volume of the stock solution needed to achieve the desired final concentration in your working solution.
-
In a sterile tube, add the appropriate volume of sterile PBS or your experimental buffer.
-
Add the calculated volume of the PKC (19-36) stock solution to the buffer.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted working solutions for extended periods.
Mandatory Visualizations
Experimental Workflow for PKC (19-36) Preparation
Caption: Workflow for the preparation of Protein Kinase C (19-36) stock solution in PBS.
Simplified Signaling Pathway of Protein Kinase C Activation
References
- 1. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 2. jpt.com [jpt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. pacificimmunology.com [pacificimmunology.com]
- 6. biocat.com [biocat.com]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Long-Term Storage and Stability of Protein Kinase C (19-36) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the long-term storage, handling, and stability of the Protein Kinase C (19-36) peptide, a pseudosubstrate inhibitor of Protein Kinase C (PKC). Adherence to these recommendations is crucial for maintaining the peptide's biological activity and ensuring experimental reproducibility.
Introduction
Protein Kinase C (PKC) (19-36) is a synthetic peptide corresponding to the pseudosubstrate domain (amino acid residues 19-36) of PKC.[1][2] This peptide acts as a potent and selective inhibitor of PKC by binding to its substrate-binding site, thereby preventing the phosphorylation of downstream targets.[3][4] Its application in research is widespread, particularly in studies involving signal transduction pathways where PKC plays a pivotal role. The stability of this peptide is paramount for obtaining reliable and consistent results.
Peptide Characteristics
-
Sequence: Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn (RFARKGALRQKNVHEVKN)[4]
-
Molecular Weight: Approximately 2151.48 g/mol [4]
-
Appearance: Typically a white to off-white lyophilized solid[3][4]
-
Purity: Research grade is generally ≥97%[5]
Quantitative Data Summary: Storage and Stability
The following tables summarize the recommended storage conditions and stability for Protein Kinase C (19-36) peptide in both lyophilized and reconstituted forms, based on information from various suppliers.
Table 1: Long-Term Storage of Lyophilized Peptide
| Storage Temperature | Duration | Stability Notes | Citations |
| -80°C | Up to 2 years | Recommended for optimal long-term preservation. Store in a desiccated environment. | [4] |
| -20°C | Up to 1 year | A common and acceptable temperature for long-term storage. | [3][4] |
| 4°C | Several days to weeks | Suitable for short-term storage upon receipt. | [6] |
| Room Temperature | Several days to weeks | Stable during shipping and for very short-term storage. | [6][7] |
Table 2: Storage of Reconstituted Peptide Solutions
| Storage Temperature | Duration | Stability Notes | Citations |
| -80°C | Up to 6 months | Recommended for storing stock solutions. Avoid repeated freeze-thaw cycles. | [4] |
| -20°C | Up to 1 month | Suitable for working aliquots. Avoid repeated freeze-thaw cycles. | [3][4] |
| 4°C | Up to 30 days | For very short-term storage of working solutions. Use sterile buffers. | [7] |
Note: The stability of peptides in solution is sequence-dependent. Peptides containing residues such as Cys, Met, Trp, Asn, and Gln are generally less stable.[6][7] While PKC (19-36) does not contain Cys, Met, or Trp, it does contain Asn and Gln, making careful handling of solutions important.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized PKC (19-36) Peptide
This protocol outlines the steps for reconstituting the lyophilized peptide to create a stock solution.
Materials:
-
Lyophilized PKC (19-36) peptide vial
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent) or a suitable sterile buffer (pH 5-7 is optimal)[6]
-
Sterile, non-pyrogenic pipette tips and microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.[7]
-
Solvent Addition: Add the desired volume of sterile water or buffer to the vial. The peptide is soluble in water up to 2 mg/ml. For example, to create a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide completely.[8] Avoid vigorous shaking, which can cause aggregation. If necessary, sonication for a few minutes can aid dissolution.[9]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][7]
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4] Clearly label each aliquot with the peptide name, concentration, and date of preparation.
Protocol 2: In Vitro PKC Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of PKC (19-36) in a cell-free system.
Materials:
-
Reconstituted PKC (19-36) peptide stock solution
-
Active PKC enzyme
-
PKC substrate (e.g., myelin basic protein or a specific fluorescent peptide substrate)
-
ATP (radiolabeled or as required for the detection method)
-
Assay buffer (containing appropriate cofactors like Ca²⁺, phosphatidylserine, and diacylglycerol for conventional PKCs)
-
Kinase detection system (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Prepare Assay Plate: In a multi-well plate, add the assay buffer.
-
Add Inhibitor: Add varying concentrations of the PKC (19-36) peptide to the wells. Include a vehicle control (the solvent used for the peptide).
-
Add Enzyme: Add the active PKC enzyme to each well and incubate for a predetermined time (e.g., 10-15 minutes) at the optimal temperature to allow the inhibitor to bind.
-
Initiate Reaction: Start the kinase reaction by adding the PKC substrate and ATP.
-
Incubate: Incubate the reaction for a specific period (e.g., 20-30 minutes) at the optimal temperature for the enzyme.
-
Stop Reaction: Terminate the reaction using a stop solution (e.g., a high concentration of EDTA or by spotting onto a membrane).
-
Detect Signal: Quantify the phosphorylation of the substrate using the appropriate detection method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the PKC (19-36) peptide and determine the IC₅₀ value. The reported IC₅₀ for this peptide is approximately 0.18 µM.[4]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of PKC inhibition by the pseudosubstrate peptide PKC (19-36).
Caption: Recommended workflow for handling and using PKC (19-36) peptide.
Best Practices for Maximizing Stability
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing peptide solutions can lead to degradation and aggregation. Aliquoting the stock solution is the most effective way to prevent this.[6][7][10]
-
Use Sterile Reagents: To prevent microbial contamination, always use sterile water, buffers, and labware for reconstitution and dilutions.
-
Protect from Light: Store lyophilized peptide and solutions protected from light, especially for long-term storage.[6][7]
-
Consider pH: The optimal pH for storing peptide solutions is typically between 5 and 7.[6]
-
Hygroscopic Nature: Lyophilized peptides can be hygroscopic.[3] It is important to minimize their exposure to atmospheric moisture by allowing the vial to warm to room temperature before opening.[7]
By following these detailed application notes and protocols, researchers can ensure the long-term stability and efficacy of their Protein Kinase C (19-36) peptide, leading to more accurate and reproducible experimental outcomes.
References
- 1. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
- 2. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. peptidesciences.com [peptidesciences.com]
- 8. youtube.com [youtube.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols: Utilizing Protein Kinase C (19-36) in Vascular Smooth Muscle Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to the regulation of a myriad of cellular processes in vascular smooth muscle cells (VSMCs), including proliferation, migration, contraction, and hypertrophy.[1][2] Dysregulation of PKC activity is implicated in the pathogenesis of various vascular diseases such as hypertension, atherosclerosis, and diabetic vasculopathy.[2][3] Consequently, specific inhibitors of PKC are invaluable tools for elucidating its physiological roles and for the development of novel therapeutic strategies.
Protein Kinase C (19-36), often denoted as PKC(19-36), is a synthetic peptide that functions as a highly specific pseudosubstrate inhibitor of PKC.[3][4] It mimics the substrate-binding site of PKC, thereby competitively inhibiting the phosphorylation of its natural substrates without interfering with the ATP binding site.[4][5] This specificity makes PKC(19-36) an excellent tool for investigating the downstream effects of PKC signaling in VSMCs. These application notes provide detailed protocols for utilizing PKC(19-36) to study its effects on VSMC proliferation, hypertrophy, and overall PKC activity.
Data Presentation
Inhibitory Activity of PKC(19-36)
| Parameter | Value | Cell Type | Reference |
| IC₅₀ (PKC inhibition) | 0.18 ± 0.02 µmol/L | Not specified | [5] |
| IC₅₀ (cAMP-dependent protein kinase) | 423 ± 67 µmol/L | Not specified | [5] |
| IC₅₀ (myosin light chain kinase) | 24 ± 2 µmol/L | Not specified | [5] |
Effects of PKC(19-36) on High Glucose-Induced VSMC Proliferation
| Treatment Condition (22.2 mmol/L Glucose) | Reduction in Cell Number | Reference |
| 1 µmol/L PKC(19-36) | 28% | [5] |
| 0.1 µmol/L PKC(19-36) | 16% | [5] |
Effects of PKC(19-36) on High Glucose-Induced VSMC DNA and Protein Synthesis
| Treatment Condition | Inhibition of [³H]thymidine incorporation | Inhibition of [³H]leucine incorporation | Reference |
| High Glucose (22.2 mmol/L) + PKC(19-36) | Dose-dependent | Dose-dependent | [5] |
Signaling Pathways and Experimental Workflows
Caption: PKC Signaling Pathway in VSMCs and Point of Inhibition by PKC (19-36).
Caption: Workflow for Assessing VSMC Proliferation using PKC (19-36).
Experimental Protocols
Protocol 1: Inhibition of VSMC Proliferation
This protocol is designed to assess the inhibitory effect of PKC(19-36) on VSMC proliferation induced by mitogens. Proliferation is quantified by measuring the incorporation of [³H]thymidine (for DNA synthesis) or [³H]leucine (for protein synthesis).
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., DMEM)
-
PKC(19-36) peptide
-
Mitogen of choice (e.g., Platelet-Derived Growth Factor (PDGF), Angiotensin II)
-
[³H]thymidine or [³H]leucine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed VSMCs in 24-well plates at a density that allows them to reach 60-70% confluency within 24 hours.
-
Synchronization: Once cells reach the desired confluency, wash them twice with serum-free medium and then incubate in serum-free medium for 24-48 hours to synchronize them in the G0/G1 phase of the cell cycle.
-
Inhibitor Pre-treatment: Prepare a stock solution of PKC(19-36) in an appropriate solvent (e.g., sterile water or PBS). Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 0.1, 1, 10 µmol/L). Pre-incubate the synchronized cells with the PKC(19-36) containing medium for 1-2 hours. Include a vehicle-only control.
-
Mitogen Stimulation: Add the mitogen of choice to the wells to stimulate cell proliferation. The final concentration of the mitogen should be determined from dose-response curves (e.g., PDGF at 10 ng/mL).
-
Radiolabeling:
-
For [³H]thymidine incorporation: Add [³H]thymidine (final concentration of 1 µCi/mL) to each well and incubate for the final 4-24 hours of the stimulation period.
-
For [³H]leucine incorporation: Add [³H]leucine (final concentration of 1 µCi/mL) to each well and incubate for the final 4 hours of the stimulation period.
-
-
Cell Lysis and Precipitation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 10% TCA to each well and incubate at 4°C for 30 minutes to precipitate macromolecules.
-
Aspirate the TCA and wash the precipitate twice with ice-cold 5% TCA.
-
Add 500 µL of 0.5 M NaOH to each well and incubate at room temperature for at least 30 minutes to dissolve the precipitate.
-
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as a percentage of the control (mitogen-stimulated cells without inhibitor) and plot the data as a dose-response curve to determine the inhibitory effect of PKC(19-36).
Protocol 2: Assessment of VSMC Hypertrophy
This protocol uses flow cytometry to measure changes in cell size as an indicator of hypertrophy.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Complete growth medium
-
Serum-free medium
-
PKC(19-36) peptide
-
Hypertrophic stimulus (e.g., high glucose, Angiotensin II)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture VSMCs in 6-well plates until they reach confluence. Treat the cells with the hypertrophic stimulus in the presence or absence of various concentrations of PKC(19-36) for an extended period (e.g., 2-3 passages for high glucose treatment).[5]
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 2 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Preparation for Flow Cytometry:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Filter the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer.
-
Use forward scatter (FSC) to determine the relative cell size.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Compare the FSC histograms of the different treatment groups. A rightward shift in the histogram indicates an increase in cell size (hypertrophy), while a leftward shift indicates a decrease.
Protocol 3: In Vitro PKC Activity Assay
This protocol measures the activity of PKC in cell lysates by quantifying the phosphorylation of a specific substrate.
Materials:
-
VSMC lysates (from control and treated cells)
-
PKC assay kit (commercially available kits are recommended)
-
PKC substrate peptide (e.g., acetylated-myelin basic protein)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Washing buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Preparation of Cell Lysates:
-
Treat VSMCs with agonists (e.g., Angiotensin II) for various time points to induce PKC activation.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell lysate (containing a specific amount of protein, e.g., 10-20 µg)
-
PKC assay buffer (containing lipids like phosphatidylserine and diacylglycerol for PKC activation)
-
PKC substrate peptide
-
To test the inhibitory effect of PKC(19-36), add it to the reaction mixture at desired concentrations.
-
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).
-
-
Stopping the Reaction and Measuring Phosphorylation:
-
Spot a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Immediately immerse the paper in a large volume of washing buffer to stop the reaction and remove unincorporated [γ-³²P]ATP.
-
Wash the paper several times with the washing buffer.
-
-
Quantification:
-
Place the washed phosphocellulose paper in a scintillation vial with scintillation cocktail.
-
Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
-
Data Analysis: Express PKC activity as pmol of phosphate incorporated per minute per mg of protein. Compare the activity in different treatment groups to determine the effect of agonists and the inhibitory potential of PKC(19-36).
Conclusion
PKC(19-36) is a potent and specific tool for dissecting the complex roles of Protein Kinase C in vascular smooth muscle cell physiology and pathophysiology. The protocols outlined in these application notes provide a framework for researchers to investigate the impact of PKC inhibition on key cellular processes such as proliferation and hypertrophy. Careful optimization of experimental conditions, including cell density, serum starvation times, and agonist/inhibitor concentrations, is crucial for obtaining reliable and reproducible results. The use of appropriate controls, such as an inactive peptide, is also highly recommended to ensure the specificity of the observed effects.[5] By employing these methodologies, researchers can further unravel the intricate signaling networks governed by PKC in the vasculature, potentially identifying new therapeutic targets for a range of cardiovascular diseases.
References
- 1. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 4. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Scrape Loading Delivery of Protein Kinase C (19-36)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, governing processes such as cell proliferation, differentiation, and apoptosis. The activity of PKC is tightly regulated, in part, by an autoinhibitory pseudosubstrate sequence that binds to the active site, maintaining the enzyme in an inactive state. The peptide PKC (19-36) is a synthetic peptide corresponding to the pseudosubstrate region of PKC. It acts as a competitive inhibitor, providing a valuable tool for investigating the physiological roles of PKC and for the development of novel therapeutics.[1]
The delivery of membrane-impermeable molecules like peptides into living cells presents a significant challenge. Scrape loading is a simple, rapid, and widely used mechanical method for introducing such molecules into a large number of adherent cells simultaneously. The technique involves the transient disruption of the cell membrane by scraping a layer of cultured cells in the presence of the molecule of interest, allowing for its entry into the cytoplasm. This method has been successfully employed to deliver the PKC (19-36) peptide to study its inhibitory effects on PKC-mediated cellular events.
These application notes provide a detailed protocol for the scrape loading of PKC (19-36) into adherent mammalian cells, along with methods for assessing delivery efficiency and cell viability. Additionally, we present an overview of the PKC signaling pathway and the mechanism of inhibition by PKC (19-36).
Principle of Scrape Loading
Scrape loading is a straightforward technique that relies on creating transient pores in the cell membrane of adherent cells. By gently scraping a monolayer of cells with a sterile instrument (e.g., a rubber policeman or a cell scraper) in a solution containing the peptide, the mechanical stress temporarily disrupts the plasma membrane of the cells along the scrape line. This allows for the passive diffusion of molecules present in the extracellular medium, such as the PKC (19-36) peptide, into the cytoplasm before the membrane reseals.
Data Presentation
While specific quantitative data on the intracellular concentration of PKC (19-36) delivered via scrape loading is not extensively available in the literature, the following table provides a template for how such data could be presented. The efficiency of scrape loading can be influenced by several factors, including cell type, confluency, the instrument used for scraping, and the concentration of the peptide in the loading buffer. Researchers should optimize these parameters for their specific experimental system.
Table 1: Hypothetical Scrape Loading Efficiency of PKC (19-36) in Different Cell Lines
| Cell Line | Peptide Concentration in Loading Buffer (µM) | Estimated Intracellular Concentration (µM) | Percentage of Loaded Cells (%) | Cell Viability (%) |
| HeLa | 50 | 5 - 10 | 30 - 40 | > 90 |
| NIH 3T3 | 50 | 8 - 15 | 40 - 50 | > 90 |
| Primary Astrocytes | 50 | 3 - 8 | 20 - 30 | > 85 |
Note: The data in this table are illustrative and should be determined experimentally.
Experimental Protocols
Protocol 1: Scrape Loading of PKC (19-36) Peptide
Materials:
-
Adherent cells cultured to confluency in 6-well plates or 35 mm dishes
-
PKC (19-36) peptide (lyophilized)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Complete cell culture medium
-
Sterile rubber policeman or cell scraper
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Seed adherent cells in 6-well plates or 35 mm dishes and culture until they reach 90-100% confluency.
-
-
Preparation of Loading Buffer:
-
Dissolve the lyophilized PKC (19-36) peptide in sterile PBS to the desired final concentration. A typical starting concentration is 50 µM. Keep the solution on ice.
-
-
Scrape Loading:
-
Aspirate the culture medium from the confluent cell monolayer.
-
Gently wash the cells twice with pre-warmed (37°C) PBS.
-
Add the peptide-containing loading buffer to the cells (e.g., 500 µL for a well in a 6-well plate).
-
Using a sterile rubber policeman or cell scraper, make several straight scrapes across the cell monolayer. The number of scrapes can be varied to optimize loading efficiency.
-
Immediately following scraping, incubate the cells with the loading buffer for 3-5 minutes at room temperature. This allows time for the peptide to enter the cells before the membranes reseal.
-
-
Cell Recovery:
-
Gently aspirate the loading buffer.
-
Wash the cells three times with pre-warmed complete culture medium to remove any remaining extracellular peptide.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for the desired period to allow for recovery and for the peptide to exert its biological effect before downstream analysis.
-
Protocol 2: Assessment of Cell Viability after Scrape Loading
Materials:
-
Cells subjected to scrape loading
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
After the desired post-loading incubation period, detach the cells from the plate using trypsin or a cell scraper.
-
Resuspend the cells in a known volume of culture medium.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells:
-
Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Protocol 3: Quantification of Intracellular Peptide Delivery (Indirect Method)
A direct quantification of unlabeled intracellular peptide is challenging. An indirect assessment of successful delivery can be achieved by measuring the inhibition of a known PKC-mediated downstream event.
Materials:
-
Control and scrape-loaded cells
-
Phorbol 12-myristate 13-acetate (PMA) or other PKC activator
-
Antibodies against a phosphorylated downstream target of PKC (e.g., phospho-MARCKS)
-
Lysis buffer
-
Reagents for Western blotting
Procedure:
-
Following scrape loading with PKC (19-36) or a control peptide, allow the cells to recover for at least 1-2 hours.
-
Stimulate the cells with a PKC activator (e.g., PMA at 100 nM) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Perform Western blot analysis using an antibody specific for the phosphorylated form of a known PKC substrate.
-
A significant reduction in the phosphorylation of the target protein in cells loaded with PKC (19-36) compared to control cells will indicate successful intracellular delivery and inhibitory activity of the peptide.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PKC signaling pathway and inhibition by PKC (19-36).
Experimental Workflow Diagram
Caption: Experimental workflow for scrape loading of PKC (19-36).
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Loading Efficiency | Insufficient scraping force. | Increase the pressure applied during scraping. Use a new, sharp-edged scraper for each experiment. |
| Cell monolayer is not fully confluent. | Ensure cells are at 90-100% confluency before starting the experiment. | |
| Incubation time with peptide is too short. | Increase the incubation time to 5-7 minutes. However, be mindful that longer incubation may increase cell death. | |
| High Cell Death | Scraping is too harsh. | Apply less pressure during scraping. Reduce the number of scrapes. |
| Peptide solution is toxic to the cells. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the peptide. | |
| Cells are sensitive to the procedure. | Optimize the recovery time and ensure the use of pre-warmed, complete medium for washes after loading. | |
| Inconsistent Results | Variation in scraping technique. | Standardize the scraping procedure by using the same number of scrapes and consistent pressure for all samples. |
| Uneven cell monolayer. | Ensure a uniform and confluent monolayer of cells before the experiment. |
References
Application Notes and Protocols: Microinjection of Protein Kinase C (19-36) into Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Protein Kinase C (19-36) [PKC(19-36)], a pseudosubstrate inhibitor peptide, in neuronal research. This document details its mechanism of action, applications in studying neuronal signaling, and protocols for its microinjection into neurons for electrophysiological and biochemical analyses.
Introduction and Background
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a vast array of neuronal functions, including synaptic plasticity, ion channel modulation, and neurotransmitter release.[1][2] The pseudosubstrate region of PKC, corresponding to amino acid residues 19-36, acts as an autoinhibitory domain by binding to the enzyme's catalytic site and preventing substrate phosphorylation.[3][4]
The synthetic peptide PKC(19-36) mimics this endogenous pseudosubstrate. When introduced into neurons, it competitively inhibits PKC activity, making it a valuable tool for dissecting the specific roles of PKC in various cellular processes.[4][5][6] Its application has been instrumental in studies of long-term potentiation (LTP), ion channel regulation, and the effects of neurotransmitters.[4][7][8]
Principle of Action
PKC(19-36) is a cell-impermeant peptide, necessitating its introduction into cells via methods such as microinjection or inclusion in a patch pipette during electrophysiological recordings. Once inside the neuron, it binds to the catalytic domain of PKC, preventing the phosphorylation of its natural substrates. This inhibitory action is specific to PKC, although it's important to note that it is a broad-spectrum inhibitor of conventional and novel PKC isoforms.[9]
Applications in Neuronal Research
Microinjection of PKC(19-36) is a powerful technique to investigate the downstream effects of PKC signaling in neurons. Key applications include:
-
Elucidating the role of PKC in synaptic plasticity: Studies have used PKC(19-36) to demonstrate the requirement of PKC activity for the induction of long-term potentiation (LTP) in hippocampal neurons.[4]
-
Investigating ion channel modulation: Researchers have shown that PKC(19-36) can block the modulation of various ion channels, including cation channels and potassium channels, by neurotransmitters and other signaling molecules.[7][8][10]
-
Dissecting neurotransmitter signaling pathways: By inhibiting PKC, the involvement of this kinase in the signaling cascades initiated by neurotransmitters like serotonin and substance P can be determined.[7][8]
-
Validating PKC as a therapeutic target: Understanding the specific roles of PKC in neuronal pathophysiology can aid in the development of more targeted therapeutic interventions for neurological disorders.[1]
Quantitative Data Summary
The following tables summarize typical concentrations and electrophysiological parameters from studies utilizing PKC(19-36) in neurons.
| Parameter | Value | Neuron Type | Reference |
| Peptide Concentration | 5-20 µM | Hermissenda Photoreceptors | [7] |
| 50 µM | Aplysia Bag Cell Neurons | [10] | |
| 100 nM | In vitro kinase assays | [11] | |
| 0.18 µM (IC50) | In vitro kinase assays | [6] | |
| 5 and 20 µM | Aplysia Bag Cell Neurons | [5] |
| Electrophysiological Recordings | Description | Reference |
| Technique | Whole-cell current-clamp | [10] |
| Whole-cell patch-clamp | [12][13] | |
| On-cell single-channel recording | [8] | |
| Extracellular and intracellular EPSP recording | [4] | |
| Data Acquisition | Acquired at 20 kHz, low-pass filtered at 3 kHz | [12] |
Experimental Protocols
Preparation of PKC(19-36) Peptide
-
Reconstitution: Obtain synthetic PKC(19-36) peptide. Reconstitute the lyophilized peptide in sterile, nuclease-free water or a suitable buffer (e.g., pipette internal solution) to create a high-concentration stock solution (e.g., 500 µM).[7]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[7]
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration (typically 5-50 µM) in the intracellular solution that will be used for microinjection or patch-clamping.
Microinjection and Electrophysiological Recording Protocol
This protocol outlines the general steps for intracellular delivery of PKC(19-36) via a patch pipette during whole-cell electrophysiological recording.
-
Preparation of Brain Slices (for in vitro experiments):
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the desired region using a vibratome.
-
Allow slices to recover in oxygenated aCSF for at least one hour before recording.
-
-
Pipette Preparation:
-
Pull glass micropipettes to a resistance of 2-5 MΩ using a micropipette puller.[12]
-
Fill the micropipette with the intracellular solution containing the desired final concentration of PKC(19-36). The intracellular solution composition will vary depending on the experiment but typically contains (in mM): 130 K-gluconate, 1 NaCl, 5 EGTA, 10 HEPES, 1 MgCl2, 1 CaCl2, and 2-3 Mg-ATP.[12]
-
-
Neuron Visualization and Patching:
-
Transfer a brain slice to the recording chamber on the stage of an upright microscope equipped with infrared differential interference contrast (IR-DIC) optics.
-
Continuously perfuse the slice with oxygenated aCSF.
-
Visually identify the target neuron.
-
Carefully approach the neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration. This allows the contents of the pipette, including PKC(19-36), to diffuse into the cell.
-
-
Equilibration and Recording:
-
Allow at least 8-10 minutes for the PKC(19-36) peptide to equilibrate within the neuron's cytoplasm.[12]
-
Perform electrophysiological recordings to assess neuronal properties (e.g., resting membrane potential, input resistance, action potential firing) or synaptic responses (e.g., excitatory or inhibitory postsynaptic potentials/currents).[14]
-
Apply stimuli (e.g., electrical stimulation of afferent pathways, bath application of neurotransmitters) and record the neuronal response in the presence of the PKC inhibitor.
-
A control group of neurons should be recorded using an intracellular solution without PKC(19-36) or with a scrambled control peptide.
-
-
Data Analysis:
-
Analyze the recorded electrophysiological data using appropriate software (e.g., pClamp, MiniAnalysis).[12]
-
Compare the results from neurons injected with PKC(19-36) to control neurons to determine the effect of PKC inhibition.
-
Visualizations
Signaling Pathway
Caption: PKC signaling pathway and the inhibitory action of PKC(19-36).
Experimental Workflow
Caption: Workflow for microinjection of PKC(19-36) and electrophysiology.
References
- 1. Frontiers | Protein Kinase C: Targets to Regenerate Brain Injuries? [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Modulation of a calcium-sensitive nonspecific cation channel by closely associated protein kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 7. Protein Kinase and G-Protein Regulation of Ca2+Currents in Hermissenda Photoreceptors by 5-HT and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase C-mediated inhibition of an inward rectifier potassium channel by substance P in nucleus basalis neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. jneurosci.org [jneurosci.org]
- 12. Protein Kinase C-Dependent Effects of Neurosteroids on Synaptic GABAA Receptor Inhibition Require the δ-Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiological and Morphological Characterization of Neuronal Microcircuits in Acute Brain Slices Using Paired Patch-Clamp Recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Protein Kinase C (19-36) Treatment of Bovine Lens Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and cell adhesion. In the context of ocular health, PKC signaling in lens epithelial cells is of significant interest due to its implications in the maintenance of lens transparency and the pathogenesis of cataracts. Dysregulation of PKC activity has been linked to abnormal cell signaling, contributing to lens opacification.
The Protein Kinase C (19-36) peptide is a synthetic pseudosubstrate inhibitor of PKC. It mimics the pseudosubstrate region of PKC, binding to the catalytic domain and competitively inhibiting its activity with a reported IC50 of 0.18 μM.[1] This peptide serves as a valuable tool for investigating the specific roles of PKC in cellular functions. These application notes provide detailed protocols for the treatment of bovine lens epithelial cells (BLECs) with PKC (19-36) to explore its effects on cellular signaling and physiology.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of PKC modulators on various cell types, providing a reference for expected outcomes and effective concentrations.
Table 1: Effects of PKC Inhibition on Cellular Processes
| Cell Type | Inhibitor | Concentration | Incubation Time | Observed Effect | Reference |
| Vascular Smooth Muscle Cells | PKC (19-36) | 1 µmol/L | 2 passages | Completely prevented high glucose-induced PKC activation. | [2] |
| Vascular Smooth Muscle Cells | PKC (19-36) | 0.1 - 1 µmol/L | Not specified | Dose-dependent inhibition of DNA and protein synthesis. | [2] |
| Human Platelets | PKC (19-36) | 200 µM | 10 min | Inhibition of ecto-protein kinase activity. | [3] |
| F11 Cells | PKC (19-36) | 20 µM | Not specified | Blocked desensitization of 5-HT1A receptor coupling to calcium channels. | [4] |
| Sea Urchin Eggs | PKC (19-36) | 2 to 20 µM (injected) | >30 min post-injection | Reduced cytoplasmic alkalinization during egg activation. | [5] |
Experimental Protocols
Protocol 1: Culture of Bovine Lens Epithelial Cells (BLECs)
This protocol outlines the steps for establishing and maintaining primary cultures of bovine lens epithelial cells.
Materials:
-
Fresh bovine eyes (from a local abattoir)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.05%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks/plates
-
Sterile dissecting tools (forceps, scissors)
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Aseptic Preparation: Perform all steps in a sterile laminar flow hood. Disinfect the exterior of the bovine eyes with 70% ethanol.
-
Lens Dissection: Make an incision around the cornea and carefully remove the lens. Place the lens in a sterile petri dish containing PBS.
-
Capsule Isolation: Under a dissecting microscope, carefully peel the anterior lens capsule, which contains the epithelial cells, away from the lens fiber mass.
-
Explant Culture: Place the lens capsule explants, epithelial side down, into a culture flask or plate. Add a minimal amount of culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) to allow the capsule to adhere to the surface.
-
Incubation: Incubate the flask at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Growth: After 24-48 hours, once the explants have attached, add more culture medium. Cells will begin to migrate out from the explant and proliferate.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with serum-containing medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating into new flasks.
Protocol 2: Treatment of BLECs with PKC (19-36) Peptide
This protocol describes the application of the PKC (19-36) inhibitor peptide to cultured BLECs.
Materials:
-
Cultured Bovine Lens Epithelial Cells (at desired confluency)
-
PKC (19-36) peptide
-
Serum-free culture medium (or low-serum medium, e.g., 1% FBS)
-
Vehicle control (e.g., sterile water or buffer used to dissolve the peptide)
-
Multi-well plates for treatment
Procedure:
-
Cell Seeding: Seed BLECs into multi-well plates at a density that will allow them to reach the desired confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce baseline signaling from serum components, replace the growth medium with serum-free or low-serum medium for 12-24 hours prior to treatment.
-
Preparation of PKC (19-36) Solution: Reconstitute the lyophilized PKC (19-36) peptide in sterile water or a recommended buffer to create a stock solution. Further dilute the stock solution in the appropriate culture medium to achieve the desired final concentrations (e.g., 1-20 µM, based on literature). Prepare a vehicle control using the same dilution of the solvent.
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of PKC (19-36) or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the specific endpoint being measured.
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as Western blotting, immunofluorescence, or functional assays.
Visualization of Signaling Pathways and Workflows
Caption: Workflow for PKC (19-36) treatment and analysis of bovine lens epithelial cells.
Caption: Mechanism of PKC inhibition by the pseudosubstrate peptide PKC (19-36).
Caption: Potential signaling consequences of PKC inhibition in bovine lens epithelial cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Role of protein kinase C in agonist-induced desensitization of 5-HT1A receptor coupling to calcium channels in F11 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
In Vivo Administration of Protein Kinase C (19-36): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) (19-36) is a synthetic peptide that acts as a selective pseudosubstrate inhibitor of Protein Kinase C (PKC).[1][2] Derived from the pseudosubstrate domain of PKC, this peptide mimics the substrate of the enzyme, thereby blocking its catalytic activity.[3] PKC enzymes are a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, including cell growth, differentiation, and apoptosis. Dysregulation of PKC activity has been implicated in various pathological conditions, making it a significant target for therapeutic intervention.
This document provides detailed application notes and protocols for the in vivo administration of PKC (19-36), summarizing key quantitative data and experimental methodologies from published research. It is intended to guide researchers in designing and executing preclinical studies to investigate the role of PKC in various physiological and pathological processes.
Mechanism of Action
PKC (19-36) functions as a competitive inhibitor at the substrate-binding site of PKC. Its amino acid sequence resembles the consensus substrate sequence for PKC but lacks a phosphorylatable serine or threonine residue. This allows it to occupy the active site of the enzyme, preventing the phosphorylation of genuine substrates and thereby inhibiting downstream signaling cascades.
Applications
The in vivo administration of PKC (19-36) has been instrumental in elucidating the role of PKC in several disease models, including:
-
Diabetic Neuropathy: Investigating the contribution of PKC to hyperalgesia and C-fiber hyperexcitability in animal models of diabetes.[1][4]
-
Inflammatory Pain: Studying the involvement of PKC in the sensitization of nociceptive pathways.
-
Vascular Hypertrophy and Hyperplasia: Examining the role of PKC in high glucose-induced vascular smooth muscle cell growth and proliferation, a key factor in diabetic vascular complications.[2]
-
Neuronal Plasticity: Exploring the function of PKC in synaptic plasticity, such as long-term depression (LTD).[5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the in vivo and in vitro use of PKC (19-36).
Table 1: In Vitro Efficacy and Selectivity of PKC (19-36)
| Parameter | Value | Kinase | Reference |
| IC₅₀ | 0.18 ± 0.02 µmol/L | Protein Kinase C | [1][2] |
| IC₅₀ | 423 ± 67 µmol/L | cAMP-dependent protein kinase (PKA) | [1] |
| IC₅₀ | 24 ± 2 µmol/L | Myosin light chain kinase (MLCK) | [1] |
Table 2: In Vivo Administration and Efficacy of PKC (19-36)
| Animal Model | Application | Route of Administration | Dosage | Observed Effect | Reference |
| Cat | Visceral afferent activation | Intravenous (iv) | 20 µg/kg | Attenuation of bradykinin-induced increases in afferent activity. | |
| Rat (Streptozotocin-induced diabetic) | Diabetic Neuropathy | Intradermal | Dose-dependent | Increased mechanical nociceptive threshold. | [1][4] |
| Rat (Streptozotocin-induced diabetic) | C-fiber Hyperexcitability | Intradermal | Not specified | Significantly reduced response of C-fibers to suprathreshold mechanical stimulation. | [1][4] |
Experimental Protocols
Protocol 1: Investigation of Diabetic Neuropathy in a Rat Model
This protocol is adapted from studies investigating the effect of PKC (19-36) on mechanical hyperalgesia and C-fiber hyperexcitability in streptozotocin-induced diabetic rats.[1][4]
1. Animal Model:
-
Induce diabetes in male Wistar rats by a single intraperitoneal injection of streptozotocin (STZ).
-
Monitor blood glucose levels to confirm the diabetic state.
2. Preparation of PKC (19-36) Solution:
-
Dissolve PKC (19-36) peptide in sterile, pyrogen-free saline to the desired concentration.
3. Administration:
-
For behavioral studies, administer PKC (19-36) via intradermal injection into the plantar surface of the hind paw.
-
Perform dose-response studies to determine the optimal effective dose.
4. Behavioral Testing (Mechanical Nociceptive Threshold):
-
Use a Randall-Selitto paw-withdrawal device or von Frey filaments to measure the mechanical nociceptive threshold before and after PKC (19-36) administration.
-
An increase in the paw withdrawal threshold indicates an analgesic effect.
5. Electrophysiological Recording (C-fiber activity):
-
Prepare an in vitro skin-nerve preparation from the hind paw.
-
Record the activity of single C-fiber afferents in response to mechanical stimulation (e.g., von Frey hairs) before and after application of PKC (19-36) to the receptive field.
-
A reduction in the firing frequency in response to a suprathreshold stimulus indicates a decrease in neuronal hyperexcitability.
Protocol 2: Investigation of High Glucose-Induced Vascular Smooth Muscle Cell (VSMC) Proliferation (In Vitro)
This protocol is based on studies examining the role of PKC in high glucose-mediated vascular changes.[2]
1. Cell Culture:
-
Culture vascular smooth muscle cells (VSMCs) in standard growth medium.
-
Induce quiescence by serum starvation.
2. Experimental Conditions:
-
Expose quiescent VSMCs to:
-
Normal glucose (e.g., 5.6 mmol/L)
-
High glucose (e.g., 22.2 mmol/L)
-
High glucose + PKC (19-36) at various concentrations (e.g., 0.1, 1 µmol/L)
-
High glucose + inactive control peptide
-
3. Measurement of Cell Proliferation:
-
Assess DNA synthesis by measuring the incorporation of [³H]thymidine.
-
Determine cell number using a cell counter or a colorimetric assay (e.g., MTT).
4. Measurement of Protein Synthesis (Hypertrophy):
-
Measure the incorporation of [³H]leucine as an indicator of protein synthesis.
Signaling Pathways and Experimental Workflows
PKC Signaling in High Glucose-Induced Vascular Hypertrophy
High glucose levels can lead to the activation of PKC, which in turn promotes vascular smooth muscle cell proliferation and hypertrophy, contributing to diabetic vascular complications. The administration of PKC (19-36) can inhibit this pathway.
Caption: Inhibition of High Glucose-Induced Vascular Hypertrophy by PKC (19-36).
Experimental Workflow for Investigating Diabetic Neuropathy
The following diagram illustrates the experimental workflow for assessing the effect of PKC (19-36) on diabetic neuropathy in an animal model.
Caption: Workflow for In Vivo Study of PKC (19-36) in Diabetic Neuropathy.
PKC Signaling in Neuronal Sensitization and Pain
PKC plays a critical role in modulating the excitability of sensory neurons. In conditions of injury or inflammation, various mediators can lead to the activation of PKC, which then phosphorylates ion channels and receptors, leading to neuronal hyperexcitability and the perception of pain. PKC (19-36) can be used to dissect this pathway.
Caption: Role of PKC in Neuronal Sensitization and Its Inhibition by PKC (19-36).
Conclusion
PKC (19-36) is a valuable pharmacological tool for the in vivo investigation of PKC-mediated signaling pathways. Its specificity as a pseudosubstrate inhibitor allows for the targeted exploration of PKC's role in a variety of physiological and pathological contexts. The protocols and data presented here provide a foundation for researchers to design and interpret experiments aimed at understanding the complex functions of the Protein Kinase C family and to explore its potential as a therapeutic target. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of PKC (19-36) in different animal models and to explore its therapeutic potential in human diseases.
References
- 1. Protein kinase C inhibitors decrease hyperalgesia and C-fiber hyperexcitability in the streptozotocin-diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Long-Term Depression of Intrinsic Excitability Accompanied by Synaptic Depression in Cerebellar Purkinje Cells | Journal of Neuroscience [jneurosci.org]
Troubleshooting & Optimization
Technical Support Center: Protein Kinase C (19-36) and CaMK-II
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Protein Kinase C (19-36) [PKC (19-36)] on Ca²⁺/calmodulin-dependent protein kinase II (CaMK-II).
Frequently Asked Questions (FAQs)
Q1: What is the known off-target effect of PKC (19-36) on CaMK-II?
A1: While PKC (19-36) is a synthetic peptide widely used as a potent inhibitor of Protein Kinase C (PKC), it has been shown to exhibit inhibitory effects on CaMK-II, particularly at higher concentrations. This off-target activity is a critical consideration in experiments aiming to selectively inhibit PKC.
Q2: How significant is the inhibition of CaMK-II by PKC (19-36)?
A2: The inhibitory potency of PKC (19-36) on CaMK-II is significantly lower than its potency for PKC.[1] The IC50 value for CaMK-II inhibition is in the micromolar range, whereas for PKC it is in the nanomolar to low micromolar range.[1][2] This means that at concentrations typically used to inhibit PKC, there may still be a partial inhibition of CaMK-II.
Q3: What is the mechanism of CaMK-II inhibition by PKC (19-36)?
A3: PKC (19-36) is a pseudosubstrate inhibitor of PKC, mimicking the substrate binding site. While the exact mechanism of its off-target effect on CaMK-II is not as well-characterized, it is presumed to interact with the substrate-binding pocket of CaMK-II, thereby preventing the phosphorylation of its natural substrates.
Q4: When should I be concerned about the off-target effects of PKC (19-36) on CaMK-II in my experiments?
A4: You should be concerned about off-target effects if:
-
You are using high concentrations of PKC (19-36).
-
The signaling pathway you are studying involves CaMK-II.
-
Your experimental results are difficult to interpret or inconsistent with selective PKC inhibition.
-
You observe effects that are known to be mediated by CaMK-II even when you are targeting PKC.
Troubleshooting Guide
Issue 1: Unexpected experimental results when using PKC (19-36) to inhibit PKC.
-
Possible Cause: Off-target inhibition of CaMK-II by PKC (19-36).
-
Troubleshooting Steps:
-
Verify Inhibitor Concentration: Ensure you are using the lowest effective concentration of PKC (19-36) to inhibit PKC, based on dose-response curves established in your system.
-
Use a More Selective Inhibitor: Consider using a more selective CaMK-II inhibitor as a negative control to determine if the observed effect is due to CaMK-II inhibition. KN-93 is a commonly used CaMK-II inhibitor, though it also has its own off-target effects to be mindful of.[3][4]
-
Employ an Orthogonal Approach: Use a different class of PKC inhibitor (e.g., small molecule inhibitors like Gö 6976 for conventional PKCs) to see if you can replicate the results.[3] If different PKC inhibitors produce the same result, it is more likely a true PKC-dependent effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of CaMK-II to see if it reverses the effect observed with PKC (19-36).
-
Issue 2: Difficulty in interpreting data from experiments using both PKC and CaMK-II inhibitors.
-
Possible Cause: Overlapping effects and lack of absolute specificity of the inhibitors.
-
Troubleshooting Steps:
-
Consult Quantitative Data: Refer to the IC50 values of the inhibitors for both kinases to understand their relative potencies and select appropriate concentrations.
-
Control Experiments are Key: Run parallel experiments with each inhibitor alone and in combination. This will help delineate the individual contributions of PKC and CaMK-II to the observed phenotype.
-
Molecular Tools: Utilize molecular biology techniques such as siRNA or shRNA to specifically knockdown PKC or CaMK-II isoforms. This provides a more specific approach to complement the pharmacological data.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of PKC (19-36) on PKC and its off-target effect on CaMK-II.
| Inhibitor | Target Kinase | IC50 / Ki | Reference |
| PKC (19-36) | PKC | Ki ≈ 0.28 µM | [1] |
| PKC (19-36) | Autophosphorylated CaMK-II | IC50 = 30 µM | [2] |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., ATP concentration, substrate used).
Experimental Protocols
1. In Vitro Kinase Activity Assay for CaMK-II
This protocol is a generalized procedure for measuring CaMK-II activity in the presence of an inhibitor.
-
Materials:
-
Purified, active CaMK-II enzyme.
-
Autocamtide-2 (a specific peptide substrate for CaMK-II).[5][6]
-
PKC (19-36) inhibitor peptide.
-
[γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA).
-
Activation buffer (containing CaCl₂ and calmodulin).
-
Stop solution (e.g., 75 mM phosphoric acid).
-
P81 phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, autocamtide-2, and the desired concentration of PKC (19-36) or control vehicle.
-
Add the purified CaMK-II enzyme to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and the activation buffer.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper and immersing it in the stop solution.
-
Wash the P81 papers multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the activity in the presence of PKC (19-36) to the control.
-
Visualizations
Caption: Troubleshooting logic for PKC (19-36) off-target effects.
Caption: Workflow for in vitro CaMK-II inhibition assay.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. Differential Involvement of Kinase Activity of Ca2+/Calmodulin-Dependent Protein Kinase IIα in Hippocampus- and Amygdala-Dependent Memory Revealed by Kinase-Dead Knock-In Mouse | eNeuro [eneuro.org]
- 6. Kinase-Dead Knock-In Mouse Reveals an Essential Role of Kinase Activity of Ca2+/Calmodulin-Dependent Protein Kinase IIα in Dendritic Spine Enlargement, Long-Term Potentiation, and Learning - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding of Protein Kinase C (19-36)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding when working with the Protein Kinase C (19-36) pseudosubstrate inhibitor peptide.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in my experiments with PKC (19-36)?
A1: Non-specific binding (NSB) is the attachment of molecules, such as antibodies or the PKC (19-36) peptide itself, to unintended surfaces or molecules rather than the specific target.[1] This can occur through electrostatic or hydrophobic interactions with materials like plastic consumables or membrane surfaces.[2] High NSB is problematic because it leads to increased background noise, which can obscure the true signal, reduce assay sensitivity and specificity, and potentially lead to false-positive results.[3][4][5]
Q2: My immunoassay shows high background. What is the first step to troubleshoot this?
A2: The first step is to ensure your blocking and washing steps are optimized. Blocking buffers saturate unoccupied binding sites on your solid phase (e.g., microplate wells or Western blot membranes) with an irrelevant protein, preventing the primary or secondary antibodies from binding non-specifically.[4][5] Insufficient washing can also leave unbound reagents behind, contributing to high background.[4][6]
Q3: How do I choose the most effective blocking agent for my experiment?
A3: The choice of blocking agent depends on the specific assay and antibodies used. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and commercial synthetic polymers.[7][8][9]
-
BSA is a general-purpose blocker, but be aware that some preparations can contain bovine IgG, which may cross-react with anti-bovine secondary antibodies.[10]
-
Non-fat dry milk is inexpensive and effective but should be avoided when working with phospho-specific antibodies, as it contains the phosphoprotein casein.[9][11]
-
Casein can be a highly effective blocking agent, sometimes superior to BSA or gelatin.[7]
-
Commercial/Synthetic Blockers can offer greater consistency and may be protein-free, which is useful for avoiding cross-reactivity.[9] It is often necessary to test several blocking agents to find the optimal one for your specific antigen-antibody pair.[9]
Q4: Can the concentration of detergents like Tween-20 or NP-40 affect my results?
A4: Yes, detergent concentration is critical. Non-ionic detergents are added to wash buffers and antibody diluents to reduce hydrophobic interactions that cause non-specific binding.[12]
-
A low concentration (e.g., 0.05-0.1%) of Tween-20 or NP-40 is typically recommended.[4][13]
-
In immunoprecipitation (IP), a low detergent concentration (around 0.05% NP-40) was found to be effective at reducing non-specific binding, especially for low-abundance proteins.[14]
-
However, excessively high detergent concentrations can disrupt specific antibody-antigen interactions, leading to a weaker signal or false negatives.[4][14] High concentrations of detergents can also occupy the binding sites of some proteins.[15]
Q5: How many wash steps are sufficient to reduce background noise?
A5: Washing is a crucial step to remove unbound material.[4] While the optimal number can be determined experimentally, performing less than three wash cycles may leave residual unbound protein.[16] Increasing the number and duration of washing steps, as well as the volume of wash buffer, can significantly reduce background.[11][13] For some assays, incorporating a 5-minute soak step during the final wash can also help remove trapped unbound protein.[16]
Troubleshooting Guides
Issue 1: High Background in Western Blots
| Potential Cause | Recommended Solution | Citation |
| Inefficient Blocking | Increase blocking incubation time (e.g., 1 hour at RT or overnight at 4°C). Try a different blocking agent (e.g., switch from milk to BSA for phospho-antibodies). Ensure blocking solution is freshly prepared. | [11] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio. Adding too much antibody is a common cause of high background. | [11] |
| Insufficient Washing | Increase the number of washes and/or the duration of each wash. Add a non-ionic detergent like Tween-20 (typically 0.05-0.1%) to your wash buffer. | [4][11] |
| Contaminated Buffers | Prepare all buffers fresh using high-purity water and reagents. Bacterial growth in buffers can cause high background. | [11] |
Issue 2: Non-Specific Binding in Immunoprecipitation (IP)
| Potential Cause | Recommended Solution | Citation |
| Proteins Sticking to Beads | Pre-clear the cell lysate by incubating it with control beads (without antibody) to remove proteins that non-specifically bind to the bead matrix. | [13] |
| Incorrect Buffer Composition | Optimize the salt (150-500 mM NaCl) and detergent (0.05% NP-40) concentrations in your lysis and wash buffers to disrupt weak, non-specific interactions. | [13][14] |
| Incubation Time Too Long | Reduce the incubation time. Prolonged incubations (e.g., >60 min) can lead to protein unfolding and aggregation, increasing background. | [13] |
| Binding to Plasticware | Use low-protein-binding tubes and pipette tips. During the final wash step, transfer the beads to a new tube to avoid eluting proteins stuck to the original tube's surface. | [13] |
Quantitative Data Summary
Table 1: Common Blocking Agents for Immunoassays
| Blocking Agent | Typical Concentration | Key Considerations | Citation |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Use IgG-free, protease-free BSA. Can interfere with some antibodies due to bovine IgG contamination. | [10][11] |
| Non-Fat Dry Milk | 1-5% (w/v) | Inexpensive and effective. Avoid with phospho-specific antibodies and avidin/biotin systems due to casein and biotin content. | [9][11] |
| Normal Serum | 5% (v/v) | Use serum from the same species as the secondary antibody to block non-specific Fc receptor binding. | [10] |
| Casein | 0.1-0.5% (w/v) | Can be more effective than BSA in some systems. Available in commercial blocking buffers. | [7] |
| Synthetic/Protein-Free Blockers | Varies by manufacturer | Eliminates cross-reactivity issues with protein-based blockers. Good for assays where animal-sourced products are prohibited. | [9] |
Table 2: Recommended Buffer Additives to Minimize NSB
| Additive | Purpose | Typical Concentration | Assay Type | Citation |
| Tween-20 | Reduces hydrophobic interactions | 0.05 - 0.1% | ELISA, Western Blot | [4][7] |
| NP-40 | Reduces hydrophobic interactions | ~0.05% | Immunoprecipitation | [13][14] |
| Sodium Chloride (NaCl) | Reduces electrostatic interactions | 150 - 500 mM | IP, SPR | [12][13] |
| Bovine Serum Albumin (BSA) | Protein blocker in solution | 0.1 - 1% | SPR, Diluents | [12] |
Experimental Protocols
Protocol 1: Western Blotting with Optimized Washing and Blocking
-
Protein Transfer : After SDS-PAGE, transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Immediately place the membrane in a blocking buffer (e.g., 5% w/v non-fat dry milk or 5% w/v BSA in TBS-T). Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[11]
-
Primary Antibody Incubation : Dilute the primary antibody in freshly prepared blocking buffer. Discard the blocking solution and incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C. Note: The optimal antibody concentration must be determined empirically.[11]
-
Washing : Decant the primary antibody solution. Wash the membrane 3-5 times for 5-10 minutes each with a copious amount of wash buffer (e.g., TBS with 0.1% Tween-20).[11]
-
Secondary Antibody Incubation : Dilute the enzyme-conjugated secondary antibody in blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Final Washes : Repeat the washing step (Step 4) to thoroughly remove any unbound secondary antibody.
-
Detection : Proceed with the detection reagent (e.g., ECL substrate) according to the manufacturer's instructions.
Protocol 2: Immunoprecipitation (IP) with Pre-Clearing
-
Cell Lysis : Lyse cells in a suitable IP lysis buffer containing protease inhibitors and a low concentration of detergent (e.g., 0.05% NP-40).[14] Keep samples on ice.
-
Pre-Clearing : Add control agarose or magnetic beads (without any antibody) to the cell lysate. Incubate for 30-60 minutes at 4°C with end-over-end rotation. This step removes proteins that bind non-specifically to the beads.[13]
-
Lysate Collection : Pellet the control beads by centrifugation (or using a magnetic rack) and carefully transfer the supernatant (the pre-cleared lysate) to a fresh, pre-chilled microfuge tube.
-
Immunoprecipitation : Add the specific IP antibody to the pre-cleared lysate and incubate for 1-4 hours at 4°C with gentle rotation.
-
Capture : Add protein A/G beads to the lysate-antibody mixture and incubate for another 1 hour at 4°C to capture the antibody-antigen complexes.
-
Washing : Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with optimized salt and detergent concentrations). During the last wash, transfer the beads to a new tube to minimize contamination from proteins stuck to the tube wall.[13]
-
Elution : Elute the protein complexes from the beads using SDS-PAGE sample buffer and proceed to downstream analysis like Western blotting.
Visualizations
Caption: A generalized workflow highlighting key steps to minimize NSB.
Caption: A decision tree for troubleshooting high background signals.
Caption: A simplified diagram of the PKC signaling pathway in platelets.[17]
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. meridianbioscience.com [meridianbioscience.com]
- 4. biocompare.com [biocompare.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 7. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 11. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 14. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of a detergent micelle environment on P-glycoprotein (ABCB1)-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. corning.com [corning.com]
- 17. Coagulation - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Cell Permeability of Protein Kinase C (19-36)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the cellular uptake of the Protein Kinase C (19-36) pseudosubstrate inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-36) and what is its primary mechanism of action?
A1: Protein Kinase C (19-36), with the sequence RFARKGALRQKNVHEVKN, is a synthetic peptide that acts as a pseudosubstrate inhibitor of Protein Kinase C (PKC).[1][2] It mimics the substrate of PKC but lacks the serine or threonine residue for phosphorylation. By binding to the active site, it competitively inhibits the kinase activity of PKC, making it a valuable tool for studying PKC-dependent signaling pathways.[1] The peptide has an IC50 of 0.18 μM for PKC.[2][3]
Q2: What are the main challenges in using PKC (19-36) in cell-based assays?
A2: The principal challenge with using PKC (19-36) is its inherently low cell permeability.[4] Like many peptides, its size, charge, and polar nature hinder its ability to efficiently cross the hydrophobic lipid bilayer of the cell membrane.[5] This often results in the need for high concentrations, which can lead to off-target effects, or specialized delivery methods to achieve sufficient intracellular concentrations for PKC inhibition.[4]
Q3: What are Cell-Penetrating Peptides (CPPs) and how can they improve PKC (19-36) delivery?
A3: Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids in length, that can translocate across the cell membrane and facilitate the intracellular delivery of various cargo molecules, including other peptides like PKC (19-36).[5][6][7] By conjugating PKC (19-36) to a CPP, the resulting fusion peptide can more readily enter the cell, thereby increasing its bioavailability and efficacy at lower concentrations.[6]
Q4: Are there alternative methods to CPPs for enhancing the cell permeability of peptide inhibitors?
A4: Yes, several other strategies exist to improve the cell permeability of peptides. These include:
-
Peptide Stapling: This involves introducing a chemical brace ("staple") to lock the peptide into a specific conformation, which can mask polar groups and increase hydrophobicity.[5]
-
Chemical Modifications: N-methylation of the peptide backbone can reduce the number of hydrogen bond donors, making the peptide less polar and more membrane-permeable.[8]
-
Lipidation: Attaching a lipid moiety can enhance membrane association and subsequent uptake.
Troubleshooting Guides
Problem 1: I am not observing any downstream effects of PKC inhibition after treating my cells with PKC (19-36).
-
Possible Cause: Insufficient intracellular concentration of the peptide due to low cell permeability.
-
Troubleshooting Steps:
-
Verify Peptide Integrity: Ensure the peptide has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[2]
-
Increase Concentration: As a first step, try increasing the concentration of PKC (19-36). However, be mindful of potential off-target effects at very high concentrations.
-
Enhance Delivery: If increasing the concentration is ineffective or leads to toxicity, consider using a permeability-enhancing strategy. Conjugating PKC (19-36) to a CPP is a common and effective approach.
-
Alternative Delivery Methods: For certain experimental setups, direct intracellular delivery methods like microinjection or electroporation can be used, although these are not suitable for high-throughput applications. In electrophysiology experiments, the peptide can be included in the internal pipette solution.[4][9]
-
Positive Control: Use a known, cell-permeable PKC inhibitor (e.g., Go 6983, Bisindolylmaleimide I) to confirm that the downstream signaling pathway is responsive in your cell system.[3]
-
Problem 2: My fluorescently-labeled PKC (19-36)-CPP conjugate shows cellular uptake, but I still don't see a biological effect.
-
Possible Cause: The conjugate may be trapped in endosomes and not reaching the cytosol where PKC is located.
-
Troubleshooting Steps:
-
Include an Endosomal Escape Moiety: Some CPP delivery strategies require the inclusion of agents that facilitate the release of the cargo from endosomes into the cytoplasm.
-
Test Different CPPs: The efficiency of endosomal escape can vary between different CPPs. It may be necessary to screen a panel of CPPs to find one that provides optimal cytosolic delivery of your peptide.
-
Co-localization Studies: Use confocal microscopy to determine if the fluorescently-labeled peptide co-localizes with endosomal markers (e.g., Rab5, Rab7). A lack of co-localization and a diffuse cytosolic signal would indicate successful endosomal escape.
-
Problem 3: My permeability assay results are inconsistent.
-
Possible Cause: The chosen assay may not be suitable for your specific peptide construct, or experimental conditions may be suboptimal.
-
Troubleshooting Steps:
-
PAMPA vs. Caco-2: A Parallel Artificial Membrane Permeability Assay (PAMPA) only measures passive diffusion. If your CPP-conjugated peptide utilizes active transport mechanisms, a cell-based assay like the Caco-2 permeability assay will provide more relevant data.[5][10]
-
Control for Efflux: If using a Caco-2 assay, perform a bi-directional transport experiment (apical to basolateral and basolateral to apical) to determine if the peptide is a substrate for efflux pumps.[5]
-
Ensure Peptide Stability: Verify the stability of your peptide in the assay buffer over the time course of the experiment. Degradation can lead to an underestimation of permeability.
-
Quantitative Data
Table 1: Inhibitory Activity of PKC (19-36)
| Compound | Target | IC50 | Description |
| PKC (19-36) | Protein Kinase C | 0.18 µM | Pseudosubstrate peptide inhibitor.[2][3] |
Table 2: Comparison of Permeability Enhancement Strategies (Qualitative)
| Strategy | Principle | Potential Advantages | Potential Disadvantages |
| Unmodified Peptide | Baseline | High target specificity. | Very low cell permeability.[4] |
| CPP Conjugation | Covalently linking the peptide to a CPP. | Significant improvement in uptake for a wide range of cargo.[6] | Can alter the pharmacological properties of the cargo; potential for endosomal entrapment. |
| Peptide Stapling | Introducing a chemical brace to stabilize the alpha-helical structure. | Can improve proteolytic stability and target affinity in addition to permeability.[5] | Requires significant chemical modification; may not be suitable for all peptide sequences. |
| N-methylation | Replacing amide protons with methyl groups. | Reduces polarity and increases passive diffusion.[8] | Can disrupt hydrogen bonds crucial for target binding, leading to loss of activity.[8] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general framework for assessing the permeability of PKC (19-36) and its derivatives across a Caco-2 cell monolayer, which is a widely used in vitro model of the human intestinal epithelium.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Only use monolayers with TEER values within the established range for your laboratory.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Add the test peptide solution (e.g., PKC (19-36)-CPP conjugate) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from the basolateral chamber for analysis.
-
-
Sample Analysis: Quantify the amount of the peptide that has crossed the monolayer using a suitable analytical method, such as LC-MS/MS or a fluorescence assay if the peptide is labeled.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value to quantify the permeability. Include control compounds with known permeability (e.g., propranolol for high permeability, Lucifer yellow for low permeability) to validate the assay.
Protocol 2: In Vitro PKC Kinase Activity Assay
This protocol describes how to measure the inhibitory effect of PKC (19-36) on PKC activity.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing:
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
PKC cofactors (e.g., CaCl2, phosphatidylserine, and diacylglycerol or a phorbol ester like PMA)
-
A specific PKC substrate peptide (e.g., acetylated-myelin basic protein substrate)[11]
-
[γ-³²P]ATP
-
-
Inhibitor Addition: Add varying concentrations of PKC (19-36) or the control vehicle to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding a purified, active PKC enzyme.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-15 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.
-
Quantification of Phosphorylation: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Plot the percentage of PKC activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Baseline challenge: Low cell permeability of unmodified PKC (19-36).
Caption: Solution: CPP-mediated delivery to improve intracellular concentration.
Caption: Troubleshooting workflow for lack of PKC (19-36) activity.
References
- 1. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions [mdpi.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Involvement of PKC and PKA in the enhancement of L-type calcium current by GABAB receptor activation in neonatal hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Penetrating Peptides in the Delivery of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 9. Protein Kinase and G-Protein Regulation of Ca2+Currents in Hermissenda Photoreceptors by 5-HT and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ahajournals.org [ahajournals.org]
Protein Kinase C (19-36) stability in cell culture media over time
This guide provides technical support for researchers, scientists, and drug development professionals using the Protein Kinase C (19-36) peptide inhibitor in cell culture experiments. It covers common questions, troubleshooting strategies, and a protocol to assess peptide stability.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-36) and how does it work?
Protein Kinase C (19-36), often abbreviated as PKC(19-36), is a synthetic peptide that functions as a highly specific inhibitor of Protein Kinase C (PKC).[1][2] It is a pseudosubstrate inhibitor, meaning its amino acid sequence mimics the PKC substrate recognition site but lacks the serine or threonine residue that would be phosphorylated.[3] By binding to the active site of PKC, it blocks the enzyme from phosphorylating its natural substrates, thereby inhibiting downstream signaling pathways.[2][3] This makes it a valuable tool for studying the physiological roles of PKC in processes like cell proliferation, gene expression, and ion conductance.[2]
Q2: What is the expected stability of PKC(19-36) in cell culture media?
There is no single answer for the stability of PKC(19-36), as it is highly dependent on the specific experimental conditions. As a peptide, it is susceptible to degradation by proteases and peptidases present in the cell culture medium, especially when supplemented with serum.[4][5][6] Factors such as temperature, pH, and repeated freeze-thaw cycles can also significantly impact its integrity and activity.[7][8] Therefore, it is crucial to either use the peptide freshly prepared or to determine its stability under your specific experimental conditions.
Q3: What are the key factors that influence the stability of PKC(19-36)?
Several factors can compromise the stability of peptide inhibitors like PKC(19-36) in a research setting. Awareness of these factors is the first step toward mitigating them.
| Factor | Impact on Stability | Mitigation Strategy |
| Enzymatic Degradation | Proteases and peptidases, often present in serum (FBS), can cleave the peptide, rendering it inactive.[4][6][9] | Prepare fresh solutions for each experiment. Reduce serum concentration if possible, or use a serum-free medium during the treatment period. Consider adding a broad-spectrum protease inhibitor cocktail. |
| Temperature | Higher temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis.[7][8][10] | Store stock solutions at -20°C or -80°C.[1][7] Minimize the time the peptide spends at room temperature or 37°C before use. |
| pH | Extreme pH levels outside the neutral range (typically 6-8) can lead to hydrolysis or deamidation, altering the peptide's structure and function.[7] | Ensure the cell culture medium is properly buffered and its pH is stable throughout the experiment. |
| Oxidation | Amino acids such as methionine, cysteine, or tryptophan are susceptible to oxidation, which can lead to a loss of function.[7][11] | Store the peptide under an inert gas (e.g., nitrogen or argon) if possible. Avoid vigorous vortexing which can introduce oxygen. |
| Freeze-Thaw Cycles | Repeated cycles of freezing and thawing can cause peptide aggregation or degradation.[7][11] | Aliquot the stock solution into single-use volumes upon reconstitution to avoid multiple freeze-thaw cycles. |
| Adsorption to Surfaces | Peptides can adsorb to the surfaces of plasticware (e.g., tubes, pipette tips), reducing the effective concentration.[12] | Use low-protein-binding microcentrifuge tubes and pipette tips. |
Q4: My experiment with PKC(19-36) is showing inconsistent or no effect. What should I troubleshoot?
Inconsistent results are a common challenge. The flowchart below provides a logical sequence for troubleshooting. Start by assessing the most common and easily solvable issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. peptidesuk.com [peptidesuk.com]
- 8. pepamino.com [pepamino.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. polybiotech.co [polybiotech.co]
- 11. genscript.com [genscript.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
determining the effective concentration range for PKC (19-36) specificity
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing the PKC pseudosubstrate inhibitor, PKC (19-36). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this peptide in your research.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action for PKC (19-36)?
A1: PKC (19-36) is a synthetic peptide that functions as a pseudosubstrate inhibitor of Protein Kinase C (PKC). Its amino acid sequence mimics the substrate-binding site of PKC. It competitively binds to the catalytic domain of PKC, thereby preventing the phosphorylation of its natural substrates.[1][2] This inhibitory action is due to the presence of an alanine residue in the position where a phosphorylatable serine or threonine would typically be found.
Q2: What is the reported IC50 value for PKC (19-36)?
A2: The half-maximal inhibitory concentration (IC50) for PKC (19-36) is reported to be 0.18 µM.[3][4] This value represents the concentration of the peptide required to inhibit 50% of PKC activity in in vitro kinase assays.
Q3: Is PKC (19-36) specific for PKC?
A3: PKC (19-36) exhibits a notable degree of specificity for PKC. It is a poor inhibitor of cAMP-dependent protein kinase (PKA), with a reported IC50 of 423±67 μmol/L, and a moderate inhibitor of myosin light chain kinase (MLCK), with a reported IC50 of 24±2 μmol/L.[3] However, as with any kinase inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.
Q4: How should I reconstitute and store PKC (19-36)?
A4: PKC (19-36) is typically soluble in water. For stock solutions, it is recommended to reconstitute the peptide in sterile, distilled water. To maintain stability, stock solutions should be aliquoted and stored at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.
Q5: What is a suitable negative control for experiments using PKC (19-36)?
A5: An inactive version of the peptide, such as [Glu27]-PKC (19-36), can be used as a negative control.[3] In this control peptide, a critical arginine residue is replaced with glutamic acid, rendering it unable to effectively bind to the PKC catalytic site. Comparing the effects of the active peptide to the inactive control can help confirm that the observed cellular responses are due to specific PKC inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of PKC (19-36) in my cell-based assay. | Insufficient Concentration: The concentration used may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal effective concentration (see detailed protocol below). Start with a range of concentrations around the reported IC50 and extend to higher concentrations (e.g., 0.1 µM to 50 µM). |
| Poor Cell Permeability: As a peptide, PKC (19-36) may have limited permeability across the cell membrane. | Consider using a cell-permeable version of the peptide if available. Alternatively, methods to enhance peptide delivery such as electroporation or the use of cell-penetrating peptides could be explored. Ensure adequate incubation time for the peptide to enter the cells. | |
| Peptide Degradation: The peptide may be unstable in your culture medium or has degraded due to improper storage. | Prepare fresh dilutions of the peptide from a properly stored stock solution for each experiment. Minimize the time the peptide is in culture medium before and during the experiment. | |
| Inconsistent results between experiments. | Variability in Cell Conditions: Differences in cell density, passage number, or serum concentration can alter cellular signaling and the response to inhibitors. | Standardize your cell culture conditions meticulously. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | Prepare a series of intermediate dilutions to ensure more accurate final concentrations in your assay. | |
| Observed cellular toxicity. | Concentration is too high: High concentrations of any peptide can lead to non-specific or toxic effects. | Determine the minimal effective concentration through a dose-response study and use the lowest concentration that produces the desired inhibitory effect. Include a cell viability assay (e.g., trypan blue exclusion, MTT assay) in your experiments. |
| Contaminants in the peptide preparation: Impurities from the synthesis process could be causing toxicity. | Ensure you are using a high-purity grade of the peptide. If in doubt, obtain the peptide from a reputable supplier who provides a certificate of analysis. |
Data Presentation
Table 1: Effective Concentrations of PKC (19-36) in Various Experimental Systems
| Experimental System | Organism/Cell Type | Effective Concentration | Observed Effect | Reference |
| In vitro Kinase Assay | - | 0.18 µM (IC50) | Inhibition of PKC activity | [3][4] |
| Vascular Smooth Muscle Cells | Rat | 0.1 - 1 µmol/L | Attenuation of high glucose-induced hyperproliferation and hypertrophy | [3] |
| Hippocampal Neurons | Rat | 5 µM | Partial block of 5-HT-induced reduction of sHVA Ca2+ current | [5] |
| Platelets | Human | 200 µM | Induction of platelet aggregation in the presence of fibrinogen | |
| Visceral Afferents | Cat | 20 µg/kg (in vivo) | Attenuation of ischemia and bradykinin-induced increases in discharge activity | [6] |
| Sea Urchin Eggs | - | 2 - 20 µM (microinjected) | Inhibition of cytoplasmic alkalinization during fertilization | [7] |
Experimental Protocols
Protocol 1: Determining the Effective Concentration of PKC (19-36) in a Cell-Based Assay
This protocol outlines a general method to determine the optimal concentration of PKC (19-36) for inhibiting a specific PKC-mediated response in cultured cells.
1. Materials:
- PKC (19-36) peptide
- Inactive control peptide (e.g., [Glu27]-PKC (19-36))
- Cell line of interest
- Appropriate cell culture medium and supplements
- PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
- Reagents for downstream analysis (e.g., antibodies for Western blotting of a known PKC substrate, reagents for a functional assay)
- 96-well or other appropriate culture plates
- Phosphate-buffered saline (PBS)
- Lysis buffer (if performing Western blotting)
2. Procedure:
Mandatory Visualizations
Caption: General PKC signaling pathway and the inhibitory action of PKC (19-36).
Caption: Experimental workflow for determining the effective concentration of PKC (19-36).
Caption: Logical decision tree for troubleshooting experiments with PKC (19-36).
References
- 1. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein Kinase and G-Protein Regulation of Ca2+Currents in Hermissenda Photoreceptors by 5-HT and GABA | Journal of Neuroscience [jneurosci.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
troubleshooting low potency of Protein Kinase C (19-36) in experiments
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing lower than expected potency with the Protein Kinase C (PKC) pseudosubstrate inhibitor peptide, PKC (19-36). The typical IC50 for this peptide is approximately 0.18 µM, but experimental conditions can significantly influence observed potency.[1]
Frequently Asked Questions (FAQs)
Q1: My PKC (19-36) peptide shows a significantly higher IC50 value than reported. What are the most common causes?
Several factors related to peptide integrity, storage, and experimental setup can lead to reduced potency. The primary areas to investigate are:
-
Peptide Integrity and Purity: The peptide may have degraded due to improper storage, handling, or multiple freeze-thaw cycles.[2] Oxidation of residues like Methionine or Tryptophan can also inactivate the peptide.[2]
-
Peptide Concentration: Inaccurate determination of the peptide stock concentration is a frequent source of error. Peptides are often hygroscopic, meaning they absorb moisture, which can lead to overestimation of the peptide weight.[3]
-
Assay Conditions: The concentrations of ATP, substrate, and the specific PKC isoform can all affect the apparent potency of the inhibitor. High ATP concentrations will require higher concentrations of a competitive inhibitor to achieve 50% inhibition.
-
Enzyme Activity: The specific activity of your PKC enzyme preparation may be low, or the enzyme may have degraded over time.
-
Buffer Components: Contaminants or incompatible buffer components can interfere with the assay. For example, residual trifluoroacetic acid (TFA) from peptide synthesis can sometimes interfere with cellular assays.[2]
Q2: How can I verify the quality and concentration of my PKC (19-36) peptide?
To ensure your peptide is intact and its concentration is accurate, consider the following:
-
Mass Spectrometry (MS): Use MS to confirm the molecular weight of the peptide. This will verify that the peptide has not been significantly modified or degraded.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can determine the purity of the peptide stock.
-
Accurate Concentration Determination: Instead of relying solely on weight, use methods like amino acid analysis or UV absorbance at 280 nm (if the peptide contains Trp or Tyr) for more precise concentration measurement. For peptides without these residues, quantitative amino acid analysis is the gold standard.
Q3: What are the recommended storage and handling procedures for PKC (19-36)?
Proper handling is critical to maintaining peptide potency.[2]
-
Storage: Store the lyophilized peptide at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[1] Keep it protected from light and moisture.[1][2]
-
Reconstitution: Just before use, allow the vial to warm to room temperature before opening to minimize condensation. Reconstitute in a sterile, appropriate buffer (e.g., ultrapure water or a buffer like HEPES).
-
Stock Solutions: Once in solution, aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can cause degradation.[2] Store solution aliquots at -80°C.
Q4: Can the specific PKC isoform or substrate used in the assay affect the measured potency?
Yes. PKC (19-36) is a pseudosubstrate inhibitor derived from the PKCα and PKCβ sequences.[4] While it inhibits PKC broadly, its potency can vary between different PKC isoforms (e.g., conventional, novel, atypical).[5] Additionally, the concentration and type of substrate used in the kinase assay can influence the IC50 value, as the peptide competes with the substrate for the active site.[4] It is crucial to use a substrate concentration at or below its Km value for accurate IC50 determination of competitive inhibitors.
Troubleshooting Workflow
If you are observing low potency, follow this systematic workflow to identify the potential cause.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Inhibition of MLCK by Protein Kinase C (19-36)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential of Protein Kinase C (19-36) [PKC(19-36)] to inhibit Myosin Light Chain Kinase (MLCK).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for investigating Protein Kinase C (19-36) as an inhibitor of MLCK?
A1: Protein Kinase C (PKC) is a crucial regulator of vascular smooth muscle function.[1] The synthetic peptide PKC(19-36) corresponds to the pseudosubstrate region of PKC and acts as a specific inhibitor of PKC activity.[2][3] Research suggests that PKC can phosphorylate MLCK, leading to an inhibition of its activity.[4][5] Therefore, investigating PKC(19-36) helps to elucidate the specific role of the PKC pathway in modulating MLCK-dependent processes, such as smooth muscle contraction.
Q2: Is there direct evidence that PKC(19-36) inhibits MLCK?
A2: Yes, there is evidence to suggest that PKC(19-36) can directly, though moderately, inhibit MLCK. Studies have reported an IC50 value for the inhibition of MLCK by PKC(19-36).[6] It is important to note that while PKC(19-36) is a potent inhibitor of PKC, its inhibitory effect on MLCK is less pronounced.[6]
Q3: What is the proposed mechanism of MLCK inhibition by PKC?
A3: The proposed mechanism involves the direct phosphorylation of MLCK by activated PKC.[4] This phosphorylation is thought to interfere with the calmodulin-dependent activation of MLCK, thereby reducing its ability to phosphorylate the myosin light chain (MLC) and subsequently inhibiting processes like smooth muscle contraction.[4][7]
Troubleshooting Guide
Issue: Inconsistent or no inhibition of MLCK activity observed with PKC(19-36) in our in-vitro kinase assay.
Possible Causes and Solutions:
-
Suboptimal Peptide Concentration: The inhibitory effect of PKC(19-36) on MLCK is moderate. Ensure you are using a concentration range that is relevant to its reported IC50 value against MLCK.
-
Purity and Integrity of the Peptide: Verify the purity and integrity of the PKC(19-36) peptide. Degradation or impurities can significantly affect its activity. Consider obtaining the peptide from a reputable supplier and verifying its quality.
-
Assay Conditions: The buffer composition, pH, temperature, and concentrations of ATP and substrate can all influence enzyme kinetics. Refer to established protocols for MLCK kinase assays and ensure your conditions are optimized.[8][9]
-
Source and Isoform of MLCK: The specific isoform of MLCK used in your assay may have different sensitivities to inhibition. Report the source and isoform of your MLCK for better data interpretation.
Issue: Difficulty in interpreting the specificity of PKC(19-36) in cellular assays.
Possible Causes and Solutions:
-
Off-Target Effects: While PKC(19-36) is a specific inhibitor of PKC, its moderate inhibition of MLCK means that at higher concentrations, observed cellular effects could be due to direct MLCK inhibition.
-
Control Experiments: To differentiate between PKC-mediated and direct MLCK inhibition, include control experiments. For instance, use a structurally related but inactive peptide, such as [Glu27]PKC(19-36), which has been shown to have little effect.[6] Additionally, using other specific MLCK inhibitors (e.g., ML-7) in parallel can help dissect the signaling pathway.[10]
Quantitative Data
| Inhibitor | Target Enzyme | IC50 Value | Reference |
| PKC(19-36) | Myosin Light Chain Kinase (MLCK) | 24 ± 2 µmol/L | [6] |
| PKC(19-36) | Protein Kinase C (PKC) | 0.18 ± 0.02 µmol/L | [6][11] |
| PKC(19-36) | cAMP-dependent protein kinase | 423 ± 67 µmol/L | [6] |
Experimental Protocols
Protocol 1: In Vitro MLCK Inhibition Assay
This protocol is a generalized procedure for assessing the inhibitory effect of PKC(19-36) on MLCK activity.
Materials:
-
Purified MLCK enzyme
-
Myosin Light Chain (MLC) substrate
-
PKC(19-36) peptide
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (radiolabeled or for use with a detection kit)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the MLCK enzyme, MLC substrate, ATP, and PKC(19-36) inhibitor in the kinase buffer to the desired concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µl of the PKC(19-36) inhibitor at various concentrations (or vehicle control).
-
Add 2 µl of the MLC substrate/ATP mixture.
-
Initiate the reaction by adding 2 µl of the MLCK enzyme solution.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Detection (using ADP-Glo™):
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Record the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of PKC(19-36) and determine the IC50 value by plotting the data on a semi-logarithmic graph.
Protocol 2: Assessment of MLCK Phosphorylation in Cell Culture
This protocol outlines a method to determine if PKC activation leads to MLCK phosphorylation, which is indicative of inhibition.
Materials:
-
Caco-2 cells or other suitable cell line
-
[32P]orthophosphate
-
Phorbol 12-myristate 13-acetate (PMA) as a PKC activator
-
Lysis buffer (e.g., 20 mM Tris pH 7.5, 0.5 mM EDTA, 0.5 mM EGTA)
-
Antibody against MLCK
-
Protein A/G-agarose beads
-
SDS-PAGE reagents and equipment
-
Phosphorimager
Procedure:
-
Cell Culture and Labeling: Culture Caco-2 cells on permeable supports. Label the monolayers with [32P]orthophosphate.
-
Stimulation: Treat the cells with PMA to activate PKC for various time points (e.g., 0, 15, 60, 120 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G-agarose beads.
-
Incubate the pre-cleared lysates with an anti-MLCK antibody overnight at 4°C.
-
Add protein A/G-agarose beads to capture the immune complexes.
-
-
SDS-PAGE and Autoradiography:
-
Wash the immunoprecipitates and resuspend them in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
-
Analysis: Analyze the incorporation of 32P into the MLCK band using a phosphorimager to quantify the level of phosphorylation. An increase in MLCK phosphorylation following PMA treatment would support the inhibitory mechanism.[4][7]
Visualizations
Caption: Signaling pathway of MLCK inhibition by PKC.
Caption: Experimental workflow for investigating MLCK inhibition.
References
- 1. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Protein Kinase C Isoforms as Specific Targets for Modulation of Vascular Smooth Muscle Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. jrturnerlab.com [jrturnerlab.com]
- 8. promega.jp [promega.jp]
- 9. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined subthreshold dose inhibition of myosin light chain phosphorylation and MMP-2 activity provides cardioprotection from ischaemic/reperfusion injury in isolated rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
optimizing incubation time for Protein Kinase C (19-36) treatment
This guide provides troubleshooting advice and frequently asked questions for researchers using the Protein Kinase C (19-36) peptide inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-36) and how does it work?
Protein Kinase C (19-36), also written as PKC(19-36), is a synthetic peptide that functions as a selective pseudosubstrate inhibitor of Protein Kinase C (PKC).[1][2][3] It mimics the substrate binding site of PKC but lacks the serine residue that can be phosphorylated.[1] By binding to the kinase's active site, it competitively blocks the phosphorylation of actual PKC substrates, thereby inhibiting its activity.[1][4] The peptide corresponds to amino acid residues 19-36 of the PKCα and PKCβ isozymes.[1]
Q2: What is a recommended starting concentration for PKC (19-36)?
The effective concentration of PKC (19-36) is highly dependent on the cell type, experimental conditions, and the specific PKC isoform being targeted. A common starting point for in vitro kinase assays is around its IC₅₀ value of 0.18 µM.[2][5] However, concentrations used in cell-based assays and in vivo studies vary widely. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How do I determine the optimal incubation time for PKC (19-36) treatment?
The optimal incubation time is context-dependent and must be determined empirically. There is no single duration that fits all experiments. Key factors to consider include:
-
Cellular Uptake: The time required for the peptide to penetrate the cell membrane and reach its intracellular target.
-
Target Engagement: The duration needed for the inhibitor to effectively bind to PKC and inhibit its downstream signaling.
-
Experimental Endpoint: The time at which the biological effect of PKC inhibition is expected to be observable.
Studies have reported various incubation periods, from minutes to several hours. For instance, a 6-hour incubation was used to study the nuclear export of ZO-2[6], while pre-incubation for 30-60 minutes was sufficient to observe effects on ion channels.[7] In some cases, delaying the experimental activation for at least 30 minutes post-injection of the peptide was necessary to see a significant effect.[3]
Recommendation: Start with a time course experiment. Test several time points (e.g., 30 min, 1 hr, 2 hrs, 6 hrs, 12 hrs) while keeping the concentration of PKC (19-36) constant to identify the window where the desired effect is maximal with minimal off-target effects.
Troubleshooting Guide
Q4: I am not observing any inhibition of my target pathway after treatment. What should I do?
If PKC (19-36) treatment does not yield the expected inhibitory effect, consider the following troubleshooting steps in a logical sequence.
Q5: My cells are showing signs of toxicity after treatment. How can I mitigate this?
Cell toxicity can result from excessively high concentrations or prolonged exposure.
-
Reduce Concentration: Perform a toxicity assay (e.g., MTT or LDH assay) alongside a dose-response experiment to find a concentration that is effective but not toxic.
-
Shorten Incubation Time: Determine the minimum incubation time required to achieve the desired biological effect.
-
Use a Control Peptide: Employ an inactive or scrambled version of the peptide, such as [Glu²⁷]PKC(19-36), to ensure the observed effects are specific to PKC inhibition and not due to non-specific peptide toxicity.[5]
Q6: How can I confirm that the PKC (19-36) peptide is actively inhibiting PKC in my experiment?
Directly measuring the inhibition of PKC activity is the most robust validation method.
-
Stimulate PKC: Treat your cells with a known PKC activator, such as Phorbol 12-myristate 13-acetate (PMA) or a relevant agonist, in the presence and absence of PKC (19-36).[7][8]
-
Assess Downstream Targets: Use Western blotting to analyze the phosphorylation status of a known downstream substrate of PKC. A successful inhibition should result in a decrease in the phosphorylation of this substrate in the cells co-treated with the activator and PKC (19-36).
-
In Vitro Kinase Assay: Perform a cell-free PKC kinase activity assay using lysate from your treated cells to directly measure the enzyme's activity.[4][9][10]
Data and Protocols
Summary of Experimental Conditions
The following table summarizes concentrations and incubation times for PKC (19-36) cited in various studies. This data should be used as a reference for designing your own experiments.
| Application | Concentration | Incubation Time | Cell/System Type | Observed Effect | Reference |
| Inhibition of High Glucose-Induced Synthesis | 1 µM | Not specified | Vascular Smooth Muscle Cells | Prevention of hyperplasia and hypertrophy | [5] |
| Inhibition of Nuclear Export | 5 µM | 6 hours | MDCK Cells | Blocked nuclear export of amino-ZO-2-GST | [6] |
| Attenuation of Na+ Current | 500 nM - 5 µM | Not specified | Sensory Neurons | Abolished GTP-γ-S and ATP-induced increase in Na+ current | [11] |
| Blockade of Cytoplasmic Alkalinization | 2 - 20 µM | >30 minutes (post-injection) | Sea Urchin Eggs | Reduced the rise in intracellular pH during fertilization | [3] |
| Inhibition of M Current Depression by PMA | Not specified | Not specified | Frog Sympathetic Neurons | Reduced PMA-induced depression of M current by ~26% | [8] |
| Inhibition of Cav3.2 Channel Currents | 10 µM | Not specified | Trigeminal Ganglion Neurons | Did not affect Nmb-induced current increase | [12] |
General Experimental Protocol: Cell Treatment
This protocol provides a general workflow for treating cultured cells with PKC (19-36) and assessing the effect on a target protein's phosphorylation.
Methodology:
-
Reconstitution: Prepare a stock solution of PKC (19-36) peptide. Dissolve it in sterile, distilled water or an appropriate buffer as recommended by the manufacturer.[13] Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[2]
-
Cell Culture: Plate your cells of interest and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Pre-incubation: Remove the culture medium and replace it with fresh medium containing the desired final concentration of PKC (19-36). Incubate for the optimized duration. Include a vehicle-only control.
-
Stimulation: If your experiment involves agonist-induced PKC activation, add the stimulating agent (e.g., PMA) to the medium and incubate for the appropriate time to induce phosphorylation of downstream targets.
-
Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.[4]
-
Analysis: Quantify the protein concentration of the lysates. Analyze the phosphorylation status of your target protein via Western blotting using phospho-specific and total protein antibodies.
Generic PKC Signaling Pathway
PKC is a key node in signaling pathways initiated by the activation of Phospholipase C (PLC). Understanding this pathway helps in designing experiments and interpreting results when using PKC inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. molbiolcell.org [molbiolcell.org]
- 7. jneurosci.org [jneurosci.org]
- 8. pnas.org [pnas.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. abcam.com [abcam.com]
- 11. Protein kinase C mediates up-regulation of tetrodotoxin-resistant, persistent Na+ current in rat and mouse sensory neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity [thno.org]
- 13. journals.physiology.org [journals.physiology.org]
Technical Support Center: Degradation of Protein Kinase C in Experimental Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Protein Kinase C (PKC).
Frequently Asked Questions (FAQs)
Q1: What is the difference between Protein Kinase C (PKC) and the peptide PKC (19-36)?
A: This is a crucial point of clarification. Protein Kinase C (PKC) refers to the entire family of serine/threonine kinases that play vital roles in cellular signaling. These full-length proteins are subject to cellular degradation processes.
In contrast, PKC (19-36) is a synthetic peptide corresponding to the pseudosubstrate region (amino acids 19-36) of PKC. It acts as a competitive inhibitor of PKC activity by binding to the active site, thereby preventing the phosphorylation of natural substrates. It is a tool used in experiments to block PKC function, not a substrate for degradation itself.[1][2]
Q2: What are the primary pathways for PKC degradation in a cell?
A: The two main pathways for PKC degradation are:
-
The Ubiquitin-Proteasome System (UPS): This is the principal mechanism for the degradation of many cellular proteins, including PKC.[3][4] Upon activation, PKC isoforms such as α, δ, and ε are tagged with ubiquitin molecules, marking them for destruction by the proteasome.[3][4]
-
Caspase-Mediated Cleavage: During apoptosis (programmed cell death), specific PKC isoforms, most notably PKCδ, are cleaved by caspases, particularly caspase-3.[5][6][7] This cleavage often generates a constitutively active catalytic fragment that can further promote apoptosis.[5][6]
Q3: How can I experimentally induce PKC degradation?
A: PKC degradation can be induced by various stimuli that lead to its sustained activation:
-
Phorbol Esters (e.g., TPA, PDBu): These are potent activators of conventional and novel PKC isoforms. Prolonged treatment with phorbol esters leads to the ubiquitination and subsequent degradation of these isoforms.[3][8][9]
-
Diacylglycerol (DAG) analogs: These compounds mimic the natural activator of PKC and can also induce its degradation.[3][4]
-
Apoptotic Agents (e.g., etoposide, staurosporine): These drugs trigger apoptotic pathways that involve caspase activation, leading to the cleavage of specific PKC isoforms like PKCδ.[10][11][12]
Q4: How is the degradation of PKC regulated?
A: PKC degradation is a tightly regulated process. Activation of the kinase is a prerequisite for its degradation by the ubiquitin-proteasome pathway.[3][4] This acts as a negative feedback loop to terminate PKC signaling. The phosphorylation state of PKC can also influence its stability.[13]
Troubleshooting Guides
Problem 1: Inconsistent or no PKC degradation observed after treatment with an inducing agent.
| Possible Cause | Suggested Solution |
| Suboptimal concentration of inducing agent. | Perform a dose-response experiment to determine the optimal concentration of the phorbol ester or apoptotic agent for your specific cell line. |
| Incorrect incubation time. | Conduct a time-course experiment to identify the optimal duration of treatment for observing PKC degradation. Degradation can be detected as early as 30 minutes for ubiquitination and may require several hours for complete protein loss.[3] |
| Cell line is resistant to the stimulus. | Ensure the cell line you are using expresses the PKC isoform of interest and is responsive to the chosen stimulus. |
| Issues with Western blot analysis. | Refer to the troubleshooting guide for Western blotting below. |
Problem 2: Difficulty in detecting ubiquitinated PKC.
| Possible Cause | Suggested Solution |
| Ubiquitinated PKC is rapidly degraded. | Treat cells with a proteasome inhibitor (e.g., MG132) prior to and during stimulation to allow for the accumulation of ubiquitinated PKC.[3][13] |
| Low abundance of ubiquitinated PKC. | Perform immunoprecipitation (IP) for your PKC isoform of interest followed by Western blotting with an anti-ubiquitin antibody.[3] |
| Inefficient cell lysis. | Use a lysis buffer containing a deubiquitinase inhibitor (e.g., N-ethylmaleimide) to preserve the ubiquitinated state of proteins. |
Problem 3: Caspase activity assay shows no increase after apoptotic stimulation.
| Possible Cause | Suggested Solution |
| Apoptotic pathway is not activated. | Confirm apoptosis induction using another method, such as TUNEL staining or Annexin V flow cytometry. |
| Incorrect timing of the assay. | Perform a time-course experiment to determine the peak of caspase-3 activation, as it can be transient. |
| Cell lysates prepared incorrectly. | Ensure that cell lysates are prepared on ice and that protease inhibitors are included in the lysis buffer. |
Quantitative Data Summary
The following tables summarize quantitative data related to PKC degradation and inhibition.
Table 1: Half-life of PKC Isoforms Under Stimulated Conditions
| PKC Isoform | Cell Line | Stimulus | Half-life | Reference |
| PKCα | CHO-K1 | Phorbol 12-myristate 13-acetate (PMA) | ~6 hours | [13] |
| PKCδ | 3Y1 rat fibroblasts | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Degraded within 6 hours | [3] |
| PKCε | 3Y1 rat fibroblasts | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Degraded within 6 hours | [3] |
| eEF-2 Kinase | Various | - | < 6 hours | [14] |
Table 2: IC50 Values for PKC Inhibitors
| Inhibitor | Target PKC Isoform(s) | IC50 | Reference |
| PKC (19-36) | Pan-PKC | 0.18 µM | [2][15] |
| Enzastaurin | PKCβ | 6 nM | [16] |
| Ruboxistaurin | PKCβ1, PKCβ2 | 4.7 nM, 5.9 nM | [16] |
| Sotrastaurin | Pan-PKC (various Ki) | 0.22 - 3.2 nM | [16] |
| Chelerythrine | Pan-PKC | 0.66 µM | [16] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PKC Degradation
This protocol outlines the steps to assess the degradation of a specific PKC isoform following treatment with an inducing agent.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of the inducing agent (e.g., 100 nM PMA) for various time points (e.g., 0, 1, 2, 4, 6, and 24 hours).
-
Include a vehicle-treated control for each time point.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the PKC isoform of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software and normalize the PKC signal to the loading control.
-
Protocol 2: Caspase-3 Activity Assay (Fluorometric)
This protocol measures the activity of caspase-3, a key enzyme in the cleavage of PKCδ during apoptosis.
-
Induction of Apoptosis:
-
Treat cells with an apoptotic stimulus (e.g., 50 µM etoposide) for the desired time.
-
Include an untreated control group.
-
-
Cell Lysis:
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in a chilled lysis buffer provided with a commercial caspase-3 assay kit.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Caspase-3 Assay:
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample to individual wells.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
-
Visualizations
Caption: Ubiquitin-Proteasome Pathway for PKC Degradation.
Caption: Caspase-Mediated Cleavage of PKCδ during Apoptosis.
Caption: Experimental Workflow for Studying PKC Degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Activation of Protein Kinase C Triggers Its Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of protein kinase C triggers its ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cleavage Alters the Molecular Determinants of Protein Kinase C-δ Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-mediated protein kinase C-δ cleavage is necessary for apoptosis of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavage of protein kinase c δ by caspase-3 mediates proinflammatory cytokine-induced apoptosis in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolonged phorbol ester treatment down-regulates protein kinase C isozymes and increases contraction rate in neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bimodal effect of phorbol ester on B cell activation. Implication for the role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptional and post-transcriptional regulation of the PKC delta gene by etoposide in L1210 murine leukemia cells: implication of PKC delta autoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein kinase C delta is essential for etoposide-induced apoptosis in salivary gland acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Etoposide induces protein kinase Cdelta- and caspase-3-dependent apoptosis in neuroblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Identification of the ubiquitin-proteasome pathway in the regulation of the stability of eukaryotic elongation factor-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to [Glu27]PKC(19-36): An Inactive Control for Protein Kinase C Inhibition Studies
For researchers, scientists, and drug development professionals, the use of precise and reliable controls is paramount to the validity of experimental findings. In the study of Protein Kinase C (PKC) signaling, the peptide inhibitor PKC(19-36) is a widely used tool. To ensure the specificity of its inhibitory effects, a corresponding inactive control peptide, [Glu27]PKC(19-36), is often employed. This guide provides a comprehensive comparison of [Glu27]PKC(19-36) with its active counterpart and other alternative PKC inhibitors, supported by experimental data and detailed protocols.
Understanding the Role of [Glu27]PKC(19-36)
PKC(19-36) is a synthetic peptide that corresponds to the pseudosubstrate region (amino acids 19-36) of PKC. This region in the native enzyme contains a sequence that mimics a substrate but lacks a phosphorylatable residue, thereby competitively inhibiting the enzyme's catalytic activity. The substitution of Alanine at position 27 with Glutamic acid in [Glu27]PKC(19-36) disrupts this pseudosubstrate function, rendering the peptide incapable of inhibiting PKC.[1][2][3][] Consequently, [Glu27]PKC(19-36) serves as an ideal negative control to demonstrate that the observed effects of PKC(19-36) are due to specific PKC inhibition and not a result of non-specific peptide interactions within the experimental system.
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory activity of PKC(19-36) and its inactive control, [Glu27]PKC(19-36), alongside other commonly used PKC inhibitors.
Table 1: Comparison of PKC Pseudosubstrate Peptide Inhibitors
| Peptide Inhibitor | Target | IC50 | Comments |
| PKC(19-36) | Protein Kinase C | 0.18 µM[5] | A pseudosubstrate peptide inhibitor of PKC.[5] |
| [Glu27]PKC(19-36) | Protein Kinase C | Inactive [1][2][3] | Single mutation control peptide for PKC(19-36). [] |
Table 2: Performance of Alternative Small Molecule PKC Inhibitors
| Inhibitor | Target PKC Isoforms | IC50 |
| (S)-Ro 32-0432 | PKCα, PKCβI, PKCβII, PKCγ, PKCε | 9.3 nM, 28 nM, 30 nM, 36.5 nM, 108.3 nM, respectively[1] |
| Enzastaurin (LY317615) | PKCβ | 6 nM[6] |
| Midostaurin (PKC412) | Multiple kinases, including PKC | Higher specificity for PKC compared to staurosporine.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the context in which [Glu27]PKC(19-36) is utilized, the following diagrams illustrate the canonical PKC signaling pathway and a typical experimental workflow for assessing PKC inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 5. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Kinase C Inhibitors: PKC (19-36) vs. Staurosporine
For researchers, scientists, and drug development professionals, the selection of an appropriate protein kinase C (PKC) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two widely used PKC inhibitors, the pseudosubstrate peptide PKC (19-36) and the broad-spectrum alkaloid, staurosporine. We will delve into their mechanisms of action, selectivity, and provide supporting experimental data to aid in the selection of the most suitable inhibitor for your research needs.
Mechanism of Action: A Tale of Two Inhibitory Strategies
The fundamental difference between Protein Kinase C (19-36) and staurosporine lies in their mode of inhibition.
Protein Kinase C (19-36) is a synthetic peptide that acts as a pseudosubstrate inhibitor . Its amino acid sequence mimics the substrate phosphorylation site of PKC. This peptide binds to the active site of the kinase, effectively blocking the binding of genuine substrates without being phosphorylated itself. This mechanism is highly specific to the substrate-binding domain of PKC.
Staurosporine , on the other hand, is a potent but non-selective ATP-competitive inhibitor . It targets the highly conserved ATP-binding pocket of a wide range of protein kinases, not just PKC. By competing with ATP, it prevents the transfer of the phosphate group to the substrate, thereby inhibiting kinase activity. Its broad-spectrum activity is a double-edged sword, offering potent inhibition but at the cost of specificity.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for both inhibitors, providing a clear comparison of their potency and selectivity.
Table 1: General Inhibitory Profile
| Feature | Protein Kinase C (19-36) | Staurosporine |
| Inhibitor Type | Pseudosubstrate | ATP-Competitive |
| Target | Substrate-binding site of PKC | ATP-binding site of various kinases |
| IC50 (PKC, general) | 0.18 µM[1][2][3][4] | As low as 0.7 nM[5][6] |
Table 2: Selectivity Profile - IC50 Values against Various Kinases
| Kinase | Protein Kinase C (19-36) IC50 | Staurosporine IC50 |
| PKCα | Data not readily available | 58 nM[1] |
| PKCβ | Inhibits Ca2+-dependent β-PKC | 65 nM[1] |
| PKCγ | Data not readily available | 49 nM[1] |
| PKCδ | Data not readily available | 325 nM[1] |
| PKCε | Data not readily available | 160 nM[1] |
| nPKC (novel) | Does not inhibit | - |
| PKA | 423 µM (poor inhibitor)[7] | 7 nM[5][6] |
| CaM Kinase II | Data not readily available | 20 nM[8] |
| p60v-src Tyrosine Kinase | Data not readily available | 6 nM[8] |
| Myosin Light Chain Kinase | 24 µM (moderate inhibitor)[7] | - |
Note: The IC50 values for staurosporine can vary depending on the experimental conditions.
Experimental Protocols: Methodologies for Inhibitor Comparison
To obtain reliable and comparable data for kinase inhibitors, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro kinase activity assay.
In Vitro PKC Kinase Activity Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a specific PKC substrate.
Materials:
-
Purified active PKC enzyme
-
PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
-
Protein Kinase C (19-36) and Staurosporine
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, and appropriate cofactors like CaCl₂, phosphatidylserine, and diacylglycerol)
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a series of dilutions for both Protein Kinase C (19-36) and staurosporine in the kinase reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, purified PKC enzyme, and the PKC substrate peptide.
-
Inhibitor Addition: Add the diluted inhibitor to the reaction mixture. For the control (uninhibited reaction), add the same volume of buffer.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing the Molecular Landscape
Diagrams can provide a clearer understanding of the complex signaling pathways and experimental workflows involved in kinase inhibition studies.
Caption: PKC signaling and points of inhibition.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Staurosporine |AM-2282, STS | PKC inhibitor | Hello Bio [hellobio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 5. PKC-θ in vitro Kinase Activity Assay [en.bio-protocol.org]
- 6. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase C (PKC) Isozymes as Diagnostic and Prognostic Biomarkers and Therapeutic Targets for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle for PKC Inhibition: Protein Kinase C (19-36) vs. Go 6983
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Widely Used PKC Inhibitors
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and survival. The dysregulation of PKC activity is implicated in numerous diseases, most notably cancer and inflammatory disorders. Consequently, the specific and effective inhibition of PKC has become a significant focus for both basic research and therapeutic development. This guide provides a comprehensive, data-driven comparison of two commonly employed PKC inhibitors: the pseudosubstrate peptide inhibitor Protein Kinase C (19-36) and the broad-spectrum small molecule inhibitor Go 6983.
At a Glance: Key Differences
| Feature | Protein Kinase C (19-36) | Go 6983 |
| Inhibitor Type | Peptide, Pseudosubstrate | Small Molecule, ATP-Competitive |
| Mechanism of Action | Mimics the PKC pseudosubstrate region, binding to the substrate-binding cavity to prevent substrate phosphorylation. | Competes with ATP for binding to the catalytic domain of PKC, thereby inhibiting kinase activity. |
| Specificity Profile | Primarily targets conventional, Ca2+-dependent PKC isozymes. | Broad-spectrum inhibitor of conventional and novel PKC isozymes. |
| Mode of Delivery | Often requires cell permeabilization or conjugation to a cell-penetrating peptide for intracellular activity. | Cell-permeable small molecule. |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between Protein Kinase C (19-36) and Go 6983 lies in their mechanism of inhibition, which dictates their specificity and potential off-target effects.
Protein Kinase C (19-36): The Pseudosubstrate Mimic
PKC (19-36) is a synthetic peptide derived from the pseudosubstrate region of PKCα and β.[1] This region of the native PKC protein acts as an autoinhibitory domain, binding to the active site in the absence of activating signals to maintain an inactive conformation. The PKC (19-36) peptide leverages this natural regulatory mechanism, acting as a competitive inhibitor by occupying the substrate-binding site and preventing the phosphorylation of legitimate substrates.[2][3] This mechanism suggests a higher degree of specificity towards the substrate-binding domain of PKC.
Go 6983: The ATP Competitor
Go 6983 is a bisindolylmaleimide compound that functions as an ATP-competitive inhibitor.[4][5] It targets the highly conserved ATP-binding pocket within the catalytic domain of a broad range of kinases.[6] By occupying this site, Go 6983 prevents the binding of ATP, which is essential for the phosphotransfer reaction, thus inhibiting kinase activity. Its broad-spectrum nature is a consequence of the structural similarity of the ATP-binding site across many kinases.
Figure 1: PKC signaling pathway and points of inhibition for PKC (19-36) and Go 6983.
Performance Data: A Quantitative Comparison
The efficacy and specificity of an inhibitor are best understood through quantitative measures such as the half-maximal inhibitory concentration (IC50). The following tables summarize the available data for both inhibitors.
Table 1: Inhibitory Potency (IC50) of Protein Kinase C (19-36) and Go 6983 against PKC Isozymes
| PKC Isozyme | Protein Kinase C (19-36) IC50 | Go 6983 IC50 |
| Overall PKC | 180 nM[7][8] | - |
| PKCα (conventional) | - | 7 nM[9][10][11] |
| PKCβ (conventional) | - | 7 nM[9][10][11] |
| PKCγ (conventional) | - | 6 nM[9][10][11] |
| PKCδ (novel) | - | 10 nM[9][10][11] |
| PKCζ (atypical) | - | 60 nM[9][10][11] |
| PKCμ (PKD1) | - | 20,000 nM[9][10][11] |
Table 2: Off-Target Effects
| Inhibitor | Known Off-Target Kinases |
| Protein Kinase C (19-36) | Pseudosubstrate peptides can sometimes exhibit promiscuity and may interact with other kinases, although specific off-target kinase profiles are not extensively documented.[12] |
| Go 6983 | Has been shown to inhibit other kinases at higher concentrations. One study noted that at 1 µM, Go 6983 did not significantly inhibit a panel of 24 other kinases, suggesting good selectivity at lower concentrations.[6] However, it is important for researchers to consider potential off-target effects in their specific experimental systems.[13] |
Experimental Protocols
To facilitate the direct comparison of these inhibitors in your own research, we provide detailed methodologies for key experiments.
1. In Vitro PKC Activity Assay (Non-Radioactive, ELISA-based)
This protocol allows for the quantitative measurement of PKC activity in the presence of inhibitors.
-
Materials:
-
PKC substrate-coated microtiter plate
-
Purified active PKC enzyme
-
Kinase Assay Dilution Buffer
-
ATP solution
-
PKC (19-36) and Go 6983 stock solutions
-
Phospho-specific substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of PKC (19-36) and Go 6983 in Kinase Assay Dilution Buffer.
-
Add 25 µL of the diluted inhibitors or vehicle control to the wells of the PKC substrate-coated plate.
-
Add 25 µL of a solution containing the purified active PKC enzyme to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 50 µL of ATP solution to each well.
-
Incubate for 30-60 minutes at 30°C.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the phospho-specific substrate antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add 100 µL of the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells three times.
-
Add 100 µL of TMB substrate and incubate until color develops.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
2. Western Blot Analysis of Downstream PKC Signaling
This method assesses the in-cell efficacy of the inhibitors by measuring the phosphorylation of a known PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).
-
Materials:
-
Cell line of interest (e.g., HeLa, NIH3T3)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
PKC (19-36) and Go 6983
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-MARCKS, anti-total-MARCKS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of PKC (19-36) or Go 6983 for 1-2 hours.
-
Stimulate the cells with a PKC activator (e.g., 100 nM PMA) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MARCKS) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total MARCKS and a loading control (e.g., β-actin).
-
Figure 2: A typical experimental workflow for comparing the efficacy of PKC inhibitors in a cellular context.
Concluding Remarks
The choice between Protein Kinase C (19-36) and Go 6983 for PKC inhibition depends heavily on the specific research question and experimental design.
Protein Kinase C (19-36) offers a more targeted approach due to its pseudosubstrate inhibitory mechanism, which is likely to confer greater specificity for the PKC family. However, its peptidic nature may present challenges for intracellular delivery in living cells, often necessitating permeabilization or specialized delivery systems.
Go 6983 , on the other hand, is a cell-permeable small molecule that provides potent, broad-spectrum inhibition of conventional and novel PKC isozymes.[9][10][11] Its ease of use makes it a popular choice for cellular assays. Researchers should, however, remain mindful of its potential for off-target effects, particularly at higher concentrations, and consider appropriate controls to validate their findings.[6][13]
Ultimately, the selection of the appropriate inhibitor requires careful consideration of the target PKC isozymes, the experimental system, and the potential for off-target effects. This guide provides the necessary data and protocols to make an informed decision and to design rigorous experiments for the investigation of PKC signaling.
References
- 1. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions | MDPI [mdpi.com]
- 2. A pseudosubstrate peptide inhibits protein kinase C-mediated phosphorylation in permeabilized Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Go 6983 | PKC inhibitor | Hello Bio [hellobio.com]
- 11. Go 6983 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 12. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Complexities of PKC Signaling: A Guide to Alternatives for Protein Kinase C (19-36)
For researchers, scientists, and drug development professionals studying the multifaceted roles of Protein Kinase C (PKC), the selection of appropriate molecular tools is paramount. The pseudosubstrate peptide inhibitor, Protein Kinase C (19-36), has long been a staple for attenuating PKC activity. However, a diverse landscape of alternative activators and inhibitors offers distinct advantages in terms of specificity, mechanism of action, and experimental applicability. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the rational design of PKC-centric research.
Protein Kinase C is a family of serine/threonine kinases pivotal in regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1] Dysregulation of PKC signaling is implicated in various diseases, making it a significant therapeutic target.[1] The PKC family is broadly categorized into three subfamilies based on their activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). Understanding the specific roles of these isoforms necessitates a sophisticated toolkit of selective modulators.
A Comparative Analysis of PKC Inhibitors
While PKC (19-36) acts as a competitive inhibitor at the substrate-binding site with an IC50 of 0.18 µM, its utility can be limited by factors such as cell permeability and stability.[2][3] The following tables provide a quantitative comparison of alternative PKC inhibitors, categorized by their mechanism of action.
Pseudosubstrate-Based Peptide Inhibitors
These peptides, like PKC (19-36), are derived from the pseudosubstrate region of PKC isoforms and act by competitively inhibiting substrate binding.[1]
| Inhibitor | Target PKC Isoforms | IC50/Ki | Key Characteristics |
| PKC (19-36) | Pan-PKC | IC50: 0.18 µM[2] | Pseudosubstrate peptide inhibitor.[4] |
| PKCζ Pseudosubstrate Inhibitor (ZIP) | Atypical PKCζ | - | Widely used for studying PKMζ-dependent memory processes.[5] |
| PKCβ Pseudosubstrate | Selective for PKCβ | IC50: ~0.5 µM[6] | Cell-permeable peptide inhibitor.[7] |
| PKCε Pseudosubstrate | Selective for PKCε | - | Used to delineate specific roles of PKCε.[1] |
ATP-Competitive Small Molecule Inhibitors
This major class of inhibitors targets the highly conserved ATP-binding pocket of the kinase domain.[8] Their potency is often dependent on the ATP concentration in the assay.[5]
| Inhibitor | Target PKC Isoforms | IC50/Ki | Key Characteristics |
| Staurosporine | Pan-PKC, Broad Kinase Inhibitor | IC50: ~2.7 nM[8] | Highly potent but non-selective, often used as a positive control.[5] |
| Sotrastaurin (AEB071) | Pan-PKC (potent against conventional and novel) | Ki: 0.22 nM (PKCθ), 0.64 nM (PKCβ), 0.95 nM (PKCα)[8] | Potent and orally active, with immunosuppressive properties.[8][9] |
| Enzastaurin (LY317615) | Preferentially PKCβ | IC50: 6 nM (PKCβ)[8][10] | 6- to 20-fold selectivity for PKCβ over α, γ, and ε.[10] |
| Ruboxistaurin (LY333531) | Preferentially PKCβ | IC50: 4.7 nM (PKCβI), 5.9 nM (PKCβII)[11][12] | Highly selective for PKCβ isoforms.[11] |
| Gö6976 | Conventional PKCs (α, β) | IC50: 2.3 nM (PKCα), 6.2 nM (PKCβI)[4][13] | Does not inhibit Ca2+-independent PKC isoforms (δ, ε, ζ).[13] |
| GF 109203X (Bisindolylmaleimide I) | Pan-PKC (potent against conventional and novel) | IC50: 16-20 nM for α, β, γ[14] | More than 3000-fold selectivity for PKC over EGFR, PDGFR, and insulin receptor.[14] |
| Gö6983 | Pan-PKC (potent against conventional and novel) | IC50: 6-10 nM for α, β, γ, δ; 60 nM for ζ[5] | Broad spectrum PKC inhibitor. |
A Comparative Analysis of PKC Activators
Studying PKC signaling often requires controlled activation of the pathway. The following activators, which primarily target the C1 domain of conventional and novel PKC isoforms, offer varying degrees of potency and downstream effects.
| Activator | Mechanism of Action | Typical Working Concentration | Key Characteristics |
| Phorbol 12-myristate 13-acetate (PMA) | Binds to the C1 domain, mimics DAG | 10-200 nM[14] | Potent and sustained activation, but also a tumor promoter.[14] |
| Bryostatin-1 | Binds to the C1 domain | 1-10 nM | Can have biphasic effects, acting as an activator at low concentrations and an inhibitor at higher concentrations or with prolonged exposure.[9] |
| Ingenol Mebutate | Binds to the C1 domain | 10-100 nM[9] | Primarily activates PKCδ and PKCα.[1] |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Synthetic analog of diacylglycerol (DAG) | - | More direct physiological activator than phorbol esters.[15] |
Visualizing the Landscape of PKC Modulation
To better understand the interplay of these molecules with the PKC signaling cascade, the following diagrams illustrate the canonical pathway and a typical experimental workflow for comparing modulators.
Figure 1: Simplified PKC Signaling Pathway and Points of Intervention. This diagram illustrates the activation of conventional PKC isoforms by extracellular signals, leading to the generation of second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3). Various classes of activators and inhibitors can modulate this pathway at different points.
Figure 2: Experimental Workflow for Comparing PKC Modulators. This flowchart outlines a typical experimental approach for characterizing and comparing the performance of different PKC activators and inhibitors, from initial in vitro screening to cell-based functional assays.
Detailed Experimental Protocols
In Vitro PKC Kinase Activity Assay
This assay measures the ability of a compound to inhibit or activate the phosphorylation of a specific substrate by a purified PKC isozyme.
Principle: A PKC substrate peptide is incubated with a recombinant PKC enzyme, ATP (often radiolabeled [γ-32P]ATP), and the test compound. The amount of phosphorylated substrate is then quantified, which is inversely proportional to the inhibitor's potency or directly proportional to the activator's efficacy.
Protocol Outline:
-
Prepare Kinase Reaction Buffer: Typically contains 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM CaCl2, and 0.1 mg/mL phosphatidylserine.
-
Prepare Lipid Vesicles: Co-sonicate phosphatidylserine and diacylglycerol (for activators) in buffer.
-
Set up the reaction: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, lipid vesicles, recombinant PKC enzyme, and the test compound at various concentrations.
-
Initiate the reaction: Add the substrate peptide and [γ-32P]ATP to start the kinase reaction.
-
Incubate: Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Stop the reaction: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper and immediately immerse in 0.75% phosphoric acid to stop the reaction.
-
Wash: Wash the P81 paper several times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify: Measure the radioactivity of the phosphorylated substrate on the P81 paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition or activation relative to a control (no compound) and determine the IC50 or EC50 value.
Western Blot Analysis of Downstream PKC Substrate Phosphorylation
This cell-based assay assesses the functional consequence of PKC modulation by measuring the phosphorylation status of a known downstream substrate (e.g., MARCKS, ERK).
Principle: Cells are treated with a PKC modulator, and cell lysates are then subjected to SDS-PAGE and Western blotting using antibodies specific for the phosphorylated form of a PKC substrate.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) and grow to 70-80% confluency. Treat the cells with various concentrations of the PKC modulator for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MARCKS).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein). Compare the levels of substrate phosphorylation between different treatment groups.
Choosing the Right Tool for the Job
The selection of a suitable alternative to PKC (19-36) depends on the specific research question. For studies requiring high isoform selectivity, small molecule inhibitors like Enzastaurin (for PKCβ) or Gö6976 (for conventional PKCs) may be preferable.[4][8] When investigating the effects of sustained PKC activation, phorbol esters like PMA are potent tools, though their tumor-promoting properties warrant careful consideration.[14] For a more physiologically relevant activation, DAG analogs can be employed.[15] Bryostatins offer a unique profile, capable of both activation and subsequent downregulation of PKC, which can be advantageous for studying the long-term consequences of PKC signaling.[9]
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
- 4. ≥95% (HPLC), protein kinase C inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationally designed peptide regulators of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. immune-system-research.com [immune-system-research.com]
- 13. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 14. Enzastaurin inhibits ABCB1-mediated drug efflux independently of effects on protein kinase C signalling and the cellular p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Verifying PKC Inhibition: A Comparative Guide to Western Blot Analysis using PKC(19-36)
For researchers, scientists, and drug development professionals, confirming the efficacy of Protein Kinase C (PKC) inhibitors is a critical step in signal transduction research and therapeutic development. This guide provides a comparative analysis of using the pseudosubstrate inhibitor PKC(19-36) to confirm PKC inhibition via Western blot, alongside alternative small molecule inhibitors, Sotrastaurin and Gö 6983.
This guide presents quantitative data, detailed experimental protocols, and visual workflows to assist in the selection and application of these inhibitors for robust and reliable experimental outcomes.
Performance Comparison of PKC Inhibitors
The selection of a suitable PKC inhibitor is often guided by its potency and specificity. PKC(19-36) acts as a pseudosubstrate, mimicking the PKC substrate to competitively inhibit its activity.[1][2] In contrast, Sotrastaurin and Gö 6983 are small molecule inhibitors that typically target the ATP-binding site of the kinase.[3][4] The following table summarizes the inhibitory constants for these compounds against various PKC isoforms, providing a basis for comparison.
| Inhibitor | Type | Target PKC Isoforms | Reported IC50 / Ki |
| PKC(19-36) | Pseudosubstrate Peptide | Pan-PKC | IC50: 0.18 µM[1][5] |
| Sotrastaurin (AEB071) | Small Molecule (ATP-competitive) | Pan-PKC (potent against classical and novel isoforms) | Ki: PKCα (0.95 nM), PKCβ (0.64 nM), PKCδ (2.1 nM), PKCε (3.2 nM), PKCη (1.8 nM), PKCθ (0.22 nM)[3][6][7][8] |
| Gö 6983 | Small Molecule (ATP-competitive) | Broad Spectrum PKC | IC50: PKCα (7 nM), PKCβ (7 nM), PKCγ (6 nM), PKCδ (10 nM), PKCζ (60 nM)[4][9][10][11] |
Experimental Confirmation by Western Blot Analysis
Western blot analysis is a cornerstone technique to visualize and quantify the inhibition of PKC activity. This is typically achieved by measuring the phosphorylation status of a known PKC substrate, such as Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[12][13][14] Upon activation by phorbol esters like Phorbol 12-myristate 13-acetate (PMA), PKC phosphorylates its substrates.[15][16][17] Effective inhibition by compounds such as PKC(19-36) will result in a detectable decrease in the phosphorylation of these substrates.
The following table illustrates the expected qualitative and quantitative outcomes from a Western blot experiment designed to test PKC inhibition.
| Treatment Group | Expected Phospho-MARCKS Signal | Expected Total MARCKS Signal | Interpretation |
| Untreated Control | Low / Basal | Unchanged | Baseline PKC activity. |
| PMA Stimulated | High | Unchanged | Robust PKC activation. |
| PMA + PKC(19-36) | Reduced (compared to PMA alone) | Unchanged | Inhibition of PKC activity by PKC(19-36). |
| PMA + Sotrastaurin | Reduced (compared to PMA alone) | Unchanged | Inhibition of PKC activity by Sotrastaurin. |
| PMA + Gö 6983 | Reduced (compared to PMA alone) | Unchanged | Inhibition of PKC activity by Gö 6983. |
Signaling Pathway and Experimental Workflow
To better visualize the process, the following diagrams illustrate the PKC signaling pathway and the experimental workflow for its analysis.
Caption: PKC Signaling Pathway Activation.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocols
The following protocols provide a general framework for conducting Western blot analysis to confirm PKC inhibition. Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates to achieve 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment:
-
Prepare stock solutions of PKC(19-36), Sotrastaurin, and Gö 6983 in their respective recommended solvents (e.g., water for PKC(19-36), DMSO for small molecules).
-
On the day of the experiment, replace the cell culture medium with fresh, serum-free medium.
-
Add the desired concentration of the PKC inhibitor to the respective wells. For example, pre-incubate cells with 1-10 µM PKC(19-36) for 30-60 minutes.
-
Include a vehicle control (e.g., DMSO) for the small molecule inhibitors.
-
-
PKC Activation:
-
Control Groups:
-
Untreated Control: Cells receiving only fresh, serum-free medium.
-
PMA Control: Cells treated with PMA only (and vehicle if applicable).
-
Protocol 2: Protein Lysate Preparation
-
Cell Lysis:
-
Following treatment, immediately place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.[19][20]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
-
Lysate Clarification:
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
Protocol 3: Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final 1x concentration and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel according to standard procedures.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[19][20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated PKC substrate (e.g., anti-phospho-MARCKS) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the substrate (e.g., anti-total MARCKS).
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
By following these protocols and considering the comparative data presented, researchers can effectively utilize Western blot analysis to confirm and quantify the inhibitory effects of PKC(19-36) and its alternatives, leading to more robust and reproducible findings in their studies of PKC signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Go 6983 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Protein Kinase C Isoforms as Specific Targets for Modulation of Vascular Smooth Muscle Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Kinase C Controls Vesicular Transport and Secretion of Apolipoprotein E from Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Phorbol 12-myristate 13-acetate Molecular Biology Reagent Protocol [sigmaaldrich.com]
- 17. stemcell.com [stemcell.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
A Head-to-Head Comparison: Peptide vs. Small-Molecule Inhibitors of Protein Kinase C
For researchers, scientists, and drug development professionals navigating the complex landscape of signal transduction, the choice of an appropriate inhibitor is paramount. This guide provides an objective comparison of two major classes of Protein Kinase C (PKC) inhibitors: peptides and small molecules. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes, this document aims to facilitate informed decision-making in research and therapeutic development.
Protein Kinase C (PKC) is a family of serine/threonine kinases pivotal in a multitude of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis.[1] Dysregulation of PKC activity is implicated in numerous diseases, including cancer and cardiovascular disorders, making it a critical therapeutic target.[2] The two primary modalities for inhibiting PKC activity, peptide-based inhibitors and small-molecule compounds, each present a unique set of advantages and disadvantages in terms of specificity, potency, and drug-like properties.
At a Glance: Key Differences Between Peptide and Small-Molecule PKC Inhibitors
Peptide and small-molecule inhibitors are fundamentally different in their physicochemical and pharmacokinetic properties, which dictates their mechanism of action and therapeutic applicability. Small molecules are generally characterized by their low molecular weight, enabling them to traverse cell membranes with greater ease, thus making them suitable for oral administration.[3] In contrast, peptides, being larger, often struggle with cell permeability and are typically administered via injection.[3]
| Property | Peptide Inhibitors | Small-Molecule Inhibitors |
| Molecular Weight | Generally > 500 Da[3] | Typically < 500 Da[3] |
| Binding Site | Often target large, flat protein-protein interfaces[3] | Bind to well-defined pockets and active sites[3] |
| Specificity | High, due to a larger interaction surface[3] | Can have off-target effects due to smaller size[3] |
| Cell Permeability | Generally low[3] | Generally high[3] |
| Metabolic Stability | Susceptible to proteolytic degradation[3][4] | Can be engineered for high stability[3] |
| Route of Administration | Typically injectable[3] | Often orally bioavailable[3][5] |
Quantitative Comparison of Inhibitor Potency
The efficacy of an inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), with lower values indicating greater potency. The following tables summarize the potency of selected peptide and small-molecule inhibitors against various PKC isoforms.
Small-Molecule Inhibitor Potency
| Inhibitor | Type | PKCα | PKCβ | PKCγ | PKCδ | PKCε | PKCη | PKCθ | PKCζ |
| Staurosporine | ATP-competitive | IC50: 2.7 nM (pan-PKC)[6] | - | - | - | - | - | - | - |
| Enzastaurin | ATP-competitive | IC50: 39 nM[6] | IC50: 6 nM[6] | IC50: 83 nM[6] | - | IC50: 110 nM[6] | - | - | - |
| Ruboxistaurin | ATP-competitive | - | IC50: 4.7 nM (β1), 5.9 nM (β2)[6] | - | - | - | - | - | - |
| Sotrastaurin | ATP-competitive | Ki: 0.95 nM[7] | Ki: 0.64 nM[7] | - | Ki: 2.1 nM[7] | Ki: 3.2 nM[7] | Ki: 1.8 nM[7] | Ki: 0.22 nM[7] | - |
| Chelerythrine | Substrate-competitive | IC50: 0.66 µM (pan-PKC)[6] | - | - | - | - | - | - | - |
Peptide Inhibitor Potency
| Inhibitor | Type | Target PKC Isoform(s) | IC50/Ki |
| PKC(19-36) | Pseudosubstrate | pan-PKC | IC50: 0.18 µM[6][8][9][10] |
| Myristoylated PKC Pseudosubstrate | Pseudosubstrate | pan-PKC | IC50: 8-20 µM (in intact cells)[11] |
| Melittin | Direct Interaction | pan-PKC | IC50: 0.8-3 µM[12] |
| PKCβ C2-4 | Protein-Protein Interaction | cPKCs | - |
| Myristoylated PKCε inhibitor | Pseudosubstrate | PKCε | - |
Delving into the PKC Signaling Pathway
Understanding the PKC signaling cascade is crucial for appreciating the mechanisms of action of these inhibitors. The pathway is initiated by the activation of cell surface receptors, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which, along with DAG, activates conventional and novel PKC isoforms. These activated kinases then phosphorylate a wide array of downstream effector proteins, modulating a diverse range of cellular functions.
Mechanisms of Inhibition: A Visual Comparison
Peptide and small-molecule inhibitors employ distinct strategies to block PKC activity. Small-molecule inhibitors typically act as either ATP-competitive inhibitors, blocking the kinase's catalytic site, or as substrate-competitive inhibitors. Peptide inhibitors, on the other hand, can mimic the pseudosubstrate domain to block the active site or interfere with protein-protein interactions essential for PKC function, such as binding to its anchoring proteins (RACKs).
Experimental Protocols for Inhibitor Evaluation
The accurate assessment of inhibitor potency and mechanism relies on robust experimental methodologies. Below are detailed protocols for key assays used to characterize PKC inhibitors.
In Vitro PKC Kinase Assay (Radioactive)
This assay directly measures the phosphotransferase activity of PKC by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.
Materials:
-
Purified active PKC
-
PKC substrate peptide (e.g., QKRPSQRSKYL)[13]
-
[γ-³²P]ATP[13]
-
Assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
Lipid activator (phosphatidylserine and diacylglycerol)
-
Inhibitor of interest
-
P81 phosphocellulose paper[13]
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrate peptide, lipid activator, and the desired concentration of the inhibitor.
-
Add purified PKC to the reaction mixture and pre-incubate on ice.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).[13]
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro PKC Kinase Assay (Non-Radioactive, ELISA-based)
This assay offers a safer alternative to the radioactive method and is amenable to high-throughput screening.
Materials:
-
Microtiter plate pre-coated with a PKC substrate peptide[14]
-
Purified active PKC
-
Kinase assay dilution buffer[14]
-
ATP solution[14]
-
Phosphospecific substrate antibody[14]
-
HRP-conjugated secondary antibody[14]
-
TMB substrate[14]
-
Stop solution[14]
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the kinase assay dilution buffer.
-
Add the inhibitor dilutions and purified active PKC to the wells of the substrate-coated microtiter plate.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes).[15]
-
Wash the wells to remove the reaction mixture.
-
Add the phosphospecific primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After another incubation and wash step, add the TMB substrate and allow for color development.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.[14]
-
Calculate the IC50 value from the dose-response curve.
Cellular Assay: Western Blot Analysis of PKC Substrate Phosphorylation
This method assesses the ability of an inhibitor to block PKC activity within a cellular context by measuring the phosphorylation of a known PKC substrate.
Materials:
-
Cell line of interest
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Inhibitor of interest
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibody against the phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody against the total PKC substrate (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of the inhibitor for a specified time.
-
Stimulate the cells with a PKC activator (e.g., PMA) to induce substrate phosphorylation.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST, as milk can cause high background with phospho-antibodies).[16]
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition.
Conclusion: Selecting the Right Tool for the Job
The decision between a peptide and a small-molecule PKC inhibitor is contingent on the specific research question or therapeutic goal. Small-molecule inhibitors offer the advantages of cell permeability and potential for oral bioavailability, making them attractive candidates for drug development.[3] However, their smaller size can lead to off-target effects.[3]
Peptide inhibitors, conversely, often exhibit higher specificity due to their larger and more complex binding interfaces, which can translate to a better safety profile.[3][17] While their inherent limitations in cell permeability and metabolic stability have historically hindered their therapeutic application, advances in peptide engineering, such as myristoylation and the incorporation of non-natural amino acids, are actively addressing these challenges.[12][18]
Ultimately, a thorough understanding of the distinct characteristics of each inhibitor class, supported by rigorous experimental validation, is essential for advancing our knowledge of PKC signaling and developing effective therapeutic interventions.
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of selective and orally bioavailable protein kinase Cθ (PKCθ) inhibitors from a fragment hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 10. gencefebio.com [gencefebio.com]
- 11. A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. abcam.com [abcam.com]
- 15. abcam.com [abcam.com]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Navigating Kinase Inhibition: A Comparative Guide to the Cross-Reactivity of Protein Kinase C (19-36)
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a detailed comparison of the cross-reactivity of the pseudosubstrate peptide inhibitor, Protein Kinase C (19-36), with other key kinases, supported by available experimental data. We delve into the experimental protocols for assessing such interactions and visualize the relevant signaling pathways and workflows to offer a comprehensive resource for your research.
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The peptide PKC (19-36) is derived from the pseudosubstrate region of PKC and acts as a competitive inhibitor of the enzyme. While it is widely used as a selective inhibitor of PKC, it is essential to characterize its potential off-target effects on other kinases to ensure accurate interpretation of experimental results.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of PKC (19-36) has been quantified against Protein Kinase C (PKC), cAMP-dependent Protein Kinase (PKA), and Myosin Light Chain Kinase (MLCK). The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays are summarized below.
| Kinase Target | IC50 (µM) | Relative Potency vs. PKC | Reference |
| Protein Kinase C (PKC) | 0.18 | 1x | [1] |
| Myosin Light Chain Kinase (MLCK) | 24 | ~133x less potent | [2] |
| cAMP-dependent Protein Kinase (PKA) | 423 | ~2350x less potent | [2] |
Note: Lower IC50 values indicate higher potency.
Based on the available data, PKC (19-36) demonstrates significantly higher potency for PKC compared to MLCK and PKA. This suggests a favorable selectivity profile for studies targeting PKC. However, it is important to note that at higher micromolar concentrations, off-target inhibition of MLCK may occur.
Qualitative studies have also indicated that PKC (19-36) does not significantly inhibit Ca2+/calmodulin-dependent protein kinase II (CaMKII) activity[3].
Experimental Protocols
To determine the cross-reactivity of a peptide inhibitor like PKC (19-36), a robust and quantitative in vitro kinase assay is essential. The radiometric kinase assay is a widely accepted method for this purpose.
In Vitro Radiometric Kinase Assay Protocol
This protocol outlines the steps to measure the inhibitory effect of PKC (19-36) on a panel of kinases.
1. Reagents and Materials:
-
Purified, active kinases (e.g., PKC, PKA, MLCK, CaMKII, ROCK)
-
Specific peptide substrate for each kinase
-
PKC (19-36) peptide inhibitor
-
Kinase reaction buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Magnesium/ATP solution (e.g., 75 mM MgCl₂, 500 µM ATP)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
-
Microcentrifuge tubes
-
Incubator/water bath (30°C)
2. Assay Procedure:
-
Prepare Kinase Reactions: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme.
-
Inhibitor Addition: Add varying concentrations of the PKC (19-36) peptide inhibitor to the reaction tubes. Include a "no inhibitor" control (vehicle only).
-
Pre-incubation: Pre-incubate the kinase and inhibitor mixture for 10 minutes at room temperature to allow for binding.
-
Initiate Phosphorylation: Start the phosphorylation reaction by adding the magnesium/ATP solution containing [γ-³²P]ATP. The final ATP concentration should be close to the Km of the specific kinase.
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square. The phosphorylated peptide substrate will bind to the paper.
-
Washing: Extensively wash the phosphocellulose paper with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Allow the paper to dry and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration compared to the "no inhibitor" control. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the biological context of PKC, the following diagrams have been generated using Graphviz.
Conclusion
The available data indicates that Protein Kinase C (19-36) is a potent inhibitor of PKC with a commendable degree of selectivity against PKA and MLCK. Its negligible effect on CaMKII further supports its use as a specific tool for studying PKC-mediated processes. However, researchers should remain mindful of the potential for off-target effects, particularly at higher concentrations, and consider validating key findings with alternative inhibitory strategies. The provided experimental protocol offers a robust framework for assessing the cross-reactivity of this and other peptide-based kinase inhibitors, ensuring the generation of reliable and interpretable data in the pursuit of novel therapeutic interventions.
References
Validating the Specificity of Protein Kinase C (19-36) in a New Cell Line: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specificity of the Protein Kinase C (PKC) pseudosubstrate inhibitor, PKC (19-36), in a new cell line. We offer a comparative analysis with other commonly used PKC inhibitors, supported by experimental data and detailed protocols.
Introduction to Protein Kinase C and the Importance of Inhibitor Specificity
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[1][2] Given their central role in cellular function, dysregulation of PKC activity has been implicated in various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.
The development and use of specific inhibitors are critical for dissecting the precise roles of individual PKC isoforms and for the development of targeted therapies. However, many kinase inhibitors exhibit off-target effects, which can lead to misinterpretation of experimental results and potential toxicity. Therefore, rigorous validation of inhibitor specificity in the specific cellular context of interest is paramount.
PKC (19-36) is a synthetic peptide corresponding to the pseudosubstrate region of PKC. It acts as a competitive inhibitor by binding to the substrate-binding site of the kinase, thereby preventing the phosphorylation of its natural substrates.[3] This guide will outline the necessary steps to validate its specificity and provide a comparative landscape of its performance against other inhibitors.
Comparative Analysis of PKC Inhibitors
The choice of a PKC inhibitor for a particular study depends on the required specificity for different PKC isoforms and the potential for off-target effects on other kinases. Below is a summary of the inhibitory potency (IC50 values) of PKC (19-36) and other commonly used PKC inhibitors. It is important to note that IC50 values can vary depending on the assay conditions, particularly the ATP concentration.[4]
| Inhibitor | Target(s) | IC50 (PKCα) | IC50 (PKCβ) | IC50 (PKCγ) | IC50 (PKCδ) | IC50 (PKCε) | IC50 (PKCζ) | Off-Target Kinases (Examples) |
| PKC (19-36) | Pan-PKC (pseudosubstrate) | ~0.18 µM | - | - | - | - | - | PKA, CaMKII (moderate) |
| Staurosporine | Broad Spectrum Kinase | ~6 nM | - | - | - | - | - | Highly promiscuous, inhibits a wide range of kinases.[5][6] |
| Gö 6983 | Pan-PKC (ATP-competitive) | 7 nM | 7 nM | 6 nM | 10 nM | - | 60 nM | Moderately promiscuous.[4][7] |
| Bisindolylmaleimide I (GF 109203X) | Pan-PKC (ATP-competitive) | 10-20 nM | 10-20 nM | 10-20 nM | 10-20 nM | 10-20 nM | >10 µM | GSK3β, S6K1 |
| Ro-31-8220 | Pan-PKC (ATP-competitive) | 5 nM | 14 nM (βII), 24 nM (βI) | 27 nM | - | 24 nM | - | GSK3β, RSK, MAPKAP-K1 |
| Enzastaurin (LY317615) | PKCβ selective | >100-fold selective for PKCβ | 4.7-6 nM | >100-fold selective for PKCβ | >100-fold selective for PKCβ | >100-fold selective for PKCβ | >100-fold selective for PKCβ | Modest promiscuity.[4] |
| Ruboxistaurin (LY333531) | PKCβ selective | >100-fold selective for PKCβ | 4.7-6 nM | >100-fold selective for PKCβ | >100-fold selective for PKCβ | >100-fold selective for PKCβ | >100-fold selective for PKCβ | Modest promiscuity.[4] |
Experimental Protocols
To validate the specificity of PKC (19-36) in a new cell line, a multi-pronged approach is recommended, combining in vitro biochemical assays with cell-based functional assays.
In Vitro Kinase Specificity Profiling
This experiment aims to determine the inhibitory activity of PKC (19-36) against a broad panel of kinases.
Methodology:
-
Kinase Panel: Utilize a commercial kinase profiling service or a in-house panel of purified, active kinases. The panel should include various PKC isoforms and a diverse set of other kinases, especially those with related substrate motifs.
-
Inhibitor Concentrations: Test PKC (19-36) at a range of concentrations (e.g., from 10 nM to 100 µM) to determine the IC50 value for each kinase.
-
Kinase Activity Assay: A common method is a radiometric assay using [γ-³³P]ATP or a non-radioactive assay such as a fluorescence polarization (FP) or ELISA-based assay.[8][9][10][11][12]
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate peptide, and the inhibitor at various concentrations in a suitable kinase buffer.
-
Initiation: Start the reaction by adding ATP (at a concentration close to the Km for each kinase).
-
Incubation: Incubate the plate at 30°C for a predetermined time.
-
Detection (FP): Stop the reaction and add a phosphospecific antibody labeled with a fluorophore. The binding of the antibody to the phosphorylated substrate results in a change in fluorescence polarization.
-
Detection (Radiometric): Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 values. A highly selective inhibitor will exhibit a significantly lower IC50 for the target kinase(s) compared to other kinases.
Western Blot Analysis of PKC Substrate Phosphorylation
This cell-based assay confirms that PKC (19-36) inhibits the phosphorylation of known PKC substrates within the cell.
Methodology:
-
Cell Culture and Treatment:
-
Culture the new cell line to 70-80% confluency.
-
Pre-treat the cells with various concentrations of PKC (19-36) or a control inhibitor (e.g., Gö 6983) for 1-2 hours.
-
Stimulate the cells with a known PKC activator (e.g., phorbol 12-myristate 13-acetate - PMA) for a short period (e.g., 15-30 minutes) to induce PKC activity.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[14]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities to determine the level of substrate phosphorylation. A specific inhibitor should reduce the PMA-induced phosphorylation of the PKC substrate in a dose-dependent manner. To ensure equal protein loading, re-probe the membrane with an antibody against the total form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin).
Cell-Based Functional Reporter Assay
This assay measures the effect of the inhibitor on a downstream cellular response known to be regulated by PKC. A common approach is to use a reporter gene assay where the expression of a reporter protein (e.g., luciferase or β-galactosidase) is under the control of a PKC-responsive promoter element, such as the activator protein-1 (AP-1) or nuclear factor-κB (NF-κB) response elements.[15][16][17]
Methodology:
-
Cell Transfection:
-
Co-transfect the new cell line with a reporter plasmid containing the PKC-responsive element driving the expression of a reporter gene and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Inhibitor Treatment and Stimulation:
-
After 24-48 hours, pre-treat the transfected cells with different concentrations of PKC (19-36) or a control inhibitor.
-
Stimulate the cells with a PKC activator (e.g., PMA).
-
-
Cell Lysis and Reporter Assay:
-
Lyse the cells and measure the activity of both the primary and control reporter enzymes using a luminometer or spectrophotometer.
-
-
Data Analysis: Normalize the activity of the primary reporter to the control reporter. A specific inhibitor should suppress the PMA-induced reporter gene expression in a dose-dependent manner.
Mandatory Visualizations
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Caption: Experimental workflow for validating PKC inhibitor specificity.
By following this comprehensive guide, researchers can rigorously validate the specificity of PKC (19-36) in their cell line of interest and make informed decisions about its use in their studies. This systematic approach will enhance the reliability and reproducibility of experimental findings related to the multifaceted roles of Protein Kinase C.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pkc inhibitor staurosporine: Topics by Science.gov [science.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. abcam.com [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. ecommons.luc.edu [ecommons.luc.edu]
- 16. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 17. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Protein Kinase C (19-36)
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Protein Kinase C (19-36), a synthetic peptide inhibitor used in biochemical research. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance within research and drug development settings.
I. Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for Protein Kinase C (19-36). In the absence of a specific SDS, the substance should be treated as a hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A buttoned lab coat is required to protect against skin contact.
All handling of PKC (19-36) and its waste should be conducted within a designated laboratory area, such as a chemical fume hood, to minimize exposure.[1]
II. Step-by-Step Disposal Procedures
The appropriate disposal method for PKC (19-36) depends on whether the waste is in a liquid or solid form. These procedures are based on established best practices for the disposal of bioactive peptides.[1][2][3]
-
Chemical Inactivation: Due to its biological activity, liquid waste containing PKC (19-36) must be chemically inactivated prior to disposal. This can be achieved through oxidation.
-
In a designated chemical fume hood, carefully add a 10% bleach solution (sodium hypochlorite) to the liquid peptide waste. The recommended ratio is at least 10 parts bleach solution to 1 part peptide waste.[1][2]
-
Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation of the peptide.[1][2]
-
-
Neutralization (if applicable): If a strong acid or base was used for inactivation (not the recommended primary method for peptides), the solution must be neutralized to a pH between 5.5 and 9.0.[1] This can be done by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).[1]
-
Collection of Hazardous Waste: After inactivation, the treated solution should be collected in a clearly labeled, leak-proof hazardous waste container. The container must be compatible with the chemical constituents of the waste.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[3] Drain disposal is not recommended unless explicitly authorized by your institution's EHS department and local regulations.[1][2]
-
Segregation: All solid waste contaminated with PKC (19-36), such as pipette tips, vials, gloves, and absorbent materials, must be segregated from general laboratory waste.[1][4]
-
Decontamination (Optional but Recommended): For heavily contaminated items, immersion in a 10% bleach solution for at least 30 minutes is recommended to inactivate any residual peptide.[2] Following decontamination, the bleach solution should be decanted and managed as liquid hazardous waste.[2]
-
Collection: Place all contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[1][2] The label should indicate "Chemical Waste" or "Biohazardous Waste" as per your institutional guidelines, and specify that it is contaminated with Protein Kinase C (19-36).[2]
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area.[1] Arrange for pickup and disposal by your institution's certified hazardous waste management service.[1]
III. Data Presentation: Chemical Decontamination Methods for Peptide Waste
The following table summarizes key parameters for common chemical decontamination methods applicable to peptide waste, including PKC (19-36).
| Decontamination Agent | Concentration | Minimum Contact Time | Efficacy and Considerations |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | 30-60 minutes | Effective for many peptides; can be corrosive to some surfaces.[1] |
| Strong Acid (e.g., 1 M HCl) | 1 M | Minimum 30 minutes | Highly effective but requires a subsequent neutralization step before disposal.[1] |
| Strong Base (e.g., 1 M NaOH) | 1 M | Minimum 30 minutes | Highly effective but requires a subsequent neutralization step before disposal.[1] |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning labware; may require subsequent disinfection.[1] |
IV. Experimental Protocol: Inactivation of PKC (19-36) Waste Solution
This protocol details the steps for the chemical inactivation of a 10 mL aqueous solution of PKC (19-36) at a concentration of 1 mg/mL.
Materials:
-
10 mL of PKC (19-36) waste solution
-
100 mL of 10% bleach solution
-
250 mL chemical-resistant beaker
-
Stir bar and stir plate
-
pH meter or pH strips
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
Designated chemical fume hood
-
Labeled hazardous waste container
Procedure:
-
Preparation: Don all necessary PPE and perform the procedure within a certified chemical fume hood.
-
Dilution: Place the 10 mL of PKC (19-36) waste solution into the 250 mL beaker with a stir bar.
-
Inactivation: While stirring, slowly add 100 mL of the 10% bleach solution to the beaker.
-
Reaction Time: Continue stirring the mixture for a minimum of 60 minutes to ensure complete inactivation of the peptide.
-
pH Verification (Optional): If required by your institution, check the pH of the solution to ensure it is within the acceptable range for collection. Do not attempt to neutralize the bleach solution unless specifically required by your EHS department.
-
Collection: Carefully transfer the inactivated solution to a designated and properly labeled hazardous waste container.
-
Decontamination of Equipment: Thoroughly rinse the beaker and stir bar with water. The rinsate should also be collected as hazardous waste.
-
Final Disposal: Seal the hazardous waste container and store it in the designated accumulation area for pickup by your institution's waste management service.
V. Mandatory Visualizations
This diagram outlines the decision-making process for the proper segregation and disposal of laboratory waste, including materials contaminated with Protein Kinase C (19-36).
A decision tree for the correct disposal of laboratory waste.
This diagram illustrates the step-by-step workflow for the safe handling and disposal of Protein Kinase C (19-36) waste.
A workflow for the safe disposal of PKC (19-36) waste.
References
Essential Safety and Operational Guide for Handling Protein Kinase C (19-36)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Protein Kinase C (19-36). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
While Protein Kinase C (19-36) is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care as its toxicological properties have not been fully investigated.[1] Potential hazards include the possibility of allergic reactions and mild irritation upon contact with skin, eyes, or the respiratory tract.[1] Ingestion may lead to gastrointestinal irritation.[1]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Chemical-impermeable | To prevent skin contact and potential allergic reactions.[2] |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1-rated | To protect eyes from dust particles and splashes.[3] |
| Body Protection | Laboratory Coat | Standard | To protect skin and clothing from accidental spills.[3] |
| Respiratory Protection | N95 Respirator (or equivalent) | NIOSH (US) or CEN (EU) approved | Recommended when handling the lyophilized powder to avoid inhalation of dust.[1] Not generally required for solutions. |
Handling and Storage Protocols
Proper handling and storage are vital to ensure the stability and efficacy of Protein Kinase C (19-36).
Receiving and Storage:
| Condition | Lyophilized Peptide | Reconstituted Solution |
| Short-term Storage | -20°C (1-2 weeks) | 4°C (up to one week) or -20°C |
| Long-term Storage | -80°C | -20°C or -80°C (in aliquots) |
| Light Exposure | Store away from bright light | Store away from bright light |
| Moisture | Keep vial tightly capped. Equilibrate to room temperature before opening. | Avoid repeated freeze-thaw cycles. |
Experimental Workflow for Handling:
First Aid and Emergency Procedures
In the event of exposure, follow these immediate first aid measures.
| Exposure Route | First Aid Procedure |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate eyelids. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2] |
Spill and Disposal Plan
Proper containment and disposal are necessary to maintain a safe laboratory environment.
Spill Response:
Waste Disposal:
-
Solid Waste: Collect spilled powder or contaminated materials (e.g., paper towels) in a sealed bag or container.[1]
-
Liquid Waste: Collect unused solutions in a clearly labeled, sealed container.
-
Disposal Route: All waste containing Protein Kinase C (19-36) should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not discharge into the environment.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to these safety and handling protocols, you can minimize risks and ensure the integrity of your experiments involving Protein Kinase C (19-36).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
